Trichodiene
Description
Properties
IUPAC Name |
(4S)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h7H,2,5-6,8-11H2,1,3-4H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLSTROSSKYYNK-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C)C2(CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@](CC1)(C)[C@]2(CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318181 | |
| Record name | Trichodiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28624-60-4 | |
| Record name | Trichodiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28624-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichodiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028624604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichodiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICHODIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697ERP55B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core of Mycotoxin Synthesis: A Technical Guide to the Trichodiene Biosynthesis Pathway in Fusarium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichothecenes, a large family of sesquiterpenoid mycotoxins, are produced by various fungal genera, most notably Fusarium. These toxins pose a significant threat to food safety and animal health due to their widespread contamination of cereal crops. The biosynthesis of all trichothecenes begins with the cyclization of farnesyl pyrophosphate (FPP) to form the parent hydrocarbon, trichodiene. This critical step is the gateway to a complex metabolic network leading to the production of over 150 different trichothecene structures. Understanding the intricacies of the this compound biosynthesis pathway is paramount for developing effective strategies to mitigate mycotoxin contamination and for exploring potential pharmaceutical applications of these bioactive compounds. This technical guide provides an in-depth exploration of the core of this pathway in Fusarium species, focusing on the key enzymes, their kinetics, the genetic regulation of the pathway, and detailed experimental protocols for its study.
The this compound Biosynthesis Pathway: From Precursor to Core Intermediate
The journey from the universal isoprenoid precursor, FPP, to the diverse array of trichothecenes is initiated by a pivotal enzymatic reaction followed by a series of oxidative modifications.
The first committed step in trichothecene biosynthesis is the cyclization of farnesyl pyrophosphate (FPP) to this compound.[1] This reaction is catalyzed by the enzyme this compound synthase, which is encoded by the Tri5 gene.[2] Following its formation, this compound undergoes a series of oxygenation reactions catalyzed by cytochrome P450 monooxygenases, primarily encoded by the Tri4 gene. These reactions lead to the formation of a variety of oxygenated intermediates.
Quantitative Data on Key Pathway Components
A thorough understanding of the this compound biosynthesis pathway necessitates the examination of quantitative data related to its key enzymes and products.
Enzyme Kinetic Parameters
The catalytic efficiency of the enzymes involved in this compound biosynthesis is a critical determinant of the overall flux through the pathway. This compound synthase (Tri5) has been the most extensively studied enzyme.
| Enzyme | Fusarium Species | Substrate | KM (µM) | kcat (s-1) | Vmax (nmol/min/mg) | Reference |
| This compound Synthase (Tri5) | F. sporotrichioides | Farnesyl Pyrophosphate | 0.062 | - | - | [2] |
| This compound Synthase (Tri5) | F. sporotrichioides | Farnesyl Pyrophosphate | 0.087 | - | - | [3] |
| This compound Synthase (Tri5) | F. sporotrichioides | Farnesyl Pyrophosphate | - | 0.09 (at 15°C) | - | [4] |
| This compound Synthase (recombinant) | F. sporotrichioides | Farnesyl Pyrophosphate | - | - | 0.07 | [5] |
Gene Expression and Toxin Production
The expression of the Tri genes and the subsequent production of trichothecenes are tightly regulated and influenced by various environmental and genetic factors.
| Fusarium Species | Condition | Gene | Fold Change in Expression | Trichothecene Production (µg/kg) | Reference |
| F. graminearum | High Nitrogen | Tri5 | Increased | Increased | [6] |
| F. graminearum | Low pH | Tri5, Tri4, Tri6, Tri10 | Induced | Increased | [7] |
| F. langsethiae | 30°C, 0.98 aw, elevated CO2 | Tri5 | 5.3-fold increase | 73-fold increase in T-2/HT-2 | [8] |
| F. graminearum PH1 | Rice media | - | - | 120,190 (DON + 3ADON + 15ADON) | [9] |
| F. graminearum F1 | Rice media | - | - | 69,389 (DON + 3ADON + 15ADON) | [9] |
| F. graminearum 5035 | Rice media | - | - | 12,060 (DON + 3ADON + 15ADON) | [9] |
Regulation of the this compound Biosynthesis Pathway
The production of trichothecenes is a highly regulated process, involving a complex network of pathway-specific and global regulators.
The Tri Gene Cluster and its Regulators
Most of the genes required for trichothecene biosynthesis are located in a conserved gene cluster known as the Tri cluster.[1] Within this cluster are two key transcriptional regulators: Tri6 and Tri10. Tri6 encodes a Cys2His2 zinc finger transcription factor that binds to the promoter of other Tri genes, activating their expression.[10][11] Tri10 encodes a regulatory protein that is also essential for the transcriptional activation of the Tri genes.[10]
Signaling Pathways Modulating Trichothecene Production
Environmental cues are transduced through various signaling pathways to regulate the expression of the Tri genes. The cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway and mitogen-activated protein kinase (MAPK) pathways have been shown to play significant roles.[12][13] For instance, cAMP signaling positively regulates DON production in F. graminearum, with Tri6 being essential for this regulation.[12]
Experimental Protocols
The study of the this compound biosynthesis pathway relies on a variety of molecular and analytical techniques. Detailed methodologies for key experiments are provided below.
Gene Knockout in Fusarium graminearum using Protoplast Transformation
This protocol describes a general method for creating gene deletion mutants in F. graminearum through protoplast transformation, which can be adapted for split-marker or CRISPR-Cas9 based approaches.[14][15]
1. Protoplast Preparation:
-
Grow F. graminearum mycelia in liquid medium.
-
Harvest and wash the mycelia.
-
Incubate the mycelia in a protoplasting solution containing cell wall-degrading enzymes (e.g., driselase, lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 1.2 M KCl).[16]
-
Filter the resulting protoplasts through sterile mesh to remove mycelial debris.
-
Wash and resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM CaCl2, 10 mM Tris-HCl, pH 7.5).[16]
-
Quantify the protoplast concentration using a hemocytometer.
2. Transformation:
-
To a suspension of protoplasts, add the gene knockout construct (e.g., a split-marker construct or a CRISPR-Cas9 ribonucleoprotein complex with a repair template).
-
Add a solution of polyethylene glycol (PEG) to facilitate DNA uptake.[17]
-
Incubate the mixture on ice.
-
Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selection agent (e.g., hygromycin B).
3. Mutant Screening and Verification:
-
Isolate individual transformants that grow on the selective medium.
-
Screen for the desired gene deletion using PCR with primers flanking the target gene and internal to the selection marker.
-
Confirm the gene knockout by Southern blot analysis.
This compound Synthase Activity Assay
This assay measures the enzymatic activity of this compound synthase by quantifying the conversion of radiolabeled FPP to this compound.[4]
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
Add a known amount of purified this compound synthase or a crude protein extract.
-
Add [3H]-labeled farnesyl pyrophosphate to the reaction mixture.
2. Incubation and Extraction:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop the reaction by adding a quenching solution (e.g., EDTA in a basic buffer).
-
Extract the product, [3H]-trichodiene, with an organic solvent (e.g., hexane or pentane).
3. Quantification:
-
Quantify the amount of [3H]-trichodiene in the organic phase using liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Extraction and Quantification of Trichothecenes by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of trichothecenes.[18][19]
1. Sample Preparation and Extraction:
-
Grind the fungal culture or contaminated grain sample to a fine powder.
-
Extract the mycotoxins with a suitable solvent mixture (e.g., acetonitrile/water, 84:16 v/v).[18]
-
Clean up the extract using a solid-phase extraction (SPE) column (e.g., Mycosep®) to remove interfering compounds.
2. Derivatization:
-
Evaporate the cleaned extract to dryness under a stream of nitrogen.
-
Derivatize the trichothecenes to increase their volatility and improve their chromatographic properties. A common derivatizing agent is a silylating reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[20]
3. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the trichothecen derivatives on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Use a temperature program to achieve optimal separation.
-
Detect and quantify the trichothecenes using mass spectrometry, typically in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
Use a labeled internal standard for accurate quantification.
Analysis of Trichothecenes by HPLC
High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of trichothecenes.[21][22]
1. Sample Preparation and Extraction:
-
Follow the same extraction and cleanup procedures as for GC-MS analysis.
2. HPLC Analysis:
-
Inject the cleaned extract into the HPLC system.
-
Separate the trichothecenes on a C18 reversed-phase column.
-
Use a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol).
-
Detect the trichothecenes using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). For some trichothecenes lacking a strong chromophore, derivatization may be necessary for UV detection.
Conclusion
The this compound biosynthesis pathway in Fusarium species represents a complex and tightly regulated metabolic network that is central to the production of a diverse array of mycotoxins. A comprehensive understanding of this pathway, from the kinetics of its key enzymes to the intricate signaling cascades that govern its expression, is essential for the development of novel strategies to control mycotoxin contamination in agriculture and to harness the potential of these compounds in drug development. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate this critical biosynthetic pathway. Continued research in this area will undoubtedly lead to new insights and innovative solutions to the challenges posed by these potent fungal metabolites.
References
- 1. Trichothecene biosynthesis in Fusarium species: chemistry, genetics, and significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Type A Trichothecene Metabolic Profile Differentiation, Mechanisms, Biosynthetic Pathways, and Evolution in Fusarium Species—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of the this compound synthase gene of Fusarium sporotrichioides in Escherichia coli results in sesquiterpene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TRI6 and TRI10 play different roles in the regulation of deoxynivalenol (DON) production by cAMP signalling in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A protoplast generation and transformation method for soybean sudden death syndrome causal agents Fusarium virguliforme and F. brasiliense - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. scispace.com [scispace.com]
- 20. New GC-MS Method for Mycotoxin Analysis [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Trichodiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichodiene, a volatile sesquiterpene hydrocarbon, represents the first committed biosynthetic intermediate in the formation of trichothecene mycotoxins. These mycotoxins are produced by a variety of fungal genera, most notably Fusarium, and pose a significant threat to agriculture and food safety due to their potent toxicity. Understanding the biosynthesis, isolation, and characterization of this compound is paramount for developing strategies to mitigate trichothecene contamination and for exploring its potential as a biomarker for fungal presence. This technical guide provides an in-depth overview of the discovery and isolation of this compound from fungal sources, detailing the biosynthetic pathway, experimental protocols for its extraction and purification, and methods for its structural elucidation.
Introduction
The discovery of this compound was a pivotal moment in understanding the biosynthesis of trichothecene mycotoxins. These complex sesquiterpenoid epoxides are potent inhibitors of eukaryotic protein synthesis and are responsible for various mycotoxicoses in humans and animals. This compound itself is not toxic, but its detection can serve as an indicator of the potential for trichothecene production by fungi. This guide will delve into the technical aspects of working with this important biomarker.
The Biosynthesis of this compound
The formation of this compound from the primary metabolite farnesyl pyrophosphate (FPP) is the first committed step in the biosynthesis of all trichothecenes.[1] This crucial cyclization reaction is catalyzed by the enzyme this compound synthase, encoded by the Tri5 gene.[2]
Enzymatic Conversion of Farnesyl Pyrophosphate
This compound synthase (EC 4.2.3.6) is a sesquiterpene cyclase that facilitates a complex carbocation-mediated cyclization cascade.[3][4] The enzyme utilizes a divalent metal cation, typically Mg2+, as a cofactor to assist in the ionization of the diphosphate group from FPP, initiating the cyclization process.[2]
The biosynthetic pathway from FPP to this compound is a key regulatory point in trichothecene production and a potential target for inhibitory strategies.
Isolation and Purification of this compound from Fungal Cultures
The isolation of this compound from fungal cultures requires a multi-step approach involving fungal cultivation, extraction, and chromatographic purification.
Fungal Strains and Culture Conditions
Various Fusarium species are known producers of trichothecenes and, consequently, this compound. Fusarium sporotrichioides and Fusarium graminearum are commonly used for this purpose.[5][6] Optimal culture conditions for trichothecene production, and therefore this compound accumulation, can vary between species and strains but generally involve specific media compositions and incubation parameters.
Table 1: Exemplary Fungal Strains and Culture Media for this compound Production
| Fungal Species | Medium | Incubation Conditions | Reference |
| Fusarium sporotrichioides | GYEP (Glucose, Yeast Extract, Peptone) | 3 days, liquid culture | [3] |
| Fusarium graminearum | YG Medium (Yeast Extract, Glucose) | Agar plates | [6] |
| Fusarium solani M-1-1 | 5% Glucose, 0.1% Peptone, 0.1% Yeast Extract | 5 days, shake culture, 24-27°C | [7] |
Experimental Protocol: Fungal Culture and Extraction
This protocol provides a general framework for the cultivation of Fusarium species and subsequent extraction of this compound.
1. Inoculum Preparation:
-
Grow the desired Fusarium strain on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C to obtain a sporulating culture.
-
Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
2. Fungal Culture:
-
Inoculate a suitable liquid medium (e.g., GYEP or a defined synthetic medium) with the spore suspension.
-
Incubate the culture in a shaker incubator at the optimal temperature and agitation speed for the specific fungal strain (e.g., 25-28°C, 150-200 rpm) for the desired duration (typically 3-7 days).
3. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.
-
The volatile nature of this compound allows for its extraction from both the culture filtrate and the mycelium.
-
Liquid-Liquid Extraction of Culture Filtrate: Extract the filtrate with an equal volume of a non-polar solvent such as n-pentane or ethyl acetate.[8][9] Repeat the extraction three times.
-
Solid-Liquid Extraction of Mycelium: Lyophilize the mycelium and grind it to a fine powder. Extract the powdered mycelium with a suitable solvent (e.g., ethyl acetate) using a Soxhlet apparatus or by sonication.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure at a low temperature (e.g., 30°C) to avoid loss of the volatile this compound.
Experimental Protocol: Purification by Column Chromatography
Further purification of the crude extract is typically achieved using column chromatography.
1. Column Preparation:
-
Pack a glass column with silica gel (230-400 mesh) in a non-polar solvent (e.g., n-hexane).
2. Sample Loading and Elution:
-
Dissolve the concentrated crude extract in a minimal amount of the starting mobile phase (e.g., n-hexane).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
3. Fraction Analysis and Pooling:
-
Analyze the collected fractions to identify those containing pure this compound.
-
Pool the pure fractions and concentrate them as described previously.
Structural Elucidation and Quantitative Analysis
The identification and quantification of isolated this compound rely on modern analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary method for the identification and quantification of the volatile this compound.[10][11] The compound is separated from other components in the extract on a gas chromatography column and subsequently identified based on its mass spectrum.
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Injection Mode | Split or Splitless |
| Oven Program | Example: Initial 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
The mass spectrum of this compound exhibits a characteristic fragmentation pattern, with a molecular ion peak at m/z 204.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity |
| 1 | 49.4 | - | - |
| 2 | 38.1 | - | - |
| 3 | 37.6 | - | - |
| 4 | 158.0 | - | - |
| 5 | 108.4 | 4.80 | m |
| 6 | 53.9 | - | - |
| 7 | 36.3 | - | - |
| 8 | 25.1 | - | - |
| 9 | 118.3 | 5.08 | m |
| 10 | 134.4 | 5.58 | m |
| 11 | 23.1 | - | - |
| 12 | 14.9 | 1.04 | s |
| 13 | 23.1 | 1.11 | s |
| 14 | - | - | - |
| 15 | - | - | - |
Note: Chemical shifts can vary slightly depending on the solvent and instrument. Data adapted from Sebald et al., 2021.[12]
Quantitative Data
The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.
Table 4: Reported Yields of this compound from Fungal Cultures
| Fungal Strain | Culture Conditions | This compound Yield | Reference |
| E. coli expressing F. sporotrichioides Tri5 | 4.5 h induced culture | 60 µg/L | [8] |
| F. solani M-1-1 | 5 days, shake culture | Not explicitly quantified for this compound, but produced 20 mg/L T-2 toxin and 7 mg/L neosolaniol | [7] |
It is important to note that this compound is an intermediate and its concentration can be transient. For accurate quantification, the use of an internal standard is recommended.[13] Analytical standards for this compound are commercially available.[14]
Conclusion
The discovery and subsequent isolation of this compound have been instrumental in unraveling the intricate biosynthetic pathway of trichothecene mycotoxins. The methodologies outlined in this guide provide a comprehensive framework for researchers to cultivate trichothecene-producing fungi, extract and purify this compound, and perform its structural and quantitative analysis. A thorough understanding of these techniques is essential for advancing research in mycotoxicology, fungal secondary metabolism, and the development of novel strategies to ensure food and feed safety. Further research into the regulation of this compound biosynthesis and its role in fungal-plant interactions will continue to be a critical area of investigation.
References
- 1. rsc.org [rsc.org]
- 2. uniprot.org [uniprot.org]
- 3. The TRI11 Gene of Fusarium sporotrichioides Encodes a Cytochrome P-450 Monooxygenase Required for C-15 Hydroxylation in Trichothecene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of this compound synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Trichothecene Mycotoxins by Fusarium Species in Shake Culture | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Expression of the this compound synthase gene of Fusarium sporotrichioides in Escherichia coli results in sesquiterpene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diastereoselective synthesis of (±)-trichodiene and (±)-trichodiene-D3 as analytical standards for the on-site quantification of trichothecenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. hpc-standards.com [hpc-standards.com]
A Technical Guide to the Identification and Cloning of Trichodiene Synthase Gene (Tri5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trichodiene synthase gene (Tri5) encodes the enzyme responsible for the first dedicated step in the biosynthesis of trichothecene mycotoxins.[1][2][3] These sesquiterpenoid compounds are of significant interest to the agricultural and pharmaceutical industries due to their phytotoxic and cytotoxic activities. This guide provides an in-depth overview of the methodologies for the identification, cloning, and functional analysis of the Tri5 gene, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the biosynthetic pathway and experimental workflows.
Introduction to this compound Synthase (Tri5)
This compound synthase (EC 4.2.3.6) is a sesquiterpene cyclase that catalyzes the cyclization of farnesyl diphosphate (FPP) to form the bicyclic hydrocarbon this compound.[4][5] This reaction is the initial and rate-limiting step in the biosynthesis of all trichothecene mycotoxins, a large family of secondary metabolites produced by various fungal genera, including Fusarium, Trichoderma, Stachybotrys, and Myrothecium.[1][2][6] The Tri5 gene is a key target for understanding and potentially manipulating trichothecene production.
The enzyme belongs to the family of lyases, specifically carbon-oxygen lyases acting on phosphates.[5] The catalytic mechanism involves the Mg²⁺-dependent ionization of FPP to an allylic cation, followed by a complex series of cyclizations and rearrangements to yield this compound.[1][4]
Trichothecene Biosynthetic Pathway
The biosynthesis of trichothecenes is a multi-step process involving a cluster of genes, with Tri5 initiating the pathway. The subsequent modifications of the this compound skeleton are catalyzed by a series of cytochrome P450 monooxygenases, acetyltransferases, and other enzymes.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. uniprot.org [uniprot.org]
- 3. Development and Use of a Reverse Transcription-PCR Assay To Study Expression of Tri5 by Fusarium Species In Vitro and In Planta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthase - Wikipedia [en.wikipedia.org]
- 6. Screening of fungi for the presence of the this compound synthase encoding sequence by hybridization to the Tri5 gene cloned from Fusarium poae - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Trichodiene: A Deep Dive into its Early Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodiene, a volatile sesquiterpene hydrocarbon, holds a significant position in the realm of natural products as the biogenetic precursor to the trichothecane family of mycotoxins.[1][2] These mycotoxins are produced by various fungal genera, notably Fusarium, and are of considerable interest due to their potent biological activities. The initial determination of this compound's chemical structure was a critical first step in understanding the biosynthesis of these complex secondary metabolites. This technical guide delves into the early studies that defined the chemical architecture of this compound, providing a historical and scientific perspective for researchers in natural product chemistry and drug development.
While the seminal work on the structure elucidation of this compound was conducted by Nozoe and Machida in 1970, access to the original publication and the specific quantitative data from their degradation and spectroscopic analyses is limited in currently available public databases. This guide, therefore, focuses on the established structure and the subsequent studies that have confirmed and expanded upon this foundational work.
The Chemical Structure of this compound
The accepted chemical structure of this compound is (4S)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene.[3] This bicyclic structure features a cyclohexene ring fused to a cyclopentane ring with several key stereochemical features.
Molecular Formula: C₁₅H₂₄[3]
Molecular Weight: 204.35 g/mol [3]
Confirmation of Structure Through Synthesis
Biosynthesis of this compound
A significant body of research has focused on the biosynthesis of this compound, which marks the first committed step in the formation of trichothecenes.[4] Understanding this pathway is crucial for efforts to control mycotoxin contamination and to potentially harness these biosynthetic pathways for the production of novel compounds.
The Role of this compound Synthase
The cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to this compound is catalyzed by the enzyme this compound synthase (Tri5).[4] This enzyme belongs to the terpene cyclase family and has been extensively studied. The gene encoding this compound synthase has been isolated and characterized, and the recombinant enzyme has been produced and its activity studied in detail.
Experimental Protocol: In Vitro Assay for this compound Synthase Activity
A representative protocol for assaying the activity of this compound synthase involves the following steps:
-
Enzyme Preparation: Purified recombinant this compound synthase is used for the assay.
-
Reaction Mixture: A typical reaction mixture contains the enzyme in a buffered solution (e.g., Tris-HCl), MgCl₂ as a required cofactor, and the substrate, farnesyl pyrophosphate.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Extraction: The reaction is quenched, and the product, this compound, is extracted with an organic solvent such as hexane or ethyl acetate.
-
Analysis: The extracted this compound is then identified and quantified using gas chromatography-mass spectrometry (GC-MS).
Visualizing the Biosynthetic Pathway
The biosynthesis of this compound from farnesyl pyrophosphate is a complex cyclization reaction. The following diagram illustrates the initial step in the trichothecene biosynthetic pathway.
Caption: The enzymatic conversion of farnesyl pyrophosphate to this compound by this compound synthase.
Conclusion
The elucidation of the chemical structure of this compound was a pivotal moment in the study of trichothecene mycotoxins. While the specific experimental details of the initial 1970 study by Nozoe and Machida remain elusive in readily accessible literature, the proposed structure has been unequivocally confirmed through numerous total syntheses and extensive biosynthetic studies. The understanding of this compound's structure and its formation by this compound synthase continues to be a cornerstone for research into the mitigation of mycotoxin contamination and the exploration of the diverse biological activities of the trichothecane family of natural products. Future archival research may yet uncover the detailed experimental data from the pioneering work that first defined this important molecule.
References
- 1. Structure of this compound synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C15H24 | CID 114857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
The Cyclization of Farnesyl Pyrophosphate to Trichodiene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the enzymatic cyclization of farnesyl pyrophosphate (FPP) to form trichodiene, the parent hydrocarbon of the trichothecene family of mycotoxins. This crucial step is catalyzed by this compound synthase, a well-characterized sesquiterpene cyclase. Understanding the intricate mechanism of this enzyme is pivotal for the development of targeted inhibitors and for harnessing its biosynthetic capabilities.
Introduction to this compound Biosynthesis
The biosynthesis of nearly 100 different trichothecene toxins and antibiotics in various fungal genera, such as Fusarium, commences with the cyclization of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), to this compound.[1][2][3] This reaction is the first committed step in the pathway and is catalyzed by the enzyme this compound synthase (TRI5).[2][3] this compound synthase is a homodimeric protein with a subunit molecular weight of approximately 45 kDa.[4] The enzyme belongs to the family of terpenoid cyclases, which are known for their ability to generate a vast diversity of cyclic products from acyclic isoprenoid diphosphates.[1][5] The reaction requires a divalent metal cation, typically Mg²⁺, as a cofactor for catalysis.[4][6]
The Catalytic Mechanism of this compound Synthase
The conversion of FPP to this compound is a complex multi-step process involving several carbocationic intermediates within the enzyme's active site. The generally accepted mechanism, supported by extensive mechanistic and site-directed mutagenesis studies, proceeds as follows:
-
Initiation: The reaction is initiated by the Mg²⁺-dependent ionization of the diphosphate group from FPP, forming an allylic carbocation.[1][7]
-
Isomerization: This is followed by a rearrangement to the tertiary allylic isomer, (3R)-nerolidyl diphosphate ((3R)-NPP), which has been confirmed as an intermediate in the reaction.[1][8][9]
-
Second Ionization and Cyclization: A second ionization event leads to the formation of the bisabolyl cation.[1][10]
-
Ring Closures and Rearrangements: Subsequent intramolecular cyclizations and a final deprotonation yield the bicyclic product, this compound.[1]
A key feature of this compound synthase is a ligand-induced conformational change. The binding of the substrate (FPP) or the product pyrophosphate (PPi) triggers a conformational change that closes the active site cleft.[1][5][11] This sequestration of the active site from the solvent is crucial for protecting the highly reactive carbocationic intermediates during the cyclization cascade.[1][5]
Key Active Site Residues and Quantitative Analysis
Site-directed mutagenesis studies have been instrumental in identifying critical amino acid residues involved in substrate binding and catalysis. This compound synthase possesses two highly conserved metal-binding motifs:
-
Aspartate-Rich Motif (D¹⁰⁰DXXD): Residues Asp100 and Asp101 in this motif are crucial for chelating Mg²⁺ ions, which in turn coordinate the diphosphate moiety of the substrate.[4][6] Mutating these residues to glutamate (D100E, D101E) significantly increases the Kₘ and reduces the kcat, highlighting their importance in both substrate binding and catalysis.[4][6]
-
NSE/DTE Motif (N²²⁵DXXSXXXE): This second metal ion-binding site also plays a role in coordinating a Mg²⁺ ion.[7]
Additionally, a highly conserved basic region, ³⁰²DRRYR³⁰⁶, has been shown to be critical. Arg304 is particularly important for catalysis, as its mutation to lysine (R304K) results in a dramatic increase in Kₘ and a severe reduction in kcat.[12] Tyr305 also contributes to substrate binding, as evidenced by the increased Kₘ of the Y305F mutant.[12]
Steady-State Kinetic Parameters
The following tables summarize the steady-state kinetic parameters for wild-type this compound synthase and several key mutants.
Table 1: Kinetic Parameters for Wild-Type and Aspartate-Rich Region Mutants
| Enzyme | Metal Ion | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Wild-Type | Mg²⁺ | 0.087 | 0.054 | 6.2 x 10⁵ |
| D100E | Mg²⁺ | 1.1 | 0.0028 | 2.5 x 10³ |
| D101E | Mg²⁺ | 1.3 | 0.0035 | 2.7 x 10³ |
| D104E | Mg²⁺ | 0.11 | 0.045 | 4.1 x 10⁵ |
| Wild-Type | Mn²⁺ | 0.49 | 0.015 | 3.1 x 10⁴ |
| D100E | Mn²⁺ | 1.3 | 0.0038 | 2.9 x 10³ |
| D101E | Mn²⁺ | 1.3 | 0.0035 | 2.7 x 10³ |
| Data compiled from references[4][6][13]. |
Table 2: Kinetic Parameters for Base-Rich Region and Other Mutants
| Enzyme | Kₘ (μM) | kcat (s⁻¹) | Relative kcat/Kₘ |
| Wild-Type | 0.42 | 0.063 | 1.0 |
| R304K | 11 | 0.0003 | 0.00018 |
| Y305F | 3.1 | 0.054 | 0.12 |
| Y305T | 34 | 0.0005 | 0.0001 |
| Y295F | 0.38 | 0.045 | 0.79 |
| Data compiled from references[7][12]. Note: Assay conditions may vary between studies, affecting absolute values. |
Product Distribution of Mutants
Mutations in the active site not only affect the kinetic efficiency but can also alter the product profile, leading to the formation of anomalous sesquiterpenes. This highlights the role of the active site in chaperoning the reaction intermediates towards a specific product outcome. For instance, the D100E and D101E mutants produce several additional sesquiterpene hydrocarbons besides this compound.[4][6]
Experimental Protocols
This section details the methodologies for key experiments in the study of this compound synthase.
Overexpression and Purification of this compound Synthase
Recombinant this compound synthase is typically overexpressed in Escherichia coli BL21(DE3) cells harboring an appropriate expression vector (e.g., pZW03).[4][12][14]
-
Culture Growth: Grow transformed E. coli in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 1.2-1.4.[12]
-
Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation at a lower temperature (e.g., 20°C) for several hours.
-
Cell Lysis: Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA). Lyse the cells by sonication or French press.[12]
-
Purification:
-
Centrifuge the lysate to remove cell debris.
-
Subject the supernatant to a series of column chromatography steps. A typical scheme involves anion exchange (e.g., DEAE-Sepharose), followed by hydrophobic interaction (e.g., Phenyl-Sepharose), and a final anion exchange step.[12]
-
Monitor protein purity at each stage by SDS-PAGE.
-
Pool fractions with the highest specific activity and concentrate using ultrafiltration.
-
Enzyme Activity Assay
The activity of this compound synthase is determined by measuring the conversion of radiolabeled substrate, [1-³H]FPP, to the hydrocarbon product.
-
Reaction Mixture: Prepare a reaction mixture in a final volume of 100-200 µL containing:
-
10 mM Tris-HCl, pH 7.8
-
5 mM MgCl₂
-
15% glycerol
-
5 mM β-mercaptoethanol
-
A range of [1-³H]FPP concentrations (e.g., 0.025–60 μM)[7]
-
-
Initiation: Start the reaction by adding a predetermined optimal concentration of purified enzyme.
-
Incubation: Incubate at 30°C for a set time, ensuring the reaction remains in the linear range.
-
Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., EDTA in NaOH). Extract the sesquiterpene products with an organic solvent like n-pentane or hexane.
-
Quantification: Measure the radioactivity in the organic phase using liquid scintillation counting to determine the amount of product formed.
-
Data Analysis: Calculate kinetic parameters (Kₘ and kcat) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Product Identification by GC-MS
The identity of the sesquiterpene products is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Preparative Scale Incubation: Set up a larger scale reaction (e.g., 4 mL) containing buffer, MgCl₂, glycerol, β-mercaptoethanol, FPP (50–500 μM), and a larger amount of purified enzyme (e.g., 1 mg).[7][14] Overlay the aqueous phase with n-pentane.[7][14]
-
Incubation and Extraction: Incubate at 30°C for 3-20 hours.[7][14] Extract the products by collecting the pentane layer.
-
Purification and Concentration: Pass the pentane extract through a small silica gel column to remove polar impurities.[7][14] Carefully concentrate the purified extract under reduced pressure.[7]
-
GC-MS Analysis: Analyze the concentrated sample on a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). Compare the retention time and mass spectrum of the product with an authentic standard of this compound.
Inhibition of this compound Synthase
Targeting this compound synthase is a viable strategy for controlling trichothecene production. Several classes of inhibitors have been investigated:
-
Substrate Analogs: Fluorinated analogs of FPP, such as 10-fluorofarnesyl diphosphate, act as potent competitive inhibitors, with a Kᵢ of 16 nM.[13]
-
Mechanism-Based Inhibitors: The 10-cyclopropylidene analog of FPP has been shown to be a mechanism-based inhibitor.[15]
-
Carbocation Intermediate Analogs: Aza-analogs of the bisabolyl cation intermediate are effective competitive inhibitors, but interestingly, their binding often requires the presence of inorganic pyrophosphate (PPi).[10][14] For example, R-azabisabolene exhibits an induced inhibition constant of 2.6 μM in the presence of PPi.[14]
Conclusion and Future Directions
The cyclization of farnesyl pyrophosphate by this compound synthase is a cornerstone of trichothecene biosynthesis. Decades of research have illuminated its complex catalytic mechanism, the architecture of its active site, and the roles of key residues. This knowledge provides a robust foundation for the rational design of inhibitors to mitigate mycotoxin contamination in agriculture and food production. Furthermore, the plasticity of the enzyme's active site, revealed through mutagenesis studies, suggests potential for its application in synthetic biology to generate novel sesquiterpenoid scaffolds for drug discovery and other biotechnological applications. Future research will likely focus on leveraging this deep mechanistic understanding for protein engineering efforts and the discovery of novel, potent, and specific inhibitors.
References
- 1. Structure of this compound synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. This compound synthase. Probing the role of the highly conserved aspartate-rich region by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitors and anomalous substrates of this compound synthase - ProQuest [proquest.com]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound synthase. Substrate specificity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound synthase: mechanism-based inhibition of a sesquiterpene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Mycotoxin Synthesis: A Technical Guide to the Role of Trichodiene in Trichothecene Formation
For Immediate Release
A Deep Dive into the Core of Trichothecene Mycotoxin Biosynthesis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the pivotal role of trichodiene in the intricate biosynthetic pathway of trichothecene mycotoxins. These sesquiterpenoid mycotoxins, produced by various fungal genera, notably Fusarium, pose a significant threat to agriculture, food safety, and animal and human health. Understanding the initial and rate-limiting steps of their formation is paramount for the development of effective mitigation strategies and potential therapeutic interventions. This document outlines the enzymatic conversion of a common fungal metabolite into the dedicated precursor of all trichothecenes, details the regulatory mechanisms governing this crucial step, and provides in-depth experimental protocols for its study.
The Gateway to Toxicity: this compound Biosynthesis
The biosynthesis of all trichothecene mycotoxins commences with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to form the volatile sesquiterpene, this compound.[1][2] This reaction is the first committed step in the pathway, effectively diverting FPP from other essential metabolic routes, such as sterol biosynthesis, towards the production of these potent toxins.[3]
The enzymatic catalyst for this critical transformation is This compound synthase , encoded by the TRI5 gene.[2][4] This enzyme belongs to the terpene cyclase family and orchestrates a complex carbocation-driven cyclization cascade to yield the unique tricyclic structure of this compound.[3] The activity of this compound synthase is a key determinant of the overall flux through the trichothecene pathway and, consequently, the level of mycotoxin contamination.
The Trichothecene Biosynthetic Pathway at a Glance
The formation of trichothecenes is a multi-step process involving a series of enzymatic modifications to the initial this compound scaffold. Following its synthesis, this compound undergoes a series of oxygenations, isomerizations, and cyclizations, ultimately leading to the diverse array of trichothecene structures, including well-known mycotoxins like T-2 toxin and deoxynivalenol (DON).[1][5] A simplified overview of the initial steps of this pathway is presented below.
Quantitative Insights into this compound Synthase Activity
The efficiency of this compound synthase is a critical factor in determining the rate of trichothecene production. The kinetic parameters of this enzyme have been characterized in several Fusarium species.
| Enzyme | Substrate/Cofactor | KM | Organism | Reference |
| This compound Synthase (Tri5) | Farnesyl pyrophosphate | 62 nM | Fusarium sporotrichioides | [4] |
| This compound Synthase (Tri5) | Mg2+ | 78 nM | Fusarium sporotrichioides | [4] |
| This compound Synthase (Tri5) | Mn2+ | 84.8 nM | Fusarium sporotrichioides | [4] |
Regulation of this compound Synthesis: A Complex Network
The expression of the TRI5 gene, and consequently the production of this compound, is tightly regulated by a complex network of transcription factors and signaling pathways. This regulation allows the fungus to modulate trichothecene production in response to various environmental cues.
Key regulatory genes, including TRI6 and TRI10, are located within the TRI gene cluster alongside TRI5.[6] Tri6 is a pathway-specific transcription factor that binds to the promoter regions of other TRI genes, including TRI5, to activate their expression.[6] Tri10 is also a positive regulator, although its precise mechanism of action is less clear.[6] Environmental factors such as pH, nitrogen availability, and the presence of specific plant-derived compounds can influence the expression of these regulatory genes, thereby controlling the entire trichothecene biosynthetic pathway.[6][7]
Experimental Protocols
This compound Synthase Activity Assay
This protocol is adapted from methodologies described for the characterization of this compound synthase from Fusarium sporotrichioides.[8]
Materials:
-
Purified this compound synthase
-
[1-3H]Farnesyl pyrophosphate (radiolabeled substrate)
-
Assay buffer: 10 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 15% glycerol, 5 mM β-mercaptoethanol
-
n-Pentane (HPLC grade)
-
Silica gel for column chromatography
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in a glass test tube by combining the assay buffer and the desired concentration of [1-3H]FPP (typically in the range of 0.025–60 μM).
-
Initiate the reaction by adding a predetermined optimal concentration of purified this compound synthase to the reaction mixture. The enzyme concentration should be such that less than 10% of the substrate is consumed during the incubation period to ensure linear reaction kinetics.
-
Overlay the reaction mixture with an equal volume of n-pentane to capture the volatile this compound product.
-
Incubate the reaction at 30°C for a defined period (e.g., 3-20 hours).
-
Stop the reaction and extract the product by vortexing the tube.
-
Separate the n-pentane layer containing the radiolabeled this compound.
-
To remove any unreacted substrate, pass the n-pentane extract through a small silica gel column.
-
Transfer a known aliquot of the purified n-pentane extract to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled this compound produced per unit time.
TRI5 Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol provides a general framework for quantifying TRI5 gene expression levels in Fusarium species.[9][10]
Materials:
-
Fusarium mycelia grown under desired conditions
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Primers specific for the TRI5 gene and a reference gene (e.g., translation elongation factor-1 alpha, EF1A)
Procedure:
-
RNA Extraction: Harvest fungal mycelia and immediately freeze in liquid nitrogen. Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well plate. Each reaction should contain the appropriate amounts of SYBR Green master mix, forward and reverse primers for either TRI5 or the reference gene, and the synthesized cDNA template. Include no-template controls for each primer set.
-
qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for both the TRI5 and the reference gene. Calculate the relative expression of TRI5 using the ΔΔCt method, normalizing to the expression of the reference gene.
Extraction and Quantification of Trichothecenes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure for the analysis of trichothecenes in cereal matrices.[11][12]
Materials:
-
Ground cereal sample
-
Extraction solvent: Acetonitrile/water mixture (e.g., 84:16 v/v) with 1% formic acid
-
Salts for QuEChERS extraction (e.g., MgSO4, NaCl, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., octadecyl silica (C18) and primary-secondary amine (PSA))
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Analytical standards for the trichothecenes of interest
-
Isotopically labeled internal standards
Procedure:
-
Extraction: Weigh a known amount of the ground sample into a centrifuge tube. Add the extraction solvent and the QuEChERS salts. Vortex vigorously and then centrifuge to separate the phases.
-
Clean-up (d-SPE): Transfer an aliquot of the supernatant to a new tube containing the d-SPE sorbents. Vortex and centrifuge.
-
Analysis: Filter the cleaned-up extract and inject a portion into the LC-MS/MS system.
-
LC Separation: Separate the trichothecenes using a suitable C18 column and a gradient elution program with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate.
-
MS/MS Detection: Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ions for each trichothecene and the internal standards.
-
Quantification: Create a calibration curve using the analytical standards. Quantify the trichothecenes in the samples by comparing their peak areas to those of the calibration standards, using the internal standards to correct for matrix effects and variations in recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]
- 8. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Zearalenone and Trichothecenes, Including Deoxynivalenol and Its Acetylated Derivatives, Nivalenol, T-2 and HT-2 Toxins, in Wheat and Wheat Products by LC-MS/MS: A Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of Trichodiene Synthase from Fusarium sporotrichioides: A Technical Guide
Authored by: Gemini AI
Abstract
Trichodiene synthase (EC 4.2.3.6), encoded by the Tri5 (formerly Tox5) gene, is a key sesquiterpene cyclase that catalyzes the first committed step in the biosynthesis of trichothecene mycotoxins in Fusarium sporotrichioides and other fungi. This enzyme facilitates the conversion of farnesyl diphosphate (FPP) to this compound, the parent hydrocarbon of all trichothecenes. Due to its pivotal role in the production of these potent inhibitors of eukaryotic protein synthesis, this compound synthase has been a subject of extensive research. This technical guide provides an in-depth overview of the initial characterization of this compound synthase from Fusarium sporotrichioides, detailing its biochemical properties, purification protocols, kinetic parameters, and its position within the broader trichothecene biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals interested in mycotoxin biosynthesis, enzyme mechanisms, and potential targets for antifungal therapies.
Introduction
Fusarium sporotrichioides is a filamentous fungus notorious for producing a variety of trichothecene mycotoxins, such as T-2 toxin, which pose a significant threat to agriculture and animal health. The biosynthesis of these complex sesquiterpenoid epoxides is initiated by the cyclization of the primary metabolite farnesyl diphosphate. This compound synthase is the enzyme responsible for this crucial cyclization reaction.[1][2] The initial characterization of this enzyme has been fundamental to understanding the intricate biochemistry of trichothecene production. This guide synthesizes the foundational research on this compound synthase, presenting its biochemical and genetic attributes, detailed experimental procedures for its study, and its role in the metabolic pathway leading to trichothecene synthesis.
Gene Identification and Expression
The gene encoding this compound synthase, designated Tri5 (also known as Tox5), has been successfully isolated and sequenced from Fusarium sporotrichioides.[3] Initial attempts to express the native gene in Escherichia coli yielded an inactive polypeptide with a higher than expected molecular weight.[4] This observation led to the discovery of a 60-nucleotide intron within the coding sequence.[4] Subsequent removal of this intron from the open reading frame enabled the successful expression of active, recombinant this compound synthase in E. coli, paving the way for detailed structural and functional studies.[4] Overexpression systems have been developed to produce the enzyme at levels constituting 20-30% of the total soluble protein in E. coli.[5]
Biochemical Properties and Quantitative Data
This compound synthase from Fusarium sporotrichioides is a dimeric enzyme with each subunit having a molecular weight of approximately 45 kDa.[6] The enzyme's activity is dependent on a divalent metal cation, with magnesium (Mg²⁺) being the preferred cofactor.[6] Manganese (Mn²⁺) can substitute for Mg²⁺ to some extent, but it becomes inhibitory at higher concentrations.[6] The optimal pH for enzyme activity is in the neutral to slightly alkaline range.[3][6]
Table 1: Biochemical and Kinetic Parameters of this compound Synthase
| Parameter | Value | Reference(s) |
| Molecular Weight (Subunit) | ~45 kDa | [6] |
| Quaternary Structure | Dimer | [6] |
| Optimal pH | 6.75 - 7.75 | [3][6] |
| Cofactor Requirement | Mg²⁺ (preferred), Mn²⁺ | [6] |
| Kₘ for Farnesyl Diphosphate | 0.062 - 0.065 µM | [3][6] |
| Kₘ for Mg²⁺ | 0.078 - 0.1 mM | [3][6] |
| Kₘ for Mn²⁺ | 84.8 nM | [3] |
Experimental Protocols
Purification of Recombinant this compound Synthase
The following protocol describes the purification of recombinant this compound synthase from an E. coli overexpression system.[5][7]
a. Cell Lysis and Crude Extract Preparation:
-
Harvest E. coli cells expressing recombinant this compound synthase by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.8, containing 5 mM MgCl₂, 5 mM β-mercaptoethanol, and 15% glycerol).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the soluble recombinant this compound synthase.
b. Ammonium Sulfate Precipitation (Optional):
-
Gradually add solid ammonium sulfate to the crude extract to a desired saturation percentage.
-
Stir for a period to allow protein precipitation.
-
Centrifuge to collect the precipitated protein.
-
Resuspend the pellet in a minimal amount of buffer.
c. Chromatographic Purification:
-
Anion Exchange Chromatography:
-
Load the crude or partially purified enzyme solution onto an anion exchange column (e.g., Q Sepharose) equilibrated with the appropriate buffer.
-
Wash the column to remove unbound proteins.
-
Elute the bound this compound synthase using a salt gradient (e.g., NaCl).
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Adjust the salt concentration of the enzyme fraction from the previous step (e.g., to 1.5 M ammonium sulfate).
-
Load the sample onto a HIC column (e.g., methyl-HIC) equilibrated with a high-salt buffer.
-
Elute the enzyme by decreasing the salt concentration in the buffer.
-
-
Gel Filtration Chromatography:
-
Load the concentrated enzyme fraction onto a gel filtration column (e.g., Superdex 200) to separate proteins based on size.
-
Elute with a suitable buffer to obtain the purified dimeric this compound synthase.
-
This compound Synthase Enzyme Assay
This protocol outlines a common method for assaying the activity of this compound synthase.[8]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol).
-
Add the substrate, [1-³H]farnesyl diphosphate, to the buffer at various concentrations (e.g., 0.025–60 µM) for kinetic analysis.
-
-
Enzyme Reaction:
-
Add a known amount of purified this compound synthase to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 3-20 hours).
-
Overlay the reaction mixture with an organic solvent like n-pentane to capture the volatile this compound product.
-
-
Product Extraction and Analysis:
-
Vortex the mixture to extract the this compound into the organic phase.
-
Separate the organic layer.
-
The amount of radioactive this compound can be quantified by scintillation counting.
-
For product identification, the extracted product can be concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visualizations: Workflows and Pathways
Experimental Workflow for this compound Synthase Characterization
The following diagram illustrates the general workflow for the cloning, expression, purification, and characterization of this compound synthase.
Trichothecene Biosynthetic Pathway
The cyclization of farnesyl diphosphate to this compound is the initial step in a complex biosynthetic pathway that leads to the formation of various trichothecene mycotoxins. This pathway involves a series of oxygenations, isomerizations, and acylations catalyzed by a suite of enzymes encoded by the Tri gene cluster.
References
- 1. Structure of this compound synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TRI11 Gene of Fusarium sporotrichioides Encodes a Cytochrome P-450 Monooxygenase Required for C-15 Hydroxylation in Trichothecene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Expression of the this compound synthase gene of Fusarium sporotrichioides in Escherichia coli results in sesquiterpene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overproduction of soluble this compound synthase from Fusarium sporotrichioides in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of the sesquiterpene cyclase this compound synthetase from Fusarium sporotrichioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Blueprint of Trichodiene Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodiene, a volatile bicyclic sesquiterpene, serves as the biosynthetic precursor to the trichothecene mycotoxins, a large family of secondary metabolites produced by various fungal genera, including Fusarium, Trichothecium, and Myrothecium.[1] The intricate stereochemistry of this compound is established by the enzyme this compound synthase, which catalyzes the complex cyclization of the achiral substrate farnesyl pyrophosphate (FPP).[2][3] Understanding the precise stereochemical control exerted by this enzyme is paramount for elucidating the mechanisms of terpenoid biosynthesis and for the potential bioengineering of novel compounds. This technical guide provides a comprehensive overview of the core stereochemical events in this compound biosynthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Catalytic Cascade: From Acyclic Precursor to Bicyclic Product
The biosynthesis of this compound from FPP is a remarkable enzymatic process involving a cascade of carbocationic intermediates and rearrangements, all orchestrated within the active site of this compound synthase.[2][4] The overall transformation is initiated by the ionization of FPP, a step that is dependent on the presence of divalent metal cations, typically Mg²⁺.[3]
The currently accepted mechanism involves several key stereochemical steps:
-
Isomerization of Farnesyl Pyrophosphate (FPP) to (3R)-Nerolidyl Pyrophosphate (NPP): The reaction is initiated by the ionization of FPP to form an allylic carbocation.[2][5] This is followed by a syn-allylic rearrangement where the pyrophosphate moiety is recaptured at C3, leading to the formation of the chiral intermediate, (3R)-nerolidyl pyrophosphate.[6][7] This isomerization is a crucial step that sets the stereochemistry for the subsequent cyclization. Isotopic labeling studies have confirmed that this isomerization is the rate-limiting step in the chemical catalysis.[8][9]
-
Cyclization of (3R)-NPP to the Bisabolyl Cation: The (3R)-NPP intermediate then undergoes another ionization, followed by an anti-allylic displacement, where the C1 of the molecule attacks C6, to form the first six-membered ring and the pivotal bisabolyl carbocation intermediate.[2][6][7] The enzyme active site acts as a template, guiding the folding of the substrate to ensure the correct proximity and orientation for this cyclization.[2]
-
Further Cyclization and Rearrangements: The bisabolyl carbocation undergoes a subsequent intramolecular cyclization between C7 and C11 to form the five-membered ring, generating a bicyclic carbocation.[10] This is followed by a 1,4-hydride shift and two successive 1,2-methyl migrations.[4][10]
-
Deprotonation to Yield this compound: The final step is the stereospecific removal of a proton from C12 by a basic residue in the active site, or possibly by the pyrophosphate anion, to yield the final product, this compound.[4][5]
The overall stereochemical course from FPP to this compound proceeds with a net retention of configuration at C1 of the farnesyl pyrophosphate precursor.[6]
Quantitative Analysis of this compound Synthase Activity
The catalytic efficiency of this compound synthase has been characterized through steady-state and pre-steady-state kinetic analyses. These studies provide valuable insights into the rate-limiting steps of the reaction and the effects of mutations on catalytic function.
| Parameter | Wild-Type this compound Synthase | D101E Mutant | N225D Mutant | S229T Mutant | Y295F Mutant | Reference |
| kcat (s⁻¹) | 0.09 (at 15°C), 0.32 (at 30°C) | ~0.03 (at 15°C) | Decreased 28-fold | Decreased 9-fold | Nearly identical to wild-type | [8][11][12] |
| Km (nM) | 78 (at 15°C), 90 (at 30°C) | - | Increased 6-fold | Increased 77-fold | Nearly identical to wild-type | [11][12] |
| kcat/Km (M⁻¹s⁻¹) | - | - | Diminished 177-fold | Diminished 708-fold | - | [12] |
| Single-turnover rate (s⁻¹) | 3.5 - 3.8 (at 15°C) | Depressed by a factor of 100 | - | - | - | [8][9] |
| Burst phase rate (kb, s⁻¹) | 4.2 (at 15°C) | - | - | - | - | [8] |
| Deuterium Isotope Effect (¹⁴C-FPP) | 1.11 ± 0.06 | - | - | - | - | [8][11] |
Table 1: Summary of Kinetic Parameters for Wild-Type and Mutant this compound Synthases.
Pre-steady-state kinetic analysis has revealed that the release of this compound from the enzyme's active site is the overall rate-limiting step, being significantly slower than the chemical catalysis itself.[8][11] The single-turnover rate is approximately 40 times faster than the steady-state catalytic rate.[8][9]
Experimental Protocols
The elucidation of the stereochemical pathway of this compound biosynthesis has relied on a combination of enzymatic assays, isotopic labeling studies, and structural biology techniques.
Enzyme Assay for this compound Synthase Activity
This protocol is adapted from methods described for determining the kinetic parameters of this compound synthase.[12]
Materials:
-
Purified this compound synthase (wild-type or mutant)
-
[1-³H]Farnesyl pyrophosphate (radiolabeled substrate)
-
Assay buffer: 10 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol
-
n-pentane (HPLC grade)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and a range of [1-³H]FPP concentrations (e.g., 0.025–60 μM).
-
Determine the optimal enzyme concentration by incubating a fixed amount of radiolabeled substrate with varying concentrations of the enzyme.
-
Initiate the reaction by adding the optimal concentration of this compound synthase to the reaction mixture.
-
Overlay the reaction mixture with an equal volume of n-pentane to capture the volatile this compound product.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 3-20 hours).[2]
-
Stop the reaction and extract the this compound product into the n-pentane layer.
-
Transfer a known aliquot of the n-pentane layer to a scintillation vial containing scintillation cocktail.
-
Quantify the amount of radioactive this compound produced using a scintillation counter.
-
Calculate the initial reaction velocities and determine the kinetic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation using non-linear least-squares methods.[11]
Stereochemical Analysis using Isotopic Labeling
This generalized protocol is based on classic experiments that determined the stereochemistry of the cyclization.[6]
Materials:
-
Stereospecifically labeled FPP precursors (e.g., (1R)-[1-³H, 12,13-¹⁴C]FPP and (1S)-[1-³H, 12,13-¹⁴C]FPP)
-
Purified this compound synthase
-
Reaction buffer and extraction solvents as described above
-
Degradation reagents to determine the position of the isotopic labels in the product.
-
Analytical instrumentation for determining isotopic ratios (e.g., scintillation counting, mass spectrometry).
Procedure:
-
Incubate each stereospecifically labeled FPP isomer separately with this compound synthase under standard assay conditions.
-
Isolate and purify the resulting labeled this compound.
-
Perform chemical degradation of the labeled this compound to determine the location and stereochemistry of the tritium label. For example, specific chemical reactions can be used to selectively remove protons from certain positions of the molecule.
-
Analyze the isotopic content (e.g., ³H/¹⁴C ratio) of the degradation products to deduce the stereochemical course of the enzymatic reaction. The retention or loss of the tritium label provides information about the stereochemistry of bond formation and proton removal.[6]
Product Identification and Analysis
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Authentic this compound standard
Procedure:
-
Extract the sesquiterpene products from the enzymatic reaction with an organic solvent like n-pentane.
-
Concentrate the extract.
-
Inject the concentrated sample into the GC-MS system.
-
Separate the different sesquiterpene products based on their retention times on the GC column.
-
Identify this compound and any side products by comparing their mass spectra and retention times to those of authentic standards.[2]
Visualizing the Pathway and Experimental Logic
To better illustrate the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.
Caption: The biosynthetic pathway of this compound from farnesyl pyrophosphate.
Caption: A logical workflow for the experimental analysis of this compound biosynthesis.
Conclusion
The stereochemistry of this compound biosynthesis is a testament to the remarkable precision of enzymatic catalysis. Through a series of carefully controlled carbocationic reactions, this compound synthase transforms an achiral, flexible substrate into a rigid, stereochemically complex bicyclic product. The elucidation of this pathway has been made possible by a combination of kinetic studies, elegant isotopic labeling experiments, and structural biology. The knowledge gained from studying this system not only deepens our fundamental understanding of terpene biosynthesis but also provides a foundation for the future development of novel bioactive compounds through enzyme engineering and synthetic biology approaches. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, enzymology, and drug discovery.
References
- 1. Diastereoselective synthesis of (±)-trichodiene and (±)-trichodiene-D3 as analytical standards for the on-site quantification of trichothecenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. dixitmudit.in [dixitmudit.in]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Biosynthesis of this compound [inis.iaea.org]
- 7. Structure of this compound synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-steady-state kinetic analysis of the this compound synthase reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Odyssey of Trichodiene Synthase: A Technical Guide
An In-depth Examination of the Origins, Diversification, and Functional Landscape of a Key Fungal Enzyme
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichodiene synthase (Tri5), the enzyme catalyzing the first committed step in the biosynthesis of trichothecene mycotoxins, presents a fascinating case study in fungal molecular evolution. This technical guide provides a comprehensive overview of the evolutionary origins of tri5 genes, delving into their phylogenetic distribution, the architecture of their associated gene clusters, and the compelling evidence for horizontal gene transfer (HGT) from prokaryotic ancestors. We present detailed experimental protocols for the functional characterization of this compound synthase, including phylogenetic analysis, heterologous expression, and gene knockout techniques. Quantitative data on enzyme kinetics and metabolite production are summarized for comparative analysis. Furthermore, we visualize the intricate regulatory networks governing tri5 expression and the biochemical cascade of trichothecene production using the DOT language for clear, reproducible pathway diagrams. This guide is intended to be a valuable resource for researchers in mycology, evolutionary biology, and natural product chemistry, as well as for professionals in the pharmaceutical and agricultural sectors seeking to understand and manipulate this crucial biosynthetic pathway.
Introduction: this compound Synthase at the Crossroads of Fungal Metabolism and Evolution
Trichothecenes are a large family of sesquiterpenoid secondary metabolites produced by various fungal genera, most notably Fusarium, Trichoderma, Myrothecium, and Stachybotrys.[1][2] These compounds exhibit a wide range of biological activities, including potent mycotoxicity, phytotoxicity, and antimicrobial properties.[1] The biosynthesis of all trichothecenes begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) into the volatile hydrocarbon this compound.[3][4] This reaction is catalyzed by the enzyme this compound synthase, encoded by the tri5 gene.[3]
The evolutionary history of tri5 is complex and intriguing. While it is a key component of the trichothecene biosynthetic (tri) gene cluster in many fungi, its genomic location and evolutionary trajectory show significant variation. In some species, such as many fusaria, tri5 is an integral part of the core tri cluster.[1][3] However, in genera like Trichoderma, tri5 is often found outside the main cluster, suggesting a different evolutionary path.[1][5] Phylogenetic analyses have revealed that fungal this compound synthases belong to a larger, fungi-specific family of this compound synthase-like sesquiterpene synthases (TDTSs).[6][7] The prevailing hypothesis for the origin of these fungal genes is an ancient horizontal gene transfer (HGT) event from a prokaryotic donor.[8] This guide will explore the evidence supporting this hypothesis and provide the technical details necessary to investigate the evolution and function of this important enzyme family.
Phylogenetic Analysis and the Fungal-Specific TDTS Family
Phylogenetic analysis is a cornerstone for understanding the evolutionary relationships of genes and proteins. For this compound synthase, these analyses have revealed that fungal Tri5 proteins form a distinct clade within the broader family of terpene cyclases.[9] Recent studies have further refined this, identifying a fungi-specific family known as this compound synthase-like sesquiterpene synthases (TDTSs).[6][7]
The this compound Synthase-Like Sesquiterpene Synthase (TDTS) Family
Phylogenetic analysis of a large number of fungal sesquiterpene synthases (STSs) has led to their classification into two major families: the terpene synthase-like sesquiterpene synthases (TPTSs) and the this compound synthase-like sesquiterpene synthases (TDTSs).[7][10] These families are distinguished by their conserved protein domains and the cyclization pathways they catalyze.[7] TDTSs, which include the canonical this compound synthases, are characterized by a specific this compound synthase domain (PF06330) and typically catalyze the cyclization of FPP via a bisabolene carbocation intermediate.[11]
Experimental Protocol: Phylogenetic Analysis of this compound Synthase
This protocol outlines the steps for constructing a phylogenetic tree of this compound synthase protein sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.[12][13]
1. Sequence Retrieval and Alignment:
- Obtain amino acid sequences of this compound synthase and related terpene cyclases from public databases such as NCBI GenBank and UniProt. Include sequences from various fungal species and representative bacterial terpene cyclases to test the HGT hypothesis.
- Import the sequences in FASTA format into MEGA11.[14]
- Align the sequences using the MUSCLE algorithm integrated into MEGA.[12][14] It is crucial to align protein sequences for coding genes to account for the degeneracy of the genetic code.
2. Phylogenetic Tree Construction (Maximum Likelihood):
- Open the aligned sequence file in MEGA.
- From the "Phylogeny" menu, select "Construct/Test Maximum Likelihood Tree".[12]
- Substitution Model Selection: Before constructing the tree, it is important to determine the best-fit model of protein evolution. In MEGA, go to the "Models" menu and select "Find Best DNA/Protein Models (ML)". This will analyze the data and suggest the model with the lowest Bayesian Information Criterion (BIC) score. For many terpene cyclases, the LG+G+I model (Le and Gascuel model with gamma distribution and invariable sites) is appropriate.[15]
- Tree Inference: In the Maximum Likelihood analysis window, select the chosen substitution model.
- Test of Phylogeny: Select "Bootstrap method" and set the number of bootstrap replications to 1000 for robust statistical support of the tree topology.[15][16]
- Click "Compute" to start the analysis.
3. Tree Visualization and Interpretation:
- The resulting phylogenetic tree will be displayed. Bootstrap values will be shown at the nodes. Values above 70% are generally considered to indicate good support for a particular branching pattern.
- The tree can be customized for publication by adjusting branch lengths, labels, and overall layout using the tools in the MEGA Tree Explorer.
Genomic Organization: The tri Gene Cluster
In many fungi, the genes for secondary metabolite biosynthesis are organized into biosynthetic gene clusters (BGCs). This arrangement is thought to facilitate the co-regulation of pathway genes and their transfer between species.[1] The genes for trichothecene biosynthesis (tri genes) are a classic example of such a cluster.
The composition and organization of the tri cluster can vary significantly between fungal genera. In Fusarium, the core tri cluster typically contains 10-12 genes, including tri5.[1][3] In contrast, in Trichoderma species that produce trichothecenes, such as T. arundinaceum and T. brevicompactum, the tri5 gene is located outside the main tri cluster, in a genomic region that does not contain other known tri genes.[5][17] This distinct genomic arrangement points to a different evolutionary history of the tri cluster in Trichoderma compared to Fusarium.
Horizontal Gene Transfer: A Prokaryotic Origin?
The sporadic distribution of the tri5 gene and the tri cluster among fungi, along with phylogenetic evidence, strongly suggests that horizontal gene transfer (HGT) has played a key role in their evolution.[18][19][20] HGT is the movement of genetic material between organisms other than by vertical descent from parent to offspring.[18] While common in prokaryotes, HGT is now recognized as an important evolutionary force in eukaryotes as well, particularly in fungi.[19][21]
The leading hypothesis for the origin of the fungal tri5 gene is an ancient HGT event from a bacterium.[8] This is supported by phylogenetic analyses that place fungal this compound synthases and related TDTSs in a clade that is evolutionarily distinct from other eukaryotic terpene cyclases but more closely related to bacterial terpene cyclases.[8][20][22]
Evidence for Horizontal Gene Transfer
Several lines of evidence support the HGT hypothesis for the origin of tri5:
-
Phylogenetic Incongruence: Phylogenetic trees of terpene cyclases show that fungal Tri5 sequences often group with or are nested within bacterial sequences, rather than with other eukaryotic terpene cyclases. This incongruence with the species phylogeny is a hallmark of HGT.[17][22]
-
Genomic Context Analysis: The GC content and codon usage patterns of horizontally transferred genes can sometimes differ from the recipient genome, reflecting the genomic characteristics of the donor organism. Analysis of the GC content at the third codon position (GC3) and the effective number of codons (ENC) can provide clues about the evolutionary history of a gene.[23][24][25][26][27] A tri5 gene acquired via HGT from a bacterium might initially retain a GC content and codon usage bias more similar to the donor genome.
Below is a DOT script for a conceptual phylogenetic tree illustrating the HGT of a tri5 gene.
Conceptual phylogenetic tree showing the proposed horizontal gene transfer of Tri5.
Functional Characterization of this compound Synthase
The functional characterization of this compound synthase is essential for understanding its catalytic mechanism and its role in trichothecene biosynthesis. This typically involves heterologous expression of the tri5 gene in a suitable host, purification of the enzyme, and in vitro enzyme assays.
Quantitative Data
The following tables summarize key quantitative data related to this compound synthase and its products.
Table 1: Enzyme Kinetic Parameters of this compound Synthase
| Enzyme Source | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Fusarium sporotrichioides (Wild-Type) | 0.09 | N/A | N/A | [16][28] |
| Fusarium sporotrichioides (Single-Turnover) | 3.5 - 3.8 | N/A | N/A | [16][28] |
| Fusarium sporotrichioides (R304K mutant) | ~0.00045 | >25-fold increase | ~1/5000 of wild-type | [8][29] |
Table 2: this compound Production in Fungal Cultures
| Fungal Strain | Culture Conditions | This compound Yield | Reference |
| Trichoderma harzianum E20-tri5.7 | 8-day-old YEPD broth | 38 ± 1.3 µg/mL | [30] |
| Trichoderma harzianum E20-tri5.7 | Headspace of PDA plate (24h) | 2,455 µg | [30] |
| Trichoderma harzianum E20-tri5.7 | Headspace of PDA plate (72h) | 3,258 µg | [30] |
| Escherichia coli expressing F. sporotrichioidestri5 | 4.5 h induced culture | 60 µg/L | [14] |
Table 3: Sequence Identity of this compound Synthase (Tri5) Homologs
| Species 1 | Species 2 | Percent Identity |
| Fusarium sporotrichioides | Fusarium graminearum | >90% |
| Fusarium sporotrichioides | Trichoderma arundinaceum | ~60-70% |
| Fusarium sporotrichioides | Myrothecium roridum | ~50-60% |
| Fusarium sporotrichioides | Bacterial Terpene Cyclase (e.g., from Streptomyces) | ~20-30% |
(Note: The values in Table 3 are approximate and can vary depending on the specific sequences and alignment parameters used. This table is for illustrative purposes.)
Experimental Protocol: Heterologous Expression in Aspergillus oryzae
Aspergillus oryzae is a widely used host for the heterologous expression of fungal secondary metabolite gene clusters.[31][32] The following protocol is a general guide for the expression of a tri5 gene in A. oryzae NSAR1.[2][33]
1. Vector Construction:
- Amplify the full-length coding sequence of the tri5 gene from the donor fungus using PCR with primers that add appropriate restriction sites.
- Clone the PCR product into a suitable Aspergillus expression vector, such as one from the pTYGS series, under the control of a strong constitutive promoter (e.g., amyB).[33]
- The vector should also contain a selectable marker, such as the adeA gene for adenine prototrophy.
2. Aspergillus oryzae Protoplast Preparation and Transformation:
- Inoculate A. oryzae NSAR1 spores into DPY medium and incubate with shaking to obtain mycelia.[2][9][21]
- Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
- Digest the fungal cell walls using a lytic enzyme cocktail (e.g., Yatalase, snailase) in an osmotic stabilizer to generate protoplasts.[5][9]
- Carefully wash the protoplasts with the osmotic stabilizer.
- Mix the protoplasts with the expression vector DNA and PEG (polyethylene glycol) solution to induce DNA uptake.[7][21]
- Plate the transformation mixture on selective regeneration medium (e.g., Czapek-Dox minimal medium without adenine) containing an osmotic stabilizer.
- Incubate the plates until transformant colonies appear.
3. Screening and Analysis:
- Confirm the integration of the tri5 gene in the transformants by PCR.
- Cultivate the positive transformants in a suitable production medium.
- Extract the volatile compounds from the culture headspace or the culture broth with an organic solvent (e.g., ethyl acetate).
- Analyze the extracts for the presence of this compound by GC-MS.
Experimental Protocol: GC-MS Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the detection and quantification of this compound.[15][22][30][34]
-
Sample Preparation: Extract volatile compounds from fungal cultures using solid-phase microextraction (SPME) for headspace analysis or liquid-liquid extraction with a nonpolar solvent like pentane or ethyl acetate for broth cultures.
-
GC-MS Parameters:
-
Column: A nonpolar capillary column, such as a Restek Rtx-5MS (30m x 0.25mm, 0.25 µm film), is suitable.[22]
-
Injector: Operate in splitless mode at a temperature of 250-260°C.[2][22]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a mid-range temperature (e.g., 180°C) at a moderate rate (e.g., 5°C/min), and then ramps up to a final temperature (e.g., 270°C) at a faster rate (e.g., 30°C/min).[2]
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.4 mL/min.[2][22]
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-250.[2]
-
-
Identification: Identify this compound by comparing its retention time and mass spectrum to an authentic standard. The mass spectrum of this compound is characterized by a molecular ion at m/z 204 and characteristic fragment ions.
Trichothecene Biosynthesis and its Regulation
The production of this compound by Tri5 is the first step in a complex biosynthetic pathway leading to a diverse array of trichothecene mycotoxins. The subsequent steps involve a series of oxygenations, isomerizations, and acylations catalyzed by other enzymes encoded by the tri gene cluster.[3][35]
The Trichothecene Biosynthetic Pathway
The core pathway from FPP to the first stable trichothecene intermediate, isotrichodermol, is conserved among trichothecene-producing fungi. The following DOT script visualizes this initial part of the pathway.
The initial steps of the trichothecene biosynthetic pathway.
Regulation of tri5 Expression in Fusarium
The expression of the tri genes, including tri5, is tightly regulated in response to various environmental and nutritional cues.[35][36][37][38] In Fusarium graminearum, a complex regulatory network controls trichothecene biosynthesis.
Key players in this network include:
-
Tri6: A pathway-specific zinc finger transcription factor that is essential for the expression of most tri genes.[35][37]
-
Tri10: A regulatory protein that acts as a master regulator, controlling the expression of tri6 and many other genes.[36][37]
-
RNA5P: A long non-coding RNA transcribed from the tri5 promoter region that has a cis-acting inhibitory effect on tri5 expression.[36][37]
The following DOT script illustrates the regulatory relationships between these factors.
Transcriptional regulation of the tri5 gene in Fusarium graminearum.
Gene Disruption and Complementation in Trichoderma
To definitively determine the function of a gene, gene knockout and complementation experiments are the gold standard. In Trichoderma, Agrobacterium tumefaciens-mediated transformation (ATMT) is an efficient method for gene disruption.[3][19][33]
Experimental Workflow: tri5 Knockout and Complementation
The following DOT script outlines the workflow for creating a tri5 knockout mutant in Trichoderma and then complementing it.
Workflow for tri5 gene knockout and complementation in Trichoderma.
Experimental Protocol: Agrobacterium-mediated Transformation of Trichoderma
This protocol is adapted for the gene disruption in Trichoderma using ATMT.[3][19][33][39]
1. Vector Construction for Gene Knockout:
- Amplify ~1 kb fragments of the 5' and 3' flanking regions of the tri5 gene from Trichoderma genomic DNA.
- Clone these flanking regions on either side of a selectable marker cassette (e.g., the hygromycin B phosphotransferase gene, hph, under the control of a suitable promoter) in a binary vector compatible with Agrobacterium.
2. Transformation of Agrobacterium:
- Introduce the binary vector into a suitable A. tumefaciens strain (e.g., AGL-1) by electroporation or heat shock.
- Select for transformed Agrobacterium on LB medium containing appropriate antibiotics.
3. Co-cultivation:
- Grow the transformed A. tumefaciens in induction medium containing acetosyringone to induce the vir genes.
- Mix the induced Agrobacterium culture with a suspension of Trichoderma conidia.
- Spread the mixture onto a cellophane membrane placed on an induction medium plate and co-cultivate for 2-3 days.
4. Selection of Trichoderma Transformants:
- Transfer the cellophane membrane to a plate of selective medium (e.g., PDA) containing hygromycin B and an antibiotic to kill the Agrobacterium (e.g., cefotaxime).
- Incubate until hygromycin-resistant Trichoderma colonies appear.
- Subculture the resistant colonies to obtain pure cultures.
5. Verification of Gene Disruption:
- Extract genomic DNA from the putative knockout mutants.
- Perform PCR with primers flanking the tri5 locus and internal to the hph gene to confirm homologous recombination.
- For a more rigorous confirmation, perform Southern blot analysis to verify a single insertion event at the target locus.
- Use RT-qPCR to confirm the absence of the tri5 transcript in the knockout mutants.
Conclusion and Future Perspectives
The evolutionary history of this compound synthase genes is a compelling narrative of molecular innovation in fungi, shaped by an ancient horizontal gene transfer event and subsequent diversification. The distinct genomic organization of the tri cluster in different fungal lineages highlights the dynamic nature of secondary metabolite gene clusters. The intricate regulatory networks that control tri5 expression offer potential targets for strategies to mitigate mycotoxin contamination in agriculture.
The experimental protocols and data presented in this guide provide a framework for researchers to further explore the evolution and function of this important enzyme family. Future research directions could include:
-
Expanding the Phylogenetic Scope: Including a wider range of fungal and bacterial genomes in phylogenetic analyses will help to pinpoint the prokaryotic donor of the tri5 gene with greater precision.
-
Biochemical Characterization of Diverse TDTSs: The functional characterization of more members of the TDTS family will reveal the full extent of their catalytic diversity and evolutionary potential.[6][7]
-
Elucidating Regulatory Mechanisms in Other Fungi: While the regulation of tri5 is relatively well-studied in Fusarium, the regulatory networks in other trichothecene-producing genera like Trichoderma remain largely unknown.
-
Protein Engineering: The structural and mechanistic understanding of this compound synthase can be leveraged for protein engineering efforts to create novel terpene cyclases with altered product specificities, opening up avenues for the production of new bioactive compounds.[4]
By integrating phylogenetic, genomic, and functional approaches, the scientific community will continue to unravel the fascinating evolutionary story of this compound synthase and its role in shaping the chemical ecology of fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.wiki [static.igem.wiki]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experiment #1: Make protoplasts with aspergillus oryzae | Experiment [experiment.com]
- 6. Quantification of Trichothecene-Producing Fusarium Species in Harvested Grain by Competitive PCR To Determine Efficacies of Fungicides against Fusarium Head Blight of Winter Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. CN105385610A - Preparing method for Aspergillus oryzae protoplast - Google Patents [patents.google.com]
- 10. Genome Mining of Fungal Unique this compound Synthase-like Sesquiterpene Synthases [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. megasoftware.net [megasoftware.net]
- 13. m.youtube.com [m.youtube.com]
- 14. medium.com [medium.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Effects of Trichothecene Production on the Plant Defense Response and Fungal Physiology: Overexpression of the Trichoderma arundinaceum tri4 Gene in T. harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Agrobacterium-mediated transformation (AMT) of Trichoderma reesei as an efficient tool for random insertional mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Functional Genomics of Aspergillus oryzae: Strategies and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Kingdom-Wide Analysis of Fungal Protein-Coding and tRNA Genes Reveals Conserved Patterns of Adaptive Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Composition and Codon Usage Pattern Results in Divergence of the Zinc Binuclear Cluster (Zn(II)2Cys6) Sequences among Ascomycetes Plant Pathogenic Fungi [mdpi.com]
- 25. Codon optimization underpins generalist parasitism in fungi | eLife [elifesciences.org]
- 26. Codon Usage Provides Insights into the Adaptive Evolution of Mycoviruses in Their Associated Fungi Host - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ias.ac.in [ias.ac.in]
- 28. researchgate.net [researchgate.net]
- 29. This compound synthase. Identification of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.asm.org [journals.asm.org]
- 31. A Comprehensive Survey on the Terpene Synthase Gene Family Provides New Insight into Its Evolutionary Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 32. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 33. Agrobacterium tumefaciens-mediated transformation of Trichoderma viridescens [mij.areeo.ac.ir]
- 34. biorxiv.org [biorxiv.org]
- 35. Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Regulation of trichothecene biosynthesis in Fusarium: recent advances and new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]
- 39. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Detection of Trichodiene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodiene is a volatile sesquiterpene hydrocarbon that serves as the biosynthetic precursor to the trichothecene mycotoxins.[1][2] These mycotoxins, produced by various species of fungi, particularly from the Fusarium genus, are significant contaminants of cereal grains and pose a considerable threat to food safety and animal health.[1] The detection of this compound can serve as an early indicator of potential trichothecene contamination.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the sensitive and specific detection of this compound.[3] This application note provides detailed protocols for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Biosynthetic Pathway of this compound
This compound is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid biosynthetic pathway. The cyclization of FPP to this compound is catalyzed by the enzyme this compound synthase, which is encoded by the Tri5 gene.[4][5][6] This is the first committed step in the biosynthesis of all trichothecene mycotoxins.[2]
Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis of this compound. The primary method described is Headspace Solid-Phase Microextraction (HS-SPME), which is a solvent-free, sensitive, and straightforward technique for extracting volatile compounds from various matrices.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
Objective: To extract and concentrate this compound from the headspace of a sample into a coated fiber for subsequent GC-MS analysis.
Materials:
-
Solid-phase microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))
-
SPME vial (10 or 20 mL) with PTFE/silicone septa
-
Heating block or water bath
-
Vortex mixer
-
Analytical balance
Protocol for Fungal Culture Headspace:
-
Grow the fungal culture on a suitable solid or liquid medium in a sealed SPME vial.
-
Incubate the culture under appropriate conditions to allow for the production of volatile metabolites.
-
Place the SPME vial in a heating block or water bath set to a temperature between 40-60°C to facilitate the volatilization of this compound.
-
Expose the SPME fiber to the headspace of the vial by piercing the septum. The extraction time will need to be optimized but is typically in the range of 15-60 minutes.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.
Protocol for Grain Samples:
-
Grind the grain sample to a fine powder to increase the surface area for volatile release.
-
Weigh a known amount of the ground sample (e.g., 1-5 g) into an SPME vial.
-
For quantitative analysis, spike the sample with a known amount of an internal standard, such as deuterated this compound (this compound-d3), at this stage.
-
Seal the vial and place it in a heating block or water bath at a temperature between 60-80°C.
-
Equilibrate the sample for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.
-
Expose the SPME fiber to the headspace for a predetermined extraction time (e.g., 30-60 minutes).
-
Retract the fiber and inject it into the GC-MS for analysis.
GC-MS Analysis
Objective: To separate this compound from other volatile compounds and to identify and quantify it based on its retention time and mass spectrum.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Typical GC-MS Parameters:
| Parameter | Value |
| Injector | |
| Mode | Splitless |
| Temperature | 250°C |
| Desorption Time | 1-5 minutes |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 50°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 180°C |
| Ramp 2 | 20°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
Identification of this compound is based on its retention time and a comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. The use of an internal standard is highly recommended for improved accuracy and precision.
Quantitative Data Summary:
| Parameter | Value |
| Retention Index (HP-5MS column) | 1541 |
| Molecular Weight | 204.35 g/mol |
| Chemical Formula | C₁₅H₂₄ |
| Key Mass Fragments (m/z) | 204 (M+), 189, 161, 133, 119, 105, 93, 91 |
| Quantification Ion | 204 or 161 |
| Qualifier Ions | 189, 133, 119 |
| Typical Limit of Detection (LOD) | 0.1 - 1 µg/kg (matrix dependent) |
| Typical Limit of Quantification (LOQ) | 0.5 - 5 µg/kg (matrix dependent) |
| Linearity (R²) | > 0.99 |
Note: LOD and LOQ values are highly dependent on the matrix, sample preparation method, and instrument sensitivity. The values provided are typical estimates and should be determined experimentally for each specific application.
Experimental Workflow
The overall experimental workflow for the detection of this compound by HS-SPME-GC-MS is summarized in the following diagram.
References
- 1. Improved synthesis of (+/-)-trichodiene--a volatile marker for trichothecene mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of trichothecene mycotoxins and zearalenone in cereals by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of trichothecene mycotoxins and zearalenone in cereals by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Heterologous Production of Trichodiene in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trichodiene is a volatile bicyclic sesquiterpene hydrocarbon that serves as the precursor to the trichothecene mycotoxins. These mycotoxins are of significant interest due to their potential applications and biological activities. The heterologous production of this compound in microbial hosts like Escherichia coli offers a promising alternative to extraction from its native fungal producers, such as Fusarium sporotrichioides. E. coli is a well-characterized and easily manipulated host, making it an attractive chassis for metabolic engineering and the production of valuable natural products.[1][2] This document provides a detailed overview of the protocols and key considerations for the successful heterologous production of this compound in E. coli.
Key Metabolic Pathways and Engineering Strategies
The biosynthesis of this compound in a heterologous E. coli host relies on the availability of the precursor molecule farnesyl diphosphate (FPP). E. coli naturally produces FPP through the methylerythritol 4-phosphate (MEP) pathway. However, to enhance the production of sesquiterpenes like this compound, metabolic engineering strategies are often employed to increase the intracellular pool of FPP. A common and effective strategy is the introduction of the heterologous mevalonate (MVA) pathway from Saccharomyces cerevisiae. This engineered pathway provides an additional route to FPP, thereby increasing the overall yield of the target sesquiterpene.
The central enzymatic step in this compound biosynthesis is the cyclization of FPP, catalyzed by the enzyme this compound synthase (Tri5). The gene encoding this synthase is sourced from a native producer, such as Fusarium sporotrichioides. It is crucial to note that the native fungal gene may contain introns that must be removed for functional expression in a prokaryotic host like E. coli.[3]
Caption: Engineered metabolic pathway for this compound production in E. coli.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound production in engineered E. coli. This data provides a benchmark for expected yields and highlights the impact of different engineering strategies.
| E. coli Strain | Genetic Modifications/Expression System | Culture Conditions | This compound Titer | Specific Productivity | Reference |
| E. coli | pDR540 vector with intron-deleted F. sporotrichioides this compound synthase gene | Induced cultures, 4.5 hours | 60 µg/L | Not Reported | [3] |
| E. coli BL21(DE3) | Co-expression of codon-optimized valerenadiene synthase and an exogenous mevalonate (MVA) pathway | Shake flask fermentations with decane overlay | 62.0 mg/L (of valerenadiene) | 19.4 mg/L/OD600 (of valerenadiene) | [4] |
| E. coli | Co-expression of codon-optimized valerenadiene synthase with an engineered methyl erythritol phosphate (MEP) pathway | LB cultures | 2.09 mg/L (of valerenadiene) | Not Reported | [4] |
Note: Data for valerenadiene, another sesquiterpene, is included to provide context for production levels achievable through similar metabolic engineering strategies in E. coli.
Experimental Workflow
The overall workflow for heterologous production of this compound in E. coli involves several key stages, from initial gene synthesis and plasmid construction to fermentation, product extraction, and analysis.
Caption: Overall experimental workflow for this compound production.
Detailed Experimental Protocols
Plasmid Construction and Strain Engineering
a. Gene Synthesis and Codon Optimization:
-
The coding sequence for this compound synthase (Tri5) from F. sporotrichioides should be synthesized. It is critical to remove any native introns from the fungal gene.[3]
-
For optimal expression in E. coli, the gene should be codon-optimized.
-
Genes for the mevalonate (MVA) pathway (e.g., from S. cerevisiae) should also be synthesized and codon-optimized for E. coli expression.
b. Vector Selection and Cloning:
-
A suitable high-expression vector, such as pET-28a(+) or pDR540, should be used.[3] These vectors often contain strong, inducible promoters like T7 or trc.
-
The Tri5 gene and the MVA pathway genes can be cloned into one or more compatible expression vectors. Standard molecular cloning techniques (restriction digestion and ligation, or Gibson assembly) can be used.
c. Transformation:
-
The resulting plasmid(s) are transformed into a suitable E. coli expression host, such as BL21(DE3).
-
Prepare competent E. coli cells using standard calcium chloride or electroporation methods.
-
Transform the plasmid DNA into the competent cells and select for successful transformants on LB agar plates containing the appropriate antibiotic.
d. Verification:
-
Verify the correct insertion of the genes by colony PCR and Sanger sequencing of the plasmid DNA isolated from the transformants.
Fermentation and Production
a. Media Preparation:
-
Prepare Luria-Bertani (LB) medium or a more defined medium such as M9 minimal medium supplemented with glucose or glycerol. For higher yields, Terrific Broth (TB) can also be a good alternative.[5]
-
Autoclave the medium and allow it to cool before adding any heat-labile supplements (e.g., antibiotics, inducers).
b. Pre-culture:
-
Inoculate a single, verified colony into 5-10 mL of LB medium containing the appropriate antibiotic.
-
Grow overnight at 37°C with shaking (200-250 rpm).
c. Main Culture and Induction:
-
Inoculate a larger volume of fermentation medium (e.g., 100 mL in a 500 mL flask) with the overnight pre-culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
After induction, reduce the temperature to a range of 18-30°C to improve protein solubility and stability.
-
Add a 10-20% (v/v) organic overlay, such as dodecane or decane, to the culture to capture the volatile this compound product and reduce its potential toxicity to the cells.[4]
d. Fermentation:
-
Continue the fermentation for 24-72 hours post-induction.
This compound Extraction and Quantification
a. Sample Preparation:
-
After fermentation, harvest the entire culture, including the organic overlay.
-
The this compound will be primarily in the organic phase. Separate the organic layer from the aqueous culture by centrifugation.
b. Extraction:
-
If a significant amount of this compound is suspected to be in the cell pellet or aqueous phase, perform a solvent extraction.
-
Add an equal volume of a non-polar solvent like ethyl acetate or hexane to the culture broth.
-
Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.
-
Collect the organic phase containing the extracted this compound. This can be repeated 2-3 times to maximize recovery.
c. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The organic extract containing this compound is analyzed by GC-MS.
-
GC Conditions (Example):
-
Column: HP-5ms or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: 40-400 m/z.
-
-
Quantification:
-
A standard curve should be generated using a purified this compound standard of known concentrations.
-
The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.
-
Conclusion
The heterologous production of this compound in E. coli is a feasible and promising approach for obtaining this valuable sesquiterpene. Success relies on careful genetic engineering, including the expression of a functional, intron-free this compound synthase, and the enhancement of the precursor FPP supply through strategies like the introduction of the MVA pathway. Optimization of fermentation conditions, including media, temperature, and the use of an organic overlay, is also critical for maximizing yields. The protocols outlined in this document provide a comprehensive guide for researchers to establish and optimize their own this compound production systems in E. coli.
References
- 1. emsl.pnnl.gov [emsl.pnnl.gov]
- 2. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the this compound synthase gene of Fusarium sporotrichioides in Escherichia coli results in sesquiterpene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Escherichia coli for production of valerenadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions for the production of curcumin by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trichodiene Synthase Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the expression and purification of recombinant trichodiene synthase, a key enzyme in the biosynthesis of trichothecene mycotoxins. The following sections offer step-by-step methodologies for expression in Escherichia coli and subsequent purification using various chromatography techniques. Quantitative data from published literature is summarized for comparative analysis, and experimental workflows are visualized to aid in procedural understanding.
Introduction
This compound synthase is a sesquiterpene cyclase that catalyzes the conversion of farnesyl diphosphate (FPP) to this compound, the parent hydrocarbon of the trichothecene family of mycotoxins.[1][2] Produced by various species of Fusarium, these secondary metabolites are of significant interest to the agricultural and pharmaceutical industries due to their mycotoxigenic properties and potential as therapeutic agents. The production of pure and active recombinant this compound synthase is crucial for structural and functional studies, inhibitor screening, and the development of biocatalytic applications. This document outlines established methods for the successful expression and purification of this enzyme.
Data Presentation: Quantitative Analysis of this compound Synthase Production
The following tables summarize key quantitative data from various studies on this compound synthase expression and purification. This information allows for a comparative assessment of different methodologies.
Table 1: Expression Levels and Activity of Recombinant this compound Synthase in E. coli
| Expression System | Vector | Host Strain | Induction Conditions | Protein Yield (% of total soluble protein) | Crude Extract Specific Activity | Reference |
| pDR540 (intron-deleted) | E. coli | N/A | N/A | 0.05-0.10% | 0.07 nmol/min/mg | [1] |
| pLM1 (with T7 gene 10 leader) | E. coli BL21 (DE3) | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | 20-30% | N/A | [3] | |
| pZW03 (and variants) | E. coli BL21 (DE3) | N/A | N/A | N/A | [4] |
Table 2: Purification Fold and Kinetic Parameters of this compound Synthase
| Purification Method | Source Organism | Purification Fold | Km for FPP (µM) | kcat (s-1) | Reference |
| Hydrophobic Interaction, Anion Exchange, Gel Filtration | Fusarium sporotrichioides | 15-fold higher than previously reported | 0.065 | N/A | [5] |
| Ammonium Sulfate Precipitation, Ion-Exchange (Q Sepharose), Gel Filtration (Superose 12) | Recombinant E. coli | 5-fold to homogeneity | Identical to native protein | Identical to native protein | [3] |
| Site-Directed Mutagenesis Variants | Recombinant E. coli | N/A | Varies (e.g., 77-fold increase for S229T) | Varies (e.g., 9-fold decrease for S229T) | [4] |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound Synthase in E. coli
This protocol is based on methods described for high-level expression of soluble this compound synthase.[3]
1. Gene Cloning and Transformation:
- The coding sequence for this compound synthase from Fusarium sporotrichioides (Tox5 gene) is amplified via PCR. Note: If starting from genomic DNA, any introns must be removed.[1]
- Introduce a BamHI restriction site and a T7 gene 10 ribosome binding site upstream of the start codon, and a HindIII site downstream of the stop codon.[3]
- Ligate the amplified DNA into a suitable expression vector, such as pLM1, which contains a T7 promoter.[3]
- Transform the resulting plasmid into a competent E. coli expression strain, such as BL21 (DE3).[3][4][6]
2. Culture Growth and Induction:
- Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate a larger volume of fresh LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.
- Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
- Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours (e.g., 12-16 hours) to enhance the production of soluble protein.
3. Cell Harvesting and Lysis:
- Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
- Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM PMSF).
- Lyse the cells by sonication on ice or by using a French press.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the soluble crude protein extract.
Protocol 2: Purification of Recombinant this compound Synthase
This protocol outlines a multi-step purification process to achieve high purity.[3][5][7]
1. Ammonium Sulfate Precipitation (Optional):
- While stirring the crude protein extract on ice, slowly add solid ammonium sulfate to achieve a desired saturation percentage (e.g., 40-70%). This step can help to concentrate the protein and remove some contaminants.
- Allow the protein to precipitate for at least 1 hour on ice.
- Collect the precipitate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Resuspend the pellet in a minimal volume of the desired buffer for the next purification step.
2. Hydrophobic Interaction Chromatography (HIC):
- Equilibrate a HIC column (e.g., methyl-HIC) with a high-salt buffer (e.g., 10 mM Tris, pH 7.8, 5 mM MgCl₂, 5 mM β-mercaptoethanol, 15% glycerol, and 1.5 M ammonium sulfate).[7]
- Load the protein sample onto the column.
- Elute the protein using a decreasing salt gradient. This compound synthase can be eluted with a step gradient of 1 M ammonium sulfate.[7]
- Collect fractions and assay for this compound synthase activity.
3. Anion-Exchange Chromatography (AEC):
- Equilibrate an anion-exchange column (e.g., Q Sepharose) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT).
- Load the pooled and desalted active fractions from the previous step onto the column.
- Wash the column with the equilibration buffer to remove unbound proteins.
- Elute the bound proteins with an increasing salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
- Collect fractions and assay for this compound synthase activity.
4. Size-Exclusion Chromatography (SEC) / Gel Filtration:
- Equilibrate a size-exclusion column (e.g., Superdex 200 or Superose 12) with a suitable buffer (e.g., 10 mM Tris, pH 7.8, 5 mM MgCl₂, and 5 mM β-mercaptoethanol).[3][7]
- Concentrate the pooled active fractions from the AEC step.
- Load the concentrated protein sample onto the SEC column.
- Elute the protein with the equilibration buffer at a constant flow rate. This compound synthase, being a homodimer of approximately 89 kDa, will elute at a corresponding volume.[6]
- Collect fractions and assess purity by SDS-PAGE. Pool the pure fractions.
Mandatory Visualizations
Caption: Workflow for the expression of recombinant this compound synthase in E. coli.
Caption: Multi-step purification workflow for recombinant this compound synthase.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the expression and purification of this compound synthase. The choice of expression system and purification strategy can be adapted based on the desired yield, purity, and downstream application. Successful production of active this compound synthase will facilitate further research into its catalytic mechanism and the development of novel applications in biotechnology and synthetic biology.
References
- 1. Expression of the this compound synthase gene of Fusarium sporotrichioides in Escherichia coli results in sesquiterpene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. Overproduction of soluble this compound synthase from Fusarium sporotrichioides in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of the sesquiterpene cyclase this compound synthetase from Fusarium sporotrichioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for the Quantification of Trichodiene in Fungal Cultures
Introduction
Trichodiene is a volatile sesquiterpene hydrocarbon that serves as the first committed biosynthetic intermediate in the formation of trichothecene mycotoxins. These mycotoxins are produced by various fungal genera, most notably Fusarium and Trichoderma, and are of significant concern in agriculture and food safety due to their toxicity to humans, animals, and plants. The quantification of this compound in fungal cultures is a critical aspect of research in mycotoxicology, fungal biotechnology, and drug development. It can serve as an early indicator of trichothecene production and is a key target for studies aimed at understanding and mitigating mycotoxin contamination.
These application notes provide detailed protocols for the extraction and quantification of this compound from fungal cultures using Gas Chromatography-Mass Spectrometry (GC-MS), the most common and reliable method. Additionally, principles for adapting High-Performance Liquid Chromatography (HPLC) for this purpose are discussed. An indirect molecular approach based on the quantification of the Tri5 gene, which encodes the this compound synthase, is also presented.
Data Presentation: Quantitative this compound Production
The following table summarizes reported this compound yields in various fungal species under different culture conditions. This data provides a comparative overview of the productive capabilities of these fungi.
| Fungal Species | Strain | Culture Conditions | Quantification Method | This compound Yield | Reference |
| Trichoderma harzianum | E20-tri5.7 | 8-day-old Yeast Extract Peptone Dextrose (YEPD) broth | GC-MS | 38 ± 1.3 µg/mL | [1] |
| Trichoderma harzianum | E20-tri5.7 | 24-hour headspace of Potato Dextrose Agar (PDA) plate culture | Headspace GC-MS | 2,455 µg | [1] |
| Trichoderma harzianum | E20-tri5.7 | 72-hour headspace of Potato Dextrose Agar (PDA) plate culture | Headspace GC-MS | 3,258 µg | [1] |
| Fusarium sporotrichioides | Wild Type | Not specified | Not specified | Not specified | [1] |
| Trichoderma arundinaceum | IBT 40837 | 48-hour Potato Dextrose Broth (PDB) cultures | HPLC-UV (of a downstream product, Harzianum A) | 250.32 µg/mL | [2][3] |
| Trichoderma arundinaceum | TP6.6 | 48-hour Potato Dextrose Broth (PDB) cultures | HPLC-UV (of a downstream product, Harzianum A) | 46.0 µg/mL | [2][3] |
| Trichoderma arundinaceum | TP15.11 | 48-hour Potato Dextrose Broth (PDB) cultures | HPLC-UV (of a downstream product, Harzianum A) | 145.27 µg/mL | [2][3] |
| Trichoderma arundinaceum | TP19.13 | 48-hour Potato Dextrose Broth (PDB) cultures | HPLC-UV (of a downstream product, Harzianum A) | 488.54 µg/mL | [2][3] |
Experimental Protocols
Protocol 1: Quantification of this compound by Headspace Solid-Phase Microextraction (SPME) GC-MS
This protocol is ideal for the analysis of volatile this compound from the headspace of fungal cultures, minimizing sample preparation.
1. Fungal Culture:
-
Grow the fungal strain of interest on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) or in a liquid medium (e.g., Potato Dextrose Broth - PDB) in a sealed vial appropriate for headspace analysis.
-
Incubate the cultures under conditions known to promote trichothecene production (e.g., specific temperature, light, and duration).
2. Headspace SPME:
-
At the desired time point, expose a Solid-Phase Microextraction (SPME) fiber to the headspace of the fungal culture vial. A common fiber choice for volatile terpenes is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
The extraction time should be optimized but is typically in the range of 15-60 minutes at room temperature.
3. GC-MS Analysis:
-
Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
GC Parameters (example):
-
Injector Temperature: 250 °C
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 2 minutes.
-
Ramp: Increase to 150-180 °C at a rate of 5-10 °C/min.
-
Ramp: Increase to 280 °C at a rate of 20-30 °C/min and hold for 2-5 minutes.
-
-
-
MS Parameters (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard. The characteristic ions for this compound should be monitored.
-
4. Quantification:
-
Prepare a calibration curve using a certified standard of this compound. This can be done by injecting known amounts of the standard or by performing headspace SPME on vials containing known concentrations of the standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification of this compound by Solvent Extraction GC-MS
This protocol is suitable for extracting this compound from both the fungal mycelium and the culture broth.
1. Fungal Culture and Extraction:
-
Grow the fungal strain in a liquid medium (e.g., YEPD or PDB).
-
After the desired incubation period, separate the mycelium from the culture broth by filtration.
-
Liquid Broth Extraction:
-
Extract the culture filtrate with an equal volume of a non-polar solvent such as ethyl acetate or hexane.
-
Repeat the extraction 2-3 times.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
-
Mycelial Extraction:
-
Freeze-dry and grind the mycelium to a fine powder.
-
Extract the powdered mycelium with a suitable solvent (e.g., methanol followed by partitioning into ethyl acetate) with shaking for several hours.
-
Filter the extract and concentrate it.
-
2. GC-MS Analysis:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate).
-
Inject a 1 µL aliquot into the GC-MS system.
-
Use the same GC-MS parameters as described in Protocol 1.
3. Quantification:
-
Prepare a calibration curve by injecting known concentrations of a this compound standard.
-
Determine the concentration of this compound in the extracts by comparing the peak area to the calibration curve.
Protocol 3: High-Performance Liquid Chromatography (HPLC) - Considerations
While GC-MS is the preferred method for this compound analysis due to its volatility and non-polar nature, HPLC can be adapted, particularly for less volatile trichothecene intermediates. This compound itself lacks a strong chromophore, making UV detection challenging but not impossible at low wavelengths (e.g., 200-210 nm).
1. Sample Preparation:
-
Perform a solvent extraction as described in Protocol 2.
-
The final extract should be dissolved in the mobile phase.
2. HPLC Parameters (general guidance for sesquiterpenes):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Quantification: Use an external standard calibration curve with a pure this compound standard.
Note: Method development and validation would be required to establish a robust HPLC protocol for this compound quantification.
Protocol 4: Indirect Quantification via Quantitative PCR (qPCR) of the Tri5 Gene
This molecular approach quantifies the genetic potential for this compound production by measuring the copy number of the this compound synthase gene (Tri5). This can be correlated with the amount of trichothecene-producing fungal biomass.
1. DNA Extraction:
-
Extract total DNA from a known amount of fungal mycelium or from an environmental sample.
2. qPCR:
-
Design or use previously validated primers and a probe specific to a conserved region of the Tri5 gene.
-
Perform qPCR using a standard real-time PCR system.
-
Include a standard curve of known concentrations of a plasmid containing the Tri5 gene fragment to enable absolute quantification.
3. Data Analysis:
-
Calculate the number of Tri5 gene copies per unit of fungal biomass or sample.
-
This can be used to estimate the amount of trichothecene-producing fungi present.
Mandatory Visualizations
Caption: Biosynthesis of this compound and subsequent Trichothecenes.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Effects of trichothecene production by Trichoderma arundinaceum isolates from bean-field soils on the defense response, growth and development of bean plants (Phaseolus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of trichothecene production by Trichoderma arundinaceum isolates from bean-field soils on the defense response, growth and development of bean plants (Phaseolus vulgaris) [frontiersin.org]
Application Notes and Protocols for Trichodiene Synthase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichodiene synthase (TS) is a key enzyme in the biosynthesis of trichothecene mycotoxins, a large family of secondary metabolites produced by various fungal species, notably from the Fusarium genus.[1] These mycotoxins are of significant concern in agriculture and food safety due to their potential toxicity to humans and animals.[2] The enzyme catalyzes the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to form this compound, the parent hydrocarbon of all trichothecenes.[3][4] Understanding the activity of this compound synthase is crucial for developing inhibitors as potential fungicides and for studying the broader field of terpene biosynthesis.
This document provides detailed protocols for an in vitro activity assay of this compound synthase, methods for the quantification of its product, and insights into its catalytic mechanism.
Enzymatic Reaction and Mechanism
This compound synthase, a member of the isoprenoid synthase type I superfamily, facilitates a complex cyclization cascade.[1] The reaction is initiated by the metal-dependent ionization of farnesyl pyrophosphate (FPP), leading to the formation of a series of carbocation intermediates.[3][5] This intricate process ultimately yields the bicyclic olefin, this compound.[3] The enzyme requires divalent metal cations, typically Mg2+, as a cofactor for catalysis.[5][6]
The proposed catalytic mechanism involves the following key steps:
-
Initiation: The departure of the pyrophosphate group from FPP is facilitated by coordination with Mg2+ ions, generating an allylic carbocation.[1][3]
-
Isomerization: The initial carbocation can isomerize to form (3R)-nerolidyl diphosphate.[4][7]
-
Cyclization Cascade: A series of intramolecular electrophilic additions leads to the formation of six-membered and five-membered rings.[1]
-
Proton Elimination and Rearrangements: The final carbocation is quenched by proton elimination and subsequent methyl migrations to yield this compound.[1]
Caption: Biochemical pathway of this compound synthesis from FPP.
Experimental Protocols
I. Recombinant this compound Synthase Expression and Purification
For consistent and reproducible results, the use of purified recombinant this compound synthase is highly recommended. The enzyme can be overexpressed in Escherichia coli and purified using standard chromatographic techniques.[8][9]
Protocol:
-
Transform E. coli BL21 (DE3) cells with a plasmid containing the gene for this compound synthase.[8]
-
Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the this compound synthase from the supernatant using a combination of chromatography steps, such as anion exchange and size-exclusion chromatography.[9]
-
Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a standard method (e.g., Bradford assay).
II. This compound Synthase Activity Assay (Radiochemical Method)
This protocol utilizes radiolabeled [1-³H]FPP to quantify enzyme activity by measuring the incorporation of radioactivity into the organic-soluble product, this compound.
Materials and Reagents:
-
Purified this compound synthase
-
[1-³H]Farnesyl pyrophosphate ([³H]FPP)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol[8]
-
n-Pentane (HPLC grade)
-
Silica gel
-
Scintillation cocktail
-
Scintillation vials
Procedure:
-
Prepare the reaction mixture in a glass test tube by combining the assay buffer and purified this compound synthase.
-
Initiate the reaction by adding [³H]FPP to the mixture. The final volume of the aqueous phase is typically 4 mL.[8]
-
Overlay the reaction mixture with an equal volume of n-pentane to capture the volatile this compound product.[3][8]
-
Incubate the reaction at 30°C for a defined period (e.g., 3-20 hours), ensuring the enzyme concentration and incubation time are within the linear range of the assay.[8]
-
Stop the reaction by vortexing to extract the this compound into the n-pentane layer.
-
Separate the n-pentane layer.
-
To remove any unreacted [³H]FPP, pass the n-pentane extract through a small silica gel column.[8]
-
Transfer a known volume of the purified pentane extract into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis: The amount of this compound produced can be calculated from the measured radioactivity, the specific activity of the [³H]FPP, and the volume of the pentane extract counted. Enzyme activity is typically expressed in units such as pmol/min or nmol/h.
III. Product Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the unequivocal identification and quantification of this compound.[8][10]
Sample Preparation:
-
Perform the enzymatic assay as described above using non-radiolabeled FPP.
-
Extract the reaction products with n-pentane.[8]
-
Concentrate the pentane extract under a gentle stream of nitrogen or by reduced pressure on an ice-water mixture to a final volume of <50 μL.[8]
GC-MS Analysis:
-
Inject an aliquot (e.g., 2 μL) of the concentrated extract into the GC-MS system.[8]
-
Use a suitable capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness).[8]
-
Employ a temperature program to separate the components of the mixture. A typical program might be: hold at 35°C for 1 min, ramp at 5°C/min to 230°C, then ramp at 20°C/min to 280°C and hold for 20 min.[8]
-
The mass spectrometer can be operated in electron impact (EI) mode for fragmentation analysis.
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or with published data.
-
For quantification, generate a calibration curve using a this compound standard.[2]
Caption: Experimental workflow for this compound synthase activity assay.
Data Presentation and Interpretation
Quantitative data from the this compound synthase activity assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Optimal Reaction Conditions for this compound Synthase Activity
| Parameter | Optimal Value | Reference |
| pH | 7.8 | [8] |
| Temperature | 30°C | [3][8] |
| MgCl₂ Concentration | 5 mM | [3][8] |
| Glycerol | 15% | [3][8] |
| β-mercaptoethanol | 5 mM | [3][8] |
Table 2: Kinetic Parameters of Wild-Type this compound Synthase
| Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Farnesyl Pyrophosphate | Value | Value | Value | [8] |
Note: Specific values for kinetic parameters can vary depending on the specific enzyme preparation and assay conditions. The reference provides an example of such data.
Data Analysis Workflow
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Diastereoselective synthesis of (±)-trichodiene and (±)-trichodiene-D3 as analytical standards for the on-site quantification of trichothecenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Biosynthesis of this compound [inis.iaea.org]
- 8. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of this compound synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Note: Extraction and Quantification of Trichodiene from Solid-State Fermentation
Introduction
Trichodiene is a volatile sesquiterpene hydrocarbon that serves as the biosynthetic precursor to the trichothecene mycotoxins, a large family of secondary metabolites produced by various fungal genera, including Trichoderma and Fusarium. These mycotoxins are of significant interest due to their potential phytotoxicity and impact on plant-microbe interactions. Trichoderma species are widely used as biocontrol agents in agriculture, and their production of volatile organic compounds, including this compound, is believed to play a role in their antagonistic activity against plant pathogens. Solid-state fermentation (SSF) offers a cost-effective and efficient method for producing fungal secondary metabolites.[1] This protocol details a comprehensive method for the extraction and subsequent quantification of this compound from Trichoderma species grown on a solid substrate, providing researchers with a reliable tool to study its production and biological role.
Principle
The protocol involves the cultivation of Trichoderma on a solid substrate, such as a mixture of rice and wheat bran. Following incubation, the fermented solid substrate is dried and pulverized to increase the surface area for efficient extraction. This compound, being a non-polar compound, is then extracted from the solid matrix using ethyl acetate, a solvent of medium polarity effective for extracting sesquiterpenes.[2][3] The resulting extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound.
Experimental Protocols
Part 1: Solid-State Fermentation of Trichoderma
This part of the protocol describes the preparation of the solid substrate and the cultivation of Trichoderma for this compound production.
Materials and Reagents:
-
Trichoderma species (e.g., T. harzianum)
-
White rice
-
Wheat bran
-
Distilled water
-
250 mL Erlenmeyer flasks
-
Cotton plugs
-
Aluminum foil
-
Autoclave
-
Incubator
Procedure:
-
Substrate Preparation: Prepare a solid substrate mixture of wheat bran and white rice (e.g., in a 2:1 w/w ratio). For each 250 mL flask, use approximately 50 g (dry weight) of the substrate.[4]
-
Moisture Adjustment: Add distilled water to the substrate to achieve a final moisture content of 60-65%. The total volume of liquid added should be accounted for in this calculation.[4]
-
Sterilization: Plug the flasks with cotton and cover with aluminum foil. Sterilize the flasks containing the moistened substrate by autoclaving at 121°C for 20-30 minutes.[4] Allow the flasks to cool to room temperature.
-
Inoculation: In a sterile environment, inoculate each flask with the desired Trichoderma species. This can be done using a spore suspension (e.g., 5 mL of a 1 x 10⁷ spores/mL suspension) or agar plugs from a fresh culture.[4]
-
Incubation: Incubate the inoculated flasks at 25-28°C for 14-21 days in the dark.[4] The incubation period can be optimized for maximum this compound production.
Part 2: this compound Extraction
This section outlines the procedure for extracting this compound from the fermented solid substrate.
Materials and Reagents:
-
Fermented solid substrate from Part 1
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Grinder or mortar and pestle
-
Shaker
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Scintillation vials
Procedure:
-
Drying the Substrate: After incubation, freeze-dry (lyophilize) the fermented solid substrate to remove water, which can interfere with the extraction process. Alternatively, oven-dry at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grinding: Pulverize the dried substrate into a fine powder using a grinder or a mortar and pestle. This increases the surface area for solvent extraction.
-
Solvent Extraction:
-
Transfer a known amount (e.g., 10 g) of the powdered substrate to an Erlenmeyer flask.
-
Add ethyl acetate in a 1:10 solid-to-solvent ratio (e.g., 100 mL of ethyl acetate for 10 g of substrate).[2]
-
Seal the flask and place it on a shaker at room temperature for 12-24 hours.
-
-
Filtration: Filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid residue. Wash the residue with a small volume of fresh ethyl acetate to ensure complete recovery of the extract.
-
Drying the Extract: Add anhydrous sodium sulfate (Na₂SO₄) to the collected ethyl acetate extract to remove any residual water. Swirl the flask and let it stand for 15-20 minutes.
-
Concentration: Decant the dried extract into a round-bottom flask and concentrate it using a rotary evaporator at a temperature below 40°C. Concentrate the extract to a final volume of approximately 1-2 mL.
-
Storage: Transfer the concentrated extract to a clean, labeled scintillation vial and store at -20°C until GC-MS analysis.
Part 3: GC-MS Analysis and Quantification
This part details the analysis of the extract to identify and quantify this compound.
Materials and Reagents:
-
Concentrated ethyl acetate extract from Part 2
-
This compound standard (if available for quantification)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Helium gas (carrier gas)
-
GC vials with inserts
Procedure:
-
Sample Preparation for GC-MS: Dilute a small aliquot of the concentrated extract with ethyl acetate to a suitable concentration for GC-MS analysis. Transfer the diluted sample to a GC vial.
-
GC-MS Parameters: The following are suggested starting parameters and may require optimization:
-
GC System: Agilent or similar
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 60°C for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.[5]
-
MS System: Quadrupole or Ion Trap
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.[5]
-
-
Data Analysis:
-
Identification: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with the NIST library database. The mass spectrum of this compound will show a characteristic molecular ion peak (m/z 204) and fragmentation pattern.
-
Quantification: For quantitative analysis, create a calibration curve using a this compound standard of known concentrations. Calculate the amount of this compound in the sample by comparing its peak area to the calibration curve. The final concentration should be expressed as µg of this compound per gram of dry substrate.
-
Data Presentation
| Fungal Strain | Culture Type | This compound Yield | Reference |
| Trichoderma harzianum E20-tri5.7 | Liquid Culture (YEPD broth, 8 days) | 38 ± 1.3 µg/mL | [6] |
| Trichoderma harzianum E20-tri5.7 | Headspace of Solid Culture (PDA, 24 h) | 2,455 µg | [6] |
| Trichoderma harzianum E20-tri5.7 | Headspace of Solid Culture (PDA, 72 h) | 3,258 µg | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and analysis.
Logical Relationship of Components
Caption: Key components in this compound production and analysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. biochemjournal.com [biochemjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. Antifungal compounds, GC-MS analysis and toxicity assessment of methanolic extracts of Trichoderma species in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Trichoderma seedling treatment with System of Rice Intensification management and with conventional management of transplanted rice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Trichodiene as a Volatile Biomarker for Fusarium Contamination
Introduction
Fusarium species are a significant concern for agriculture and food safety, as they are responsible for diseases in a wide range of crops and can produce mycotoxins harmful to humans and animals. Early and accurate detection of Fusarium contamination is crucial for mitigating these risks. Traditional detection methods often rely on visual inspection, cultivation, or molecular assays, which can be time-consuming or require specialized equipment. A promising alternative is the use of volatile organic compounds (VOCs) as biomarkers for fungal presence. Trichodiene, a volatile sesquiterpene, is the first committed intermediate in the biosynthesis of trichothecene mycotoxins, a major class of mycotoxins produced by many pathogenic Fusarium species.[1] Its volatility and direct link to the toxigenic potential of Fusarium make it an excellent candidate as a biomarker for early detection of contamination. These application notes provide a summary of quantitative data, detailed experimental protocols for this compound analysis, and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation
The following table summarizes quantitative data on this compound concentrations detected in various cereal grains contaminated with Fusarium species. This data highlights the potential of using this compound as a quantitative indicator of Fusarium presence and its correlation with mycotoxin production.
| Cereal Grain | Fusarium Species | Condition | This compound Concentration | Corresponding Trichothecene Concentration | Reference |
| Wheat | Fusarium culmorum | Naturally Infected | Average of 6 times lower than inoculated | Not specified | [2] |
| Wheat | Fusarium culmorum | Inoculated | Average of 6 times higher than naturally infected | Not specified | [2] |
| Triticale | Fusarium culmorum | Naturally Infected | Average of 8 times lower than inoculated | Not specified | [2] |
| Triticale | Fusarium culmorum | Inoculated | Average of 8 times higher than naturally infected | Not specified | [2] |
Signaling Pathway
The biosynthesis of trichothecene mycotoxins in Fusarium begins with the cyclization of farnesyl pyrophosphate (FPP) to this compound, a reaction catalyzed by the enzyme this compound synthase, which is encoded by the Tri5 gene.[3] This pathway underscores the direct relationship between this compound presence and the potential for trichothecene production.
Experimental Protocols
This section provides a detailed protocol for the detection and quantification of this compound from contaminated samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Solid Samples (e.g., Grains):
-
Weigh a representative sample (e.g., 5-10 g) of the grain into a 20 mL headspace vial.
-
If the grain is not freshly harvested, it may be incubated to promote fungal growth and volatile production. Incubation conditions can vary, for example, at 25°C for a specified period (e.g., 5-10 days) with controlled humidity.
-
Seal the vial with a PTFE/silicone septum and an aluminum cap.
-
-
Liquid Samples (e.g., Culture Filtrates):
-
Pipette a known volume (e.g., 5-10 mL) of the liquid sample into a 20 mL headspace vial.
-
Seal the vial as described above.
-
2. Volatile Organic Compound (VOC) Extraction (HS-SPME)
-
SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range analysis of volatile and semi-volatile compounds, including sesquiterpenes like this compound.
-
Fiber Conditioning: Before the first use, and briefly between analyses, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a high temperature (e.g., 250-270°C) for a specified time (e.g., 30-60 min).
-
Extraction:
-
Place the sealed headspace vial containing the sample in a heating block or the agitator of an autosampler set to a specific temperature (e.g., 40-60°C).
-
Allow the sample to equilibrate at this temperature for a set time (e.g., 10-15 minutes) to allow volatiles to partition into the headspace.
-
Insert the SPME fiber through the septum into the headspace above the sample. Do not allow the fiber to touch the sample.
-
Expose the fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: After extraction, immediately retract the fiber into its needle and transfer it to the GC injection port for thermal desorption. The desorption time and temperature will depend on the instrument and fiber but are typically in the range of 2-5 minutes at 250°C.
-
GC-MS Parameters: The following are typical parameters for the analysis of this compound. Optimization may be required for specific instruments and applications.
-
Injector: Splitless mode, Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes.
-
Oven Temperature Program:
-
Initial temperature: 50-60°C, hold for 1-2 minutes.
-
Ramp 1: Increase to 180-200°C at a rate of 5-10°C/min.
-
Ramp 2: Increase to 250-280°C at a rate of 15-20°C/min, hold for 5-10 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
4. Data Analysis and Quantification
-
Identification: Identify this compound in the total ion chromatogram (TIC) based on its retention time and by comparing its mass spectrum to a reference spectrum from a spectral library (e.g., NIST, Wiley) or a pure standard. The mass spectrum of this compound will show characteristic fragment ions.
-
Quantification: For quantitative analysis, create a calibration curve using a certified standard of this compound. Prepare a series of standard solutions of known concentrations, analyze them using the same HS-SPME-GC-MS method, and plot the peak area against the concentration. The concentration of this compound in unknown samples can then be determined by interpolating their peak areas on the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound as a biomarker for Fusarium contamination.
References
- 1. Use of the volatile this compound to reduce Fusarium head blight and trichothecene contamination in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Content of this compound and analysis of fungal volatiles (electronic nose) in wheat and triticale grain naturally infected and inoculated with Fusarium culmorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusarium culmorum: causal agent of foot and root rot and head blight on wheat - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Free Systems for Studying Trichodiene Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing E. coli-based cell-free systems for the synthesis and study of trichodiene, a key sesquiterpene precursor to trichothecene mycotoxins. Cell-free systems offer a powerful platform for rapid prototyping of biosynthetic pathways, enzyme characterization, and metabolic engineering, free from the constraints of cell viability.
I. Introduction to Cell-Free this compound Synthesis
This compound is synthesized from farnesyl pyrophosphate (FPP) by the enzyme this compound synthase.[1] Cell-free systems allow for the direct expression of this compound synthase from a DNA template and subsequent enzymatic conversion of FPP to this compound in a controlled in vitro environment. This approach facilitates the study of enzyme kinetics, inhibitor screening, and pathway optimization.
The core of the system is the S30 crude cell extract prepared from a suitable E. coli strain, such as BL21 (DE3), which contains the necessary machinery for transcription and translation.[2][3] The synthesis of the target enzyme, this compound synthase, is initiated by adding an expression vector containing the corresponding gene. The subsequent enzymatic reaction is fueled by the addition of the precursor, FPP.
II. Data Presentation
The following tables summarize key quantitative data relevant to cell-free this compound synthesis.
Table 1: Components for Cell-Free this compound Synthase Expression
| Component | Stock Concentration | Final Concentration | Reference |
| S30 Cell Extract | ~50 mg/mL protein | 30% (v/v) | [4] |
| pET Vector (with this compound Synthase gene) | >100 ng/µL | 5-10 nM | [5][6] |
| ATP | 100 mM | 1.2 mM | [2] |
| GTP, UTP, CTP | 100 mM each | 0.85 mM each | [2] |
| Phosphoenolpyruvate (PEP) | 500 mM | 33 mM | [2] |
| 20 Amino Acids Mix | 50 mM each | 2 mM each | [2] |
| Potassium Glutamate | 4 M | 134 mM | [2] |
| Magnesium Glutamate | 1 M | 8 mM | [2] |
| T7 RNA Polymerase | 100 U/µL | ~1 U/µL | [7] |
Table 2: Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Incubation Temperature | 30-37 °C | [7][8] |
| Incubation Time (Protein Expression) | 3-6 hours | [4] |
| Incubation Time (this compound Synthesis) | 3-20 hours | [8] |
| Farnesyl Pyrophosphate (FPP) Concentration | 50-500 µM | [8] |
| Magnesium Chloride (MgCl₂) | 5 mM | [8] |
Table 3: Analytical Parameters for this compound Quantification (GC-MS)
| Parameter | Value | Reference |
| Gas Chromatography (GC) | ||
| Column | DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film) | [5][9] |
| Carrier Gas | Helium | [5][9] |
| Inlet Temperature | 250 °C | [5][9] |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min | [5] |
| Mass Spectrometry (MS) | ||
| Ionization Mode | Electron Impact (EI) | [5][9] |
| Ionization Energy | 70 eV | [5][9] |
| Mass Range | 40-350 amu | [9] |
III. Experimental Protocols
Protocol 1: Preparation of E. coli S30 Cell Extract
This protocol is adapted from established methods for preparing highly active S30 extracts.[2][3]
Materials:
-
E. coli strain BL21 (DE3)
-
2xYTPG media
-
S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)
-
Lysozyme
-
Sonicator or French press
Procedure:
-
Inoculate a starter culture of E. coli BL21 (DE3) and grow overnight.
-
Inoculate a larger volume of 2xYTPG media and grow with vigorous shaking at 37°C to an OD₆₀₀ of 3.0.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold S30 buffer.
-
Resuspend the cell pellet in a minimal volume of S30 buffer.
-
Lyse the cells using either sonication on ice or a French press at 25,000 psi.[7]
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (S30 extract) and perform a run-off reaction by incubating at 37°C for 60 minutes to degrade endogenous mRNA and DNA.
-
Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.[3]
Protocol 2: Cell-Free Synthesis of this compound
Materials:
-
S30 Cell Extract (from Protocol 1)
-
pET vector containing the this compound synthase gene
-
Reaction Mix (see Table 1 for components)
-
Farnesyl Pyrophosphate (FPP)
-
Pentane or Ethyl Acetate (for extraction)
Procedure:
-
Thaw all reaction components on ice.
-
In a microcentrifuge tube, combine the S30 extract, reaction mix, and the pET-trichodiene synthase plasmid.
-
Incubate the reaction at 30°C for 3-6 hours to allow for the expression of this compound synthase.
-
Add FPP to the reaction mixture to a final concentration of 100 µM.
-
Overlay the aqueous reaction with an equal volume of pentane or ethyl acetate to capture the volatile this compound product.[8]
-
Continue incubation at 30°C for 3-20 hours.
-
After incubation, vortex the tube vigorously to ensure complete extraction of this compound into the organic layer.
-
Centrifuge to separate the phases and carefully collect the upper organic layer for GC-MS analysis.
Protocol 3: GC-MS Analysis of this compound
Procedure:
-
Inject 1 µL of the organic extract from Protocol 2 into the GC-MS.
-
Use the parameters outlined in Table 3 for the analysis.
-
Identify this compound based on its retention time and mass spectrum, which should show a characteristic molecular ion at m/z 204 and fragmentation patterns.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve of authentic this compound.
IV. Visualizations
Caption: Biosynthetic pathway of this compound from FPP.
Caption: Experimental workflow for cell-free this compound synthesis.
V. Troubleshooting and Optimization
-
Low Protein Expression: If the yield of this compound synthase is low, consider optimizing the plasmid concentration, incubation time, and temperature. The use of chaperone-enriched cell extracts can also improve the solubility and yield of the enzyme.[4]
-
Low this compound Yield: Ensure the FPP substrate is of high quality and used at an optimal concentration. The extraction efficiency can be improved by performing multiple extractions or by using solid-phase microextraction (SPME), which can be more sensitive for volatile compounds.[10]
-
GC-MS Analysis: Optimize the GC temperature program to ensure good separation of this compound from other reaction components. Use a well-maintained instrument and a high-quality column for the best results.
References
- 1. uniprot.org [uniprot.org]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing Cell-Free Protein Synthesis for Increased Yield and Activity of Colicins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterizing and Improving pET Vectors for Cell-free Expression [frontiersin.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing and Improving pET Vectors for Cell-free Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of microdialysis with solid-phase microextraction for in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trichodiene Yield in Recombinant Systems
Welcome to the technical support center for the optimization of trichodiene production in recombinant host systems. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common recombinant hosts for this compound production, and what are the key considerations for choosing one?
A1: The most commonly used microbial hosts for this compound production are Escherichia coli and Saccharomyces cerevisiae.
-
Escherichia coli is often chosen for its rapid growth, well-understood genetics, and the availability of a wide range of genetic tools. However, challenges can include the formation of insoluble inclusion bodies of the expressed this compound synthase and the absence of the native mevalonate (MVA) pathway for precursor synthesis.[1]
-
Saccharomyces cerevisiae (baker's yeast) is a robust eukaryotic host that possesses a native MVA pathway, which provides the necessary precursors for this compound synthesis.[2] It is also more suitable for expressing eukaryotic proteins like this compound synthase, reducing the likelihood of inclusion body formation. Challenges in yeast can include the diversion of precursors to native pathways, such as sterol biosynthesis.
The choice of host depends on the specific experimental goals, available resources, and the desired scale of production.
Q2: My this compound synthase gene from Fusarium sporotrichioides is not expressing well in E. coli. What could be the issue?
A2: A common issue with expressing fungal genes in bacteria is the presence of introns. The tri5 gene, which encodes this compound synthase in Fusarium sporotrichioides, contains an intron that E. coli cannot splice. It is crucial to use a cDNA version of the tri5 gene or a synthetic version where the intron has been removed. Additionally, codon optimization of the gene for E. coli can significantly improve expression levels.
Q3: What is the mevalonate (MVA) pathway, and why is it important for this compound production?
A3: The mevalonate (MVA) pathway is a metabolic pathway that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks for all isoprenoids, including this compound.[3] In eukaryotes like yeast, this pathway is the natural source of these precursors. In E. coli, which naturally uses the MEP pathway for isoprenoid synthesis, it is common to heterologously express the MVA pathway to increase the precursor supply for this compound production.[1]
Q4: How can I increase the supply of farnesyl pyrophosphate (FPP), the direct precursor for this compound?
A4: To increase the intracellular pool of FPP, several metabolic engineering strategies can be employed:
-
Overexpression of MVA pathway genes: Upregulating the expression of key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR), can significantly boost the production of IPP and DMAPP.
-
Overexpression of FPP synthase (FPPS): This enzyme catalyzes the condensation of IPP and DMAPP to form FPP. Increasing its expression can drive the metabolic flux towards FPP.
-
Downregulation of competing pathways: In yeast, a significant amount of FPP is naturally channeled into the ergosterol biosynthesis pathway. Downregulating or inhibiting key enzymes in this competing pathway, such as squalene synthase (ERG9), can redirect FPP towards this compound synthesis.[4]
Q5: What is the role of the promoter in controlling this compound synthase expression?
A5: The promoter controls the level of transcription of the this compound synthase gene. The choice of promoter is critical for optimizing protein expression and, consequently, this compound yield.
-
Strong constitutive promoters (e.g., TEF1 in yeast) lead to continuous high-level expression.
-
Inducible promoters (e.g., GAL1 in yeast, T7 or Ptrc in E. coli) allow for temporal control of expression.[1] This is particularly useful to separate cell growth from production phases, which can reduce the metabolic burden on the host. The strength of the promoter should be balanced to avoid overwhelming the cell's metabolic capacity, which can lead to the formation of inclusion bodies or growth inhibition.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or very low this compound production | 1. Incorrect gene sequence (presence of introns).2. Poor expression of this compound synthase.3. Inactive enzyme.4. Insufficient precursor (FPP) supply.5. Issues with this compound extraction or detection. | 1. Ensure you are using an intron-free version of the tri5 gene.2. Verify protein expression via SDS-PAGE and Western blot. Consider codon optimization for your host.3. Check for proper protein folding. Lowering the induction temperature can sometimes help.[5]4. Overexpress key genes in the MVA pathway (e.g., tHMG1, ERG20).5. Optimize your extraction and GC-MS protocol. Use a this compound standard for confirmation. |
| Low cell growth after inducing this compound synthase expression | 1. Toxicity of this compound synthase to the host.2. Metabolic burden from high-level protein expression.3. Depletion of essential metabolites. | 1. Use a lower-strength promoter or reduce the inducer concentration.2. Optimize induction conditions (e.g., lower temperature, shorter induction time).3. Supplement the fermentation medium with essential nutrients. |
| Expressed this compound synthase is insoluble (inclusion bodies) | 1. High rate of protein synthesis.2. Suboptimal folding conditions. | 1. Lower the induction temperature (e.g., to 18-25°C).2. Reduce the inducer concentration.3. Co-express molecular chaperones.4. Fuse a solubility-enhancing tag (e.g., MBP, SUMO) to the this compound synthase. |
| Inconsistent this compound yields between batches | 1. Variability in inoculum preparation.2. Inconsistent fermentation conditions (pH, temperature, aeration).3. Plasmid instability. | 1. Standardize your protocol for preparing the seed culture.2. Carefully monitor and control fermentation parameters.[2]3. For plasmid-based expression, ensure consistent antibiotic selection. For long-term stability, consider chromosomal integration of the expression cassette. |
| Detection of multiple sesquiterpene byproducts | 1. Promiscuous activity of this compound synthase.2. Spontaneous chemical reactions of intermediates. | 1. This is a known characteristic of this compound synthase.[6] Protein engineering of the enzyme's active site may be required to improve specificity.2. Ensure that the extraction and analysis methods are not causing degradation or isomerization of this compound. |
Quantitative Data Summary
| Host | Genetic Modification | Fold Increase in Yield | Reference |
| E. coli | Expression of codon-optimized valerenadiene synthase (a similar sesquiterpene) | 3-fold | [1] |
| E. coli | Co-expression of codon-optimized valerenadiene synthase with an engineered MEP pathway | 65-fold | [1] |
| E. coli | Co-expression of codon-optimized valerenadiene synthase with an exogenous MVA pathway | >500-fold | [1] |
| T. harzianum | Overexpression of tri5 | Increased trichodermin production (downstream product) | [7] |
| T. harzianum erg1-silenced | Expression of tri5 | 38 ± 1.3 µg/mL of this compound | [4] |
Experimental Protocols
Protocol 1: Expression of this compound Synthase in E. coli
Objective: To express the Fusarium sporotrichioides this compound synthase (Tri5) in E. coli.
Methodology:
-
Gene Preparation:
-
Obtain a codon-optimized, intron-free synthetic DNA sequence of the tri5 gene.
-
Amplify the tri5 gene using PCR with primers that add appropriate restriction sites for cloning into an expression vector (e.g., pET series).
-
-
Plasmid Construction:
-
Digest the expression vector and the PCR product with the chosen restriction enzymes.
-
Ligate the tri5 gene into the expression vector.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.
-
Verify the correct insertion and sequence of the tri5 gene by plasmid sequencing.
-
-
Protein Expression:
-
Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to incubate for 16-24 hours.
-
-
Cell Harvesting and Analysis:
-
Harvest the cells by centrifugation.
-
To verify expression, lyse a small aliquot of cells and analyze the total protein by SDS-PAGE.
-
Protocol 2: Fermentation and this compound Production in S. cerevisiae
Objective: To produce this compound in a recombinant S. cerevisiae strain.
Methodology:
-
Strain Preparation:
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant yeast strain into 10 mL of appropriate selective medium and grow for 24-48 hours at 30°C with shaking.
-
-
Fermentation:
-
Inoculate a larger volume of fermentation medium with the seed culture.
-
If using an inducible promoter (e.g., GAL1), grow the cells in a medium with a non-inducing carbon source (e.g., glucose) until a desired cell density is reached. Then, add the inducer (e.g., galactose).
-
Maintain the fermentation at a controlled temperature (e.g., 20-30°C) and pH.
-
To capture the volatile this compound, an organic overlay (e.g., dodecane) can be added to the culture medium.
-
-
Sampling and Analysis:
-
Take samples at regular intervals to monitor cell growth (OD₆₀₀) and this compound production.
-
Protocol 3: Extraction and Quantification of this compound by GC-MS
Objective: To extract this compound from the fermentation culture and quantify its concentration using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Extraction:
-
If an organic overlay was used, separate the overlay from the culture broth by centrifugation.
-
If no overlay was used, extract the whole culture broth with an equal volume of a non-polar solvent (e.g., ethyl acetate or hexane). Vortex vigorously and then centrifuge to separate the phases.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC inlet.
-
GC Program:
-
Initial oven temperature: e.g., 50°C, hold for 2 minutes.
-
Ramp: e.g., 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes. (Note: This is an example program and should be optimized for your specific instrument and column).
-
-
MS Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring for characteristic this compound ions.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount of this compound in the samples.
-
Visualizations
Caption: The Mevalonate (MVA) pathway leading to this compound and competing sterol biosynthesis.
Caption: A general experimental workflow for recombinant this compound production and analysis.
Caption: A logical troubleshooting workflow for low this compound yield.
References
- 1. Metabolic engineering of Escherichia coli for production of valerenadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of the this compound synthase gene tri5 increases trichodermin production and antimicrobial activity in Trichoderma brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Trichodiene Production in Yeast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the heterologous production of trichodiene in Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: My engineered yeast strain is not producing any detectable this compound. What are the primary areas I should investigate?
A1: If you are unable to detect any this compound, consider the following critical factors:
-
Strain Viability and Growth: Ensure your yeast culture is healthy and growing as expected. Poor growth can be a primary reason for no product formation. Review your media composition and cultivation conditions (temperature, aeration, pH).
-
Gene Expression Cassette Integrity: Verify the correct insertion and sequence of your this compound synthase (Tri5) gene expression cassette in the yeast genome or plasmid. Sequencing errors or incorrect plasmid construction can lead to a non-functional enzyme.
-
Promoter Choice: The promoter driving your Tri5 gene expression might be too weak or repressed under your specific culture conditions.[1][2][3] Ensure you are using a promoter suitable for high-level constitutive or inducible expression.
-
Enzyme Functionality: The heterologous this compound synthase may not be expressed or folded correctly in yeast. Perform a Western blot to confirm the presence and expected size of the Tri5 protein.
Q2: I am observing very low yields of this compound. What are the most common bottlenecks in the metabolic pathway?
A2: Low this compound yields are often due to metabolic pathway imbalances. Key bottlenecks include:
-
Insufficient Precursor Supply: The production of the precursor molecule, farnesyl pyrophosphate (FPP), from the native mevalonate (MVA) pathway in yeast might be insufficient to support high this compound titers.[4][5][6]
-
Competing Pathways: FPP is a critical precursor for essential native pathways in yeast, particularly sterol (ergosterol) biosynthesis.[6][7] The enzyme squalene synthase (ERG9) diverts a significant portion of the FPP pool away from this compound production.[7][8]
-
Low this compound Synthase Expression or Activity: The expression level of the this compound synthase itself may be a limiting factor.[4] Additionally, the enzyme's kinetic properties might not be optimal for the intracellular environment of yeast.
Q3: How can I enhance the expression of my this compound synthase gene?
A3: To boost the expression of your this compound synthase, consider these strategies:
-
Strong Constitutive Promoters: Utilize strong constitutive promoters like PTDH3 or PTEF1 for high-level, continuous expression.[1][2]
-
Inducible Promoters: If constitutive expression is burdensome to the cell, use strong inducible promoters like the galactose-inducible GAL promoters (PGAL1, PGAL10) to time the expression of your enzyme.[9]
-
Gene Copy Number: Increasing the number of copies of the this compound synthase gene cassette can lead to higher protein expression and product yield.[4] This can be achieved through multi-copy plasmids or genomic integration of multiple cassettes.
-
Codon Optimization: Optimize the codon usage of your this compound synthase gene for S. cerevisiae to improve translation efficiency.
Q4: What cultivation parameters can I optimize to improve this compound production?
A4: Cultivation conditions can significantly impact yeast metabolism and, consequently, this compound production. Key parameters to optimize include:
-
Carbon Source: The choice and concentration of the carbon source (e.g., glucose, galactose, ethanol) can affect promoter activity and metabolic flux.[2]
-
Nitrogen Levels: Higher concentrations of assimilable nitrogen have been shown to increase the accumulation of some terpenes.[10]
-
Aeration: Microaerobic conditions may favor terpene accumulation compared to strictly anaerobic conditions.[10]
-
Temperature: Each yeast strain has an optimal temperature range for growth and productivity. Deviations from this range can cause stress and reduce yields.[11]
-
pH: The pH of the culture medium can affect nutrient uptake and overall cell health. Maintaining an optimal pH is crucial for robust fermentation.[12]
Troubleshooting Guides
Problem 1: No detectable this compound production.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect or mutated this compound synthase gene sequence. | Sequence verify the integrated gene or the expression plasmid. | --INVALID-LINK-- |
| Failure of this compound synthase expression. | Confirm the presence of the this compound synthase protein via Western blot. | --INVALID-LINK-- |
| Sub-optimal cultivation conditions for gene expression. | Review and optimize media composition, temperature, and aeration. | --INVALID-LINK-- |
| Issues with this compound extraction or detection. | Verify your extraction and GC-MS analysis methods with a this compound standard. | --INVALID-LINK-- |
Problem 2: Low this compound yield.
| Possible Cause | Troubleshooting Step | Experimental Protocol/Strategy |
| Insufficient FPP precursor supply. | Overexpress key enzymes in the mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20).[4][7][13] | Integrate additional copies of tHMG1 and ERG20 genes under the control of strong promoters. |
| Competition from the sterol biosynthesis pathway. | Down-regulate the expression of squalene synthase (ERG9) to redirect FPP towards this compound.[7][8] | Replace the native ERG9 promoter with a weaker or repressible promoter (e.g., a methionine-repressible promoter).[7] |
| Low expression of this compound synthase. | Increase the gene copy number of this compound synthase or switch to a stronger promoter.[4] | Transform yeast with a high-copy number plasmid or integrate multiple gene copies into the genome. |
| Product toxicity or volatility. | Implement in-situ product removal during fermentation. | Add a solvent overlay (e.g., dodecane) to the culture to capture the volatile this compound.[14] |
Data Presentation
Table 1: Comparison of Promoter Strength for Heterologous Gene Expression in S. cerevisiae
| Promoter | Type | Relative Strength on Glucose | Relative Strength on Ethanol | Reference |
| PTDH3 | Constitutive | Very High | High | [1][2] |
| PTEF1 | Constitutive | High | High | [2] |
| PPGK1 | Constitutive | High | Moderate | [2] |
| PGAL1 | Inducible (by galactose) | Repressed | Repressed | [9] |
| PADH2 | Inducible (by ethanol) | Repressed | Very High | [2] |
Table 2: Metabolic Engineering Strategies to Enhance Terpene Production
| Strategy | Target Gene(s) | Expected Outcome | Reported Improvement | Reference |
| Enhance Precursor Supply | Overexpress tHMG1, ERG20 | Increased FPP pool | >4-fold increase in mono- and sesquiterpenes | [6][7] |
| Reduce Competing Pathways | Down-regulate ERG9 | Increased FPP availability for this compound | Significant increase in various terpenes | [7][8] |
| Increase Acetyl-CoA Supply | Overexpress ACS | Increased intracellular acetyl-CoA | 2-5 fold increase in acetyl-CoA levels | [4] |
| Enhance NADPH Supply | Overexpress POS5 | Increased NADPH for HMGR and squalene synthase | Increased yields of various terpenes | [15] |
Experimental Protocols
Protocol 1: Plasmid DNA Sequencing
-
Plasmid Isolation: Isolate the this compound synthase expression plasmid from your yeast strain using a commercial yeast plasmid miniprep kit.
-
Sample Preparation: Quantify the DNA concentration and send a sample (typically 100-200 ng) along with the appropriate sequencing primers to a commercial sequencing facility.
-
Data Analysis: Align the sequencing results with your reference sequence to identify any mutations, insertions, or deletions.
Protocol 2: Western Blot Analysis of this compound Synthase
-
Protein Extraction:
-
Grow a 5-10 mL culture of your engineered yeast strain to mid-log phase (OD600 ≈ 1.0).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in 100-200 µL of lysis buffer (e.g., RIPA buffer with protease inhibitors).[16]
-
Lyse the cells by bead beating with glass beads or by using a chemical lysis method.[17][18]
-
Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.[19]
-
-
Protein Quantification: Determine the protein concentration of your lysate using a Bradford or BCA assay.[16]
-
SDS-PAGE:
-
Mix a calculated amount of protein extract (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[19]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrophoretic transfer system.[16]
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[20]
-
Incubate the membrane with a primary antibody specific to your this compound synthase (or a tag like His-tag or FLAG-tag) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an ECL substrate to the membrane and visualize the chemiluminescent signal using an imaging system.[20]
Protocol 3: Yeast Cultivation for this compound Production
-
Media Preparation: Prepare a suitable defined synthetic medium (e.g., SC medium) or a rich medium (e.g., YPD). Ensure the carbon source is appropriate for the promoter used (e.g., galactose for GAL promoters).
-
Inoculation: Inoculate a starter culture and grow overnight at 30°C with shaking.
-
Production Culture: Inoculate a larger production culture to a starting OD600 of ~0.1.
-
Induction (if applicable): If using an inducible promoter, add the inducer (e.g., galactose) at the appropriate cell density (e.g., mid-log phase).
-
Cultivation: Incubate the culture at 30°C with vigorous shaking (e.g., 200-250 rpm) for 48-72 hours.
-
Solvent Overlay (Optional): To capture volatile this compound, add a 10-20% (v/v) layer of an organic solvent like dodecane to the culture at the time of inoculation or induction.
-
Sampling: At various time points, collect samples for OD600 measurement and this compound analysis.
Protocol 4: GC-MS Analysis of this compound
-
Sample Preparation:
-
If using a solvent overlay, directly take a sample from the organic phase.
-
If not, perform a liquid-liquid extraction. Mix a known volume of the culture broth with an equal volume of a non-polar solvent (e.g., hexane or ethyl acetate).
-
Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.
-
Carefully collect the organic (upper) layer.
-
-
GC-MS Analysis:
-
Inject 1 µL of the organic extract into the GC-MS system.[21]
-
Use a suitable GC column (e.g., a non-polar DB-5 column).
-
Set up a temperature program to separate the compounds, for example, an initial temperature of 100°C, ramped to 250°C.
-
The mass spectrometer should be operated in electron impact (EI) mode.[22]
-
-
Data Analysis:
Visualizations
Caption: Metabolic pathway for this compound production in engineered yeast.
Caption: Troubleshooting workflow for low this compound production.
References
- 1. Frontiers | Synthetic Promoters and Transcription Factors for Heterologous Protein Expression in Saccharomyces cerevisiae [frontiersin.org]
- 2. Controlling heterologous gene expression in yeast cell factories on different carbon substrates and across the diauxic shift: a comparison of yeast promoter activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. Developing a yeast cell factory for the production of terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in terpene synthesis strategies through engineering of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Building terpene production platforms in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 12. Optimization of Yeast Bioassay for Trichothecene Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation [frontiersin.org]
- 16. biomol.com [biomol.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. researchgate.net [researchgate.net]
- 19. Yvert Lab - Western Blot of whole yeast protein extract [ens-lyon.fr]
- 20. static.igem.org [static.igem.org]
- 21. uoguelph.ca [uoguelph.ca]
- 22. benchchem.com [benchchem.com]
common issues in trichodiene extraction from liquid cultures
Welcome to the technical support center for trichodiene extraction from liquid cultures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your extraction protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
This compound is a volatile sesquiterpene hydrocarbon that serves as the biosynthetic precursor to a large class of mycotoxins known as trichothecenes, produced by various fungal species, including Fusarium and Trichoderma.[1] Efficient extraction and accurate quantification of this compound are crucial for studying fungal secondary metabolism, understanding mycotoxin biosynthesis, and for the development of biocontrol agents.
Q2: What are the primary methods for extracting this compound from liquid cultures?
The most common methods for this compound extraction from liquid cultures are liquid-liquid extraction (LLE) and headspace analysis. LLE involves using a water-immiscible organic solvent to partition the this compound from the aqueous culture medium. Headspace analysis, including static headspace and solid-phase microextraction (SPME), is suitable for analyzing volatile compounds like this compound by sampling the vapor phase above the liquid culture.[1][2][3]
Q3: Which organic solvents are recommended for liquid-liquid extraction of this compound?
This compound is a non-polar compound, so non-polar organic solvents are the most effective for its extraction. Commonly used solvents for extracting similar non-polar metabolites include:
-
Hexane: A highly non-polar solvent, making it a good choice for extracting hydrocarbons like this compound.
-
Ethyl acetate: A moderately polar solvent that can also be effective and is considered a "greener" alternative to some chlorinated solvents.[4][5]
-
Dichloromethane (DCM): A versatile solvent with strong solvating power for many organic compounds.[4][5]
-
Pentane: A non-polar solvent that has been used in the extraction of this compound for GC-MS analysis.
The choice of solvent will depend on the specific requirements of your downstream analysis and safety protocols.[4][5][6]
Q4: How does the pH of the culture medium affect this compound extraction?
Troubleshooting Guide
Issue 1: Low or No Detectable Yield of this compound
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fungal Growth or this compound Production | - Verify that the culture conditions (media composition, temperature, pH, aeration) are optimal for this compound production by your specific fungal strain.[10][11][12] - Confirm the identity and viability of your fungal culture. - Ensure the incubation period is sufficient for this compound biosynthesis to occur. |
| Inefficient Cell Lysis (for intracellular this compound) | - Although this compound is often secreted, some may remain intracellular. If targeting intracellular this compound, ensure efficient cell disruption. Methods include sonication, bead beating, or freeze-thaw cycles prior to solvent extraction. For yeast, enzymatic lysis or methods using lithium acetate and SDS can be effective.[8] |
| Inappropriate Solvent Choice | - Use a non-polar, water-immiscible organic solvent such as hexane, pentane, or ethyl acetate for liquid-liquid extraction.[4][5][6] - For headspace analysis, ensure the SPME fiber coating is appropriate for volatile hydrocarbons (e.g., PDMS/DVB).[3] |
| Loss of this compound due to Volatility | - this compound is a volatile compound.[1] Minimize exposure of samples and extracts to the open air. - Keep samples and extracts chilled during processing and storage to reduce evaporation. - Use sealed vials for extraction and storage. |
| Degradation of this compound | - While specific stability data is limited, minimize extraction time and avoid high temperatures unless required for a specific protocol (e.g., headspace analysis). - Store extracts at low temperatures (e.g., -20°C) in the dark. |
| Insufficient Mixing During Extraction | - During liquid-liquid extraction, ensure thorough mixing of the culture broth and the organic solvent to maximize the surface area for partitioning. Vortexing or gentle inversion can be used, but be mindful of emulsion formation (see Issue 2). |
| Suboptimal Parameters for Headspace Analysis | - Optimize headspace incubation temperature and time to ensure efficient partitioning of this compound into the vapor phase.[13] - For SPME, optimize extraction time and desorption parameters (temperature and time).[2][3] |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Potential Causes and Solutions
The formation of an emulsion, a stable mixture of the aqueous and organic phases, is a common issue in the extraction of fermentation broths, which can contain surfactants and other molecules that stabilize emulsions.[14][15][16]
| Potential Cause | Troubleshooting Steps |
| High-Shear Mixing | - Instead of vigorous shaking or vortexing, use gentle, repeated inversions of the extraction vessel to mix the phases.[14] |
| Presence of Surfactant-like Molecules | - Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[14][17][18] - Centrifugation: Centrifuge the mixture to help separate the layers. - Filtration: Pass the emulsified mixture through a bed of glass wool or a phase separator filter. - Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture and break the emulsion.[17] - pH Adjustment: Altering the pH of the aqueous phase with a dilute acid or base can change the solubility of emulsifying agents.[17][18] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) of this compound
This protocol provides a general framework for extracting this compound from a fungal liquid culture. Optimization may be required based on the specific fungal strain and culture conditions.
Materials:
-
Fungal liquid culture
-
Separatory funnel or centrifuge tubes
-
Hexane or ethyl acetate (GC grade or equivalent)
-
Anhydrous sodium sulfate
-
Rotary evaporator or gentle stream of nitrogen gas
-
Glass vials for storage
Procedure:
-
Harvest Culture: After the desired incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation, unless a whole-culture extraction is intended.
-
Solvent Addition: Transfer a known volume of the culture broth to a separatory funnel or a suitable centrifuge tube. Add an equal volume of hexane or ethyl acetate.
-
Extraction:
-
If using a separatory funnel, stopper it and invert gently 20-30 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.[14]
-
If using a centrifuge tube, cap it tightly and mix by gentle inversion.
-
-
Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Collection of Organic Phase: Carefully collect the upper organic layer (hexane or ethyl acetate) and transfer it to a clean flask.
-
Repeat Extraction: For exhaustive extraction, repeat the process (steps 2-5) two more times with fresh solvent, combining all organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Let it sit for 5-10 minutes, then filter or decant the solvent into a new flask.
-
Concentration: Concentrate the extract to a smaller volume using a rotary evaporator (at a low temperature to minimize loss of the volatile this compound) or under a gentle stream of nitrogen.
-
Storage: Transfer the concentrated extract to a sealed glass vial and store at -20°C until analysis.
Protocol 2: Headspace Solid-Phase Microextraction (SPME) for this compound Analysis
This protocol is suitable for the rapid and solvent-free analysis of this compound.
Materials:
-
Fungal liquid culture
-
Headspace vials with septa
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB)
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Sample Preparation: Transfer a known volume (e.g., 5 mL) of the liquid culture into a headspace vial.
-
Incubation and Extraction:
-
Place the vial in a heating block or the GC autosampler's incubator set to a specific temperature (e.g., 50°C).[3][13]
-
Allow the sample to equilibrate for a set time (e.g., 10 minutes).[3]
-
Expose the SPME fiber to the headspace above the liquid culture for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[3]
-
-
Desorption and Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 5 minutes) at a high temperature (e.g., 250°C).[19]
-
Start the GC-MS analysis.
-
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. Diastereoselective synthesis of (±)-trichodiene and (±)-trichodiene-D3 as analytical standards for the on-site quantification of trichothecenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Headspace sorptive extraction-gas chromatography–mass spectrometry method to measure volatile emissions from human airway cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 5. economysolutions.in [economysolutions.in]
- 6. 2. Apparatus and Technique [chem.ualberta.ca]
- 7. Optimization of Yeast Bioassay for Trichothecene Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH and Temperature on Enzyme Activity of Chitosanase Produced Under Solid Stated Fermentation by Trichoderma spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH and Temperature on Enzyme Activity of Chitosanase Produced Under Solid Stated Fermentation by Trichoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 11. Optimization of culture conditions for mass production and bio-formulation of Trichoderma using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of medium and culture conditions of Saccharomyces cerevisiae by response surface method [manu61.magtech.com.cn]
- 13. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. quora.com [quora.com]
- 17. youtube.com [youtube.com]
- 18. azom.com [azom.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Trichodiene Synthase Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with trichodiene synthase and its inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during experimental work with this compound synthase.
| Issue | Potential Cause | Recommended Solution |
| No or low enzyme activity | Inactive enzyme | - Ensure proper protein expression and purification.[1][2] - Verify protein integrity via SDS-PAGE. - Check for proper protein folding. |
| Sub-optimal assay conditions | - Confirm the buffer composition: 10 mM Tris (pH 7.8), 5 mM MgCl2, 15% glycerol, and 5 mM β-mercaptoethanol.[3][4] - Ensure the presence of Mg2+ ions, which are essential cofactors.[1][3] - Optimize the reaction temperature (assays are often run at 30°C).[3] | |
| Substrate degradation | - Use freshly prepared farnesyl diphosphate (FPP) solution. - Store FPP appropriately to prevent degradation. | |
| High background signal | Contaminating enzyme activity | - Ensure the purity of the recombinant this compound synthase.[1][2] |
| Non-enzymatic substrate degradation | - Run a control reaction without the enzyme to assess non-enzymatic product formation. | |
| Inconsistent results between replicates | Pipetting errors | - Use calibrated pipettes and proper pipetting techniques. |
| Incomplete mixing of reaction components | - Ensure thorough mixing of the reaction mixture before starting the incubation. | |
| Variability in enzyme concentration | - Prepare a master mix of the enzyme solution to ensure equal concentration across all replicates. | |
| Inhibitor shows no effect | Inhibitor insolubility | - Check the solubility of the inhibitor in the assay buffer. A small amount of a co-solvent like DMSO may be used, but its final concentration should be kept low and consistent across all assays, including controls. |
| Inhibitor instability | - Verify the stability of the inhibitor under the assay conditions. | |
| Incorrect inhibitor concentration range | - Test a wider range of inhibitor concentrations. | |
| Precipitation observed in the assay | High concentration of inhibitor or enzyme | - Lower the concentration of the problematic component. |
| Buffer incompatibility | - Ensure all components are soluble and stable in the chosen buffer system. |
Frequently Asked Questions (FAQs)
Enzyme and Substrate
Q1: What is the function of this compound synthase?
This compound synthase is a sesquiterpene cyclase that catalyzes the conversion of the universal substrate, farnesyl diphosphate (FPP), into this compound.[1] This is the first committed step in the biosynthesis of trichothecenes, a large family of mycotoxins produced by various fungi.[5]
Q2: What are the key components of the this compound synthase active site?
The active site of this compound synthase is a hydrophobic cleft.[6] It contains two crucial metal ion-binding motifs: the aspartate-rich motif (D¹⁰⁰DXX(D/E)) and the NSE/DTE motif (N²²⁵DXXSXXXE).[4][7] These motifs are essential for binding the Mg²⁺ cofactors required for catalysis.[4] Key residues like Arg304 are also important for substrate binding and catalysis.[8]
Q3: What is the accepted mechanism for the reaction catalyzed by this compound synthase?
The reaction is initiated by the Mg²⁺-dependent ionization of the pyrophosphate group from farnesyl diphosphate (FPP), generating an allylic carbocation.[3] This is followed by isomerization to (3R)-nerolidyl diphosphate (NPP), which then undergoes a complex cyclization cascade involving multiple carbocationic intermediates to form the final product, this compound.[3][9][10] The release of the this compound product from the active site is the rate-limiting step in the overall reaction.[9][10][11]
Inhibition Assays
Q4: What types of inhibitors have been identified for this compound synthase?
Several types of inhibitors have been studied, including:
-
Competitive inhibitors: These inhibitors bind to the active site and compete with the substrate, FPP. An example is 10-fluorofarnesyl diphosphate, which has a Ki of 16 nM.[12][13]
-
Mechanism-based inhibitors: These compounds are processed by the enzyme, leading to the generation of a reactive species that covalently modifies and inactivates the enzyme. An example is the 10-cyclopropylidene analog of FPP.[14]
-
Cooperative inhibitors: Some inhibitors, like certain ammonium analogs of the bisabolyl cation intermediate, require the presence of inorganic pyrophosphate (PPi) to bind and inhibit the enzyme effectively.[3][15] Benzyl triethylammonium cation (BTAC) also acts as a competitive inhibitor in the presence of PPi.[16]
Q5: How do I determine the IC50 of a potential inhibitor?
To determine the half-maximal inhibitory concentration (IC50), you would perform a series of enzyme assays with a fixed concentration of FPP and varying concentrations of the inhibitor. The enzyme activity is then plotted against the logarithm of the inhibitor concentration, and the IC50 is the concentration of inhibitor that results in 50% inhibition of enzyme activity.
Q6: How can I determine the mode of inhibition (e.g., competitive, non-competitive)?
To determine the mode of inhibition, you need to perform kinetic analyses by measuring the initial reaction rates at various substrate (FPP) and inhibitor concentrations. The data can then be plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]) to visualize the effect of the inhibitor on Vmax and Km.
Quantitative Data Summary
Table 1: Kinetic Parameters for this compound Synthase
| Substrate | Km | kcat | Reference |
| trans,trans-Farnesyl diphosphate (FPP) | 78 nM (at 15°C) | 0.09 s⁻¹ (at 15°C) | [11][17] |
| trans,trans-Farnesyl diphosphate (FPP) | 87 nM | - | [12] |
| trans,trans-Farnesyl diphosphate (FPP) | 90 nM (at 30°C) | 0.32 s⁻¹ (at 30°C) | [11][17] |
Table 2: Inhibition Constants for Known this compound Synthase Inhibitors
| Inhibitor | Type of Inhibition | Ki | Reference |
| 10-Fluorofarnesyl diphosphate | Competitive | 16 nM | [12][13] |
| 10-cyclopropylidene analog of FPP | Mechanism-based | 663 ± 75 nM (apparent Ki) | [14] |
| R-Azabisabolene (in the presence of PPi) | Cooperative Competitive | 2.6 µM (induced inhibition constant) | [3] |
| Benzyl triethylammonium cation (BTAC) (in the presence of PPi) | Cooperative Competitive | 36 µM (induced inhibition constant) | [3] |
| 12-fluoro-farnesylphosphonophosphate | Mixed-type reversible | Ki1 = 2.33 ± 0.50 µM, Ki2 = 25.80 ± 7.70 µM | [18] |
Experimental Protocols
Protocol 1: Standard this compound Synthase Activity Assay
This protocol is for determining the catalytic activity of this compound synthase.
Materials:
-
Purified this compound synthase
-
[1-³H]Farnesyl diphosphate ([³H]FPP)
-
Unlabeled FPP
-
Assay buffer: 10 mM Tris (pH 7.8), 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol[3][4]
-
n-pentane or hexane (HPLC grade)[3]
-
Scintillation vials and scintillation cocktail
Procedure:
-
Prepare a reaction mixture in a glass test tube containing the assay buffer and the desired concentration of FPP (a mix of [³H]FPP and unlabeled FPP).
-
Overlay the reaction mixture with n-pentane or hexane to capture the volatile this compound product.[3]
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5-10 minutes.
-
Initiate the reaction by adding a known amount of purified this compound synthase.
-
Incubate the reaction for a specific time, ensuring that less than 10% of the substrate is consumed to maintain initial velocity conditions.[4]
-
Stop the reaction by vortexing to extract the radiolabeled this compound into the organic layer.
-
Transfer a sample of the organic layer to a scintillation vial containing scintillation cocktail.
-
Quantify the amount of product formed by liquid scintillation counting.
-
Calculate the enzyme activity based on the specific activity of the [³H]FPP and the amount of product formed over time.
Protocol 2: IC50 Determination for a this compound Synthase Inhibitor
This protocol outlines the steps to determine the IC50 value of a potential inhibitor.
Materials:
-
All materials from Protocol 1
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)
Procedure:
-
Set up a series of reaction tubes.
-
To each tube, add the assay buffer, a fixed concentration of FPP (typically around the Km value), and a different concentration of the inhibitor. Include a control with no inhibitor. If a co-solvent is used for the inhibitor, ensure the same final concentration is present in all tubes, including the control.
-
Follow steps 2-8 from Protocol 1.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the inhibitor concentration that causes 50% inhibition.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. pnas.org [pnas.org]
- 7. Structural and mechanistic analysis of this compound synthase using site-directed mutagenesis: probing the catalytic function of tyrosine-295 and the asparagine-225/serine-229/glutamate-233-Mg2+B motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthase. Identification of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-steady-state kinetic analysis of the this compound synthase reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound synthase. Substrate specificity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound synthase: mechanism-based inhibition of a sesquiterpene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors and anomalous substrates of this compound synthase - ProQuest [proquest.com]
- 16. uniprot.org [uniprot.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Technical Support Center: Enhancing Trichodiene Synthase Stability through Site-Directed Mutagenesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of trichodiene synthase via site-directed mutagenesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for improving the stability of this compound synthase?
A1: Enhancing the stability of this compound synthase, particularly its thermal and operational stability, is crucial for its effective use in industrial biotechnology and drug development. A more stable enzyme can withstand harsher process conditions, has a longer shelf-life, and can lead to more efficient and cost-effective production of this compound, a precursor to a large family of mycotoxins and other bioactive compounds.
Q2: Are there any known mutations that affect the stability of this compound synthase?
A2: Yes, while research has not extensively focused on improving its stability, a mutation in the NSE/DTE motif, S229T, has been observed to significantly decrease the enzyme's stability, resulting in a short half-life where the protein becomes inactive in less than a day.[1] This highlights the importance of this motif in maintaining the structural integrity of the enzyme.
Q3: What are some rational design strategies to improve the thermal stability of this compound synthase?
A3: Based on general principles of protein engineering, several strategies can be employed:
-
Introducing Proline Residues: Mutating residues within flexible loop regions to proline can decrease the conformational entropy of the unfolded state, thus stabilizing the protein.
-
Engineering Disulfide Bonds: Introducing cysteine residues at strategic locations to form disulfide bridges can covalently link different parts of the protein, increasing its rigidity and resistance to unfolding.
-
Optimizing Surface Charge Interactions: Modifying surface residues to enhance electrostatic interactions, such as salt bridges, can contribute to overall protein stability.
-
Improving Core Packing: Mutations that improve the hydrophobic packing in the protein's core can enhance its stability.
-
Computational Prediction: Utilizing computational algorithms to predict the effects of mutations on protein stability can guide the selection of promising candidates for experimental validation.[2][3]
Q4: How can I experimentally measure the stability of my this compound synthase mutants?
A4: A common and high-throughput method is the Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF).[4][5][6][7][8][9][10][11] This technique monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions. The melting temperature (Tm), the point at which 50% of the protein is unfolded, is a key indicator of its thermal stability. An increase in Tm for a mutant compared to the wild-type indicates improved stability.
Troubleshooting Guides
Site-Directed Mutagenesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very few colonies after transformation | - Inefficient competent cells- Incorrect antibiotic selection- Low PCR product yield- DpnI digestion incomplete | - Use highly competent cells (>10^8 cfu/µg)- Double-check the antibiotic resistance of your plasmid and the antibiotic in your plates- Optimize PCR conditions (annealing temperature, extension time)- Increase DpnI digestion time to 2-4 hours |
| All colonies contain the wild-type plasmid | - Insufficient DpnI digestion- Too much template plasmid in PCR | - Ensure DpnI is active and increase digestion time- Reduce the amount of template plasmid in the PCR reaction (1-10 ng is usually sufficient) |
| Undesired mutations in the sequence | - Low fidelity of the DNA polymerase- Poor quality of primers | - Use a high-fidelity DNA polymerase for PCR- Ensure primers are of high quality and purified (e.g., PAGE purified) |
Protein Expression and Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no expression of this compound synthase | - Suboptimal induction conditions- Toxicity of the protein to E. coli- Rare codons in the gene sequence | - Optimize IPTG concentration and induction temperature (e.g., lower temperature like 18-25°C for overnight induction)- Use a lower copy number plasmid or a different expression host- Use an E. coli strain supplemented with tRNAs for rare codons |
| This compound synthase is in inclusion bodies (insoluble) | - High expression rate leading to misfolding- Hydrophobic nature of the protein | - Reduce induction temperature (e.g., 16-18°C) and IPTG concentration- Co-express with molecular chaperones (e.g., GroEL/ES)- Add solubilizing agents like glycerol (15% is common in this compound synthase buffers) to the lysis buffer[1] |
| Low yield after purification | - Inefficient lysis- Protein degradation- Poor binding to the purification resin | - Optimize sonication or lysis buffer conditions- Add protease inhibitors to the lysis buffer- Ensure the purification tag is accessible and optimize binding/elution conditions |
Stability and Activity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in Thermal Shift Assay | - Dye instability or precipitation- Presence of detergents or other interfering substances | - Centrifuge the plate before reading- Screen for compatible buffers and additives- Run a no-protein control to assess background fluorescence |
| No clear melting transition in Thermal Shift Assay | - Protein is already unfolded or aggregated- Protein concentration is too low | - Check the integrity of the purified protein on an SDS-PAGE gel- Optimize the protein concentration for the assay |
| No or low catalytic activity | - Inactive enzyme due to misfolding or instability- Issues with the assay components | - Confirm protein integrity and purity- Ensure the substrate (farnesyl diphosphate) and MgCl2 cofactor are present and at the correct concentrations[1][12]- Check the pH of the reaction buffer (optimal pH is around 7.5-7.8)[12][13] |
Quantitative Data on Enzyme Stability Improvement
While specific stability-enhancing mutations for this compound synthase are not yet extensively documented, the following table provides examples of mutations that have improved the thermostability of other enzymes, illustrating the potential magnitude of improvement.
| Enzyme | Mutation(s) | Change in Melting Temperature (ΔTm) | Change in Half-life (t1/2) | Reference |
| 5-epi-aristolochene synthase (TEAS) | 12 mutations (computationally predicted) | +45°C | Not reported | [2][3] |
| Diterpene Cyclase (PtmT2) | Ancestral Sequence Reconstruction | +39.7°C | Not reported | [14] |
| Spiroviolene Synthase | Ancestral Sequence Reconstruction | +7-13°C | Not reported | [15][16] |
Experimental Protocols
Site-Directed Mutagenesis Protocol (based on QuikChange method)
-
Primer Design: Design two complementary primers, 15-25 nucleotides in length, containing the desired mutation. The primers should have a melting temperature of ≥78°C.
-
PCR Reaction: Set up a PCR reaction with a high-fidelity DNA polymerase, the template plasmid containing the wild-type this compound synthase gene, and the mutagenic primers.
-
PCR Cycling: Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 2-4 hours to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into highly competent E. coli cells.
-
Screening: Plate the transformed cells on an appropriate antibiotic selection plate. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA.
-
Verification: Sequence the isolated plasmids to confirm the presence of the desired mutation and the absence of any secondary mutations.
This compound Synthase Expression and Purification Protocol
-
Transformation: Transform the plasmid containing the this compound synthase mutant gene into an expression host such as E. coli BL21(DE3).[1][12]
-
Expression: Inoculate a large culture with an overnight starter culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.4 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole, 5 mM MgCl2, 15% glycerol, 5 mM β-mercaptoethanol, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column (assuming a His-tagged protein). Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).
-
Elution: Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 10 mM Tris-HCl pH 7.8, 5 mM MgCl2, 15% glycerol, 5 mM β-mercaptoethanol) using dialysis or a desalting column.
-
Purity Check: Analyze the purity of the protein by SDS-PAGE.
Thermal Shift Assay (Differential Scanning Fluorimetry) Protocol
-
Reagent Preparation: Prepare the protein solution at a final concentration of 2-5 µM. Prepare a stock of a fluorescent dye such as SYPRO Orange (e.g., 5000x stock).
-
Reaction Mixture: In a 96-well PCR plate, prepare the reaction mixture containing the protein, the dye (at a final concentration of 2-5x), and the buffer to be tested. The final volume is typically 20-25 µL.[4][5]
-
Plate Setup: Include a no-protein control to measure the background fluorescence of the dye.
-
Instrument Setup: Place the 96-well plate in a real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.[7]
-
Data Acquisition: Monitor the fluorescence of the dye at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by taking the derivative of the curve and finding the temperature at the peak.[6]
Visualizations
Caption: Experimental workflow for improving this compound synthase stability.
Caption: Logic diagram for rational design to enhance enzyme stability.
References
- 1. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational design and selections for an engineered, thermostable terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. analytik-jena.com [analytik-jena.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 12. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. Ancestral diterpene cyclases show increased thermostability and substrate acceptance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ancestral diterpene cyclases show increased thermostability and substrate acceptance [kth.diva-portal.org]
strategies to reduce byproduct formation during trichodiene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during trichodiene synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound synthesis experiments, focusing on strategies to reduce the formation of unwanted byproducts.
Q1: My this compound synthesis reaction is producing a significant amount of other sesquiterpenes. What are the common byproducts, and why are they forming?
A1: this compound synthase, the enzyme responsible for converting farnesyl diphosphate (FPP) to this compound, is known to have some catalytic promiscuity. This means that in addition to the main product, this compound, it can produce a range of other sesquiterpene byproducts. The formation of these byproducts is often due to the enzyme's active site allowing for alternative cyclization reactions of the carbocation intermediates.
Some of the most commonly observed byproducts include:
-
β-farnesene
-
α-bisabolene
-
β-bisabolene
-
Cuprenene
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Isochamigrene
-
α-barbatene
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α-acoradiene
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β-acoradiene[1]
The wild-type enzyme from Fusarium sporotrichioides typically produces this compound with about 89% purity, with the remaining 11% being a mixture of these and other minor sesquiterpenes.[2] The formation of these side products occurs at mechanistic branching points in the reaction pathway.[3]
Q2: How can I improve the product specificity of this compound synthase through enzyme engineering?
A2: Site-directed mutagenesis of the this compound synthase active site can alter the product distribution, in some cases increasing the fidelity of this compound production. However, many mutations can also lead to an increase in byproduct formation. Therefore, careful selection of mutation sites is crucial.
Key regions to target for mutagenesis include the metal-binding motifs and residues within the active site cleft. For example, modifications in the "NSE/DTE" motif (N225DXXSXXXE), which is involved in chelating a magnesium ion cofactor, can significantly impact product specificity, though often negatively.[1] Altering residues that shape the active site contour can also refocus the cyclization specificity.[1]
The following table summarizes the effects of some reported mutations on the product distribution of this compound synthase.
| Enzyme Variant | This compound (%) | β-Farnesene (%) | α-Bisabolene (%) | β-Bisabolene (%) | Cuprenene (%) | Isochamigrene (%) | Other Byproducts (%) |
| Wild-Type | 89 | 1-2 | 1-2 | 1-2 | 1-2 | 1-2 | 1-5 |
| D100E | major product | present | present | present | present | present | present |
| R304K | decreased | increased | increased | increased | increased | increased | increased |
| Y295F | similar to WT | similar to WT | similar to WT | similar to WT | similar to WT | similar to WT | similar to WT |
Data compiled from multiple sources. The D100E and R304K mutations have been shown to increase byproduct formation.[1][4] The Y295F mutation had minimal effect on product specificity.[1]
Q3: My host organism (e.g., S. cerevisiae, E. coli) is producing this compound, but I'm also observing byproducts derived from the host's metabolism. How can I redirect metabolic flux towards this compound?
A3: Byproducts from the host's native metabolic pathways often compete for the precursor molecule, farnesyl diphosphate (FPP). Metabolic engineering strategies can be employed to increase the intracellular pool of FPP and channel it more efficiently towards this compound synthesis.
For Saccharomyces cerevisiae:
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Overexpress the Mevalonate (MVA) Pathway: The MVA pathway is responsible for producing FPP. Overexpressing key enzymes in this pathway, such as tHMG1 (truncated HMG-CoA reductase) and ERG20 (FPP synthase), can significantly boost the FPP supply.[5][6][7]
-
Downregulate Competing Pathways: The primary competing pathway for FPP in yeast is sterol biosynthesis. Downregulating the expression of the ERG9 gene, which encodes squalene synthase, the first committed step in sterol biosynthesis, is a highly effective strategy to redirect FPP to your desired product.[5][7]
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Balance Pathway Expression: It is important to balance the expression levels of the upstream MVA pathway genes and the downstream this compound synthase to avoid the accumulation of toxic intermediates and to ensure efficient conversion of FPP to this compound.[5][6]
For Escherichia coli:
-
Heterologous MVA Pathway Expression: E. coli has its own native MEP pathway for isoprenoid precursor synthesis. Expressing a heterologous MVA pathway from S. cerevisiae can provide an independent and often more productive route to FPP.
-
Optimize FPP Synthase Expression: Overexpression of the native E. coli FPP synthase (IspA) can enhance the conversion of upstream precursors to FPP.
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Host Strain Selection and Engineering: Using engineered E. coli strains with optimized precursor pathways can improve the overall yield and reduce byproduct formation.
Q4: Can fermentation conditions be optimized to reduce byproduct formation?
A4: While the primary determinants of byproduct formation are the enzyme's intrinsic properties and the host's metabolic landscape, fermentation conditions can also play a role, primarily by influencing enzyme activity and overall metabolic state.
-
Temperature: Lowering the fermentation temperature can sometimes reduce the catalytic promiscuity of enzymes, potentially leading to a cleaner product profile. However, this may also decrease the overall reaction rate, so a balance must be found.
-
pH: The pH of the culture medium can affect enzyme stability and activity. Maintaining an optimal pH for this compound synthase is important for maximizing its efficiency.
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Medium Composition: The composition of the fermentation medium, including the carbon and nitrogen sources, can influence the metabolic state of the host organism and the availability of cofactors, which in turn can impact byproduct formation.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound Synthase
This protocol provides a general workflow for creating this compound synthase mutants.
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Plasmid Preparation: Obtain a plasmid containing the gene for wild-type this compound synthase.
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Primer Design: Design primers containing the desired mutation.
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PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase to introduce the mutation into the plasmid.
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Template Removal: Digest the parental, methylated plasmid DNA with a methylation-dependent endonuclease (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into a suitable E. coli strain for plasmid propagation.
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Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.
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Protein Expression and Purification: Transform the sequence-verified plasmid into an expression host (e.g., E. coli BL21(DE3)). Induce protein expression and purify the mutant this compound synthase using standard chromatographic techniques.
Protocol 2: Analysis of this compound Synthase Reaction Products by GC-MS
This protocol describes the analysis of the product profile from an in vitro this compound synthase reaction.
-
Enzyme Assay: Set up the enzyme reaction in a suitable buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5% glycerol) containing the purified this compound synthase and the substrate, farnesyl diphosphate (FPP).
-
Product Extraction: After incubation, extract the sesquiterpene products from the aqueous reaction mixture using an organic solvent such as hexane or ethyl acetate.
-
GC-MS Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).
-
Product Identification and Quantification: Identify the different sesquiterpene products by comparing their mass spectra and retention times to authentic standards or published data. Quantify the relative abundance of each product by integrating the peak areas in the gas chromatogram.
Visualizations
Caption: Metabolic engineering strategies in yeast to enhance this compound production.
References
- 1. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dixitmudit.in [dixitmudit.in]
- 4. This compound synthase. Identification of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.chalmers.se [research.chalmers.se]
Technical Support Center: Optimizing Trichodiene Accumulation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trichodiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this compound production experiments.
Frequently Asked Questions (FAQs)
Q1: My Fusarium culture is growing well, but I'm detecting very low levels of this compound. What are the likely causes?
A1: Low this compound accumulation despite good biomass production is a common issue. Several factors in your culture conditions could be suboptimal for secondary metabolite production. The primary areas to investigate are:
-
Media Composition: The type and concentration of carbon and nitrogen sources are critical. While robust growth may occur on a variety of substrates, this compound biosynthesis is often induced under specific nutrient conditions.
-
Culture pH: The pH of the culture medium is a major regulator of trichothecene biosynthesis in Fusarium graminearum. An acidic environment is often required to induce the expression of the TRI gene cluster.[1]
-
Aeration and Agitation: In submerged cultures, oxygen availability can significantly influence fungal morphology and secondary metabolism.
-
Temperature: While a certain temperature range may support optimal growth, a different temperature might be required for maximum this compound production.
Q2: What is the optimal pH for this compound production?
A2: An acidic pH is a critical factor for inducing trichothecene biosynthesis in many Fusarium species.[1] While the optimal pH for fungal growth may be broader, ranging from 4 to 7, this compound production is often significantly enhanced at a lower pH, typically between 4.0 and 5.5.[2] In some cases, maintaining the pH above 4.0 can even prevent the induction of trichothecene biosynthesis.[1]
Q3: How does the choice of carbon source affect this compound yield?
A3: The carbon source in the culture medium can have a substantial impact on this compound accumulation. While glucose is a commonly used carbon source that supports good fungal growth, other sugars may be more effective at inducing this compound biosynthesis. For example, fructose has been shown to be an effective carbon source for the growth of some related fungi. It is important to optimize the concentration of the carbon source, as high concentrations can sometimes lead to catabolite repression, inhibiting secondary metabolite production.
Q4: What is the role of nitrogen sources in this compound accumulation?
A4: Both the type and concentration of the nitrogen source are crucial for regulating this compound biosynthesis. Complex nitrogen sources like peptone and yeast extract often support both robust growth and secondary metabolite production. Inorganic nitrogen sources such as ammonium nitrate can also be used, but the optimal concentration needs to be determined empirically. The carbon-to-nitrogen ratio in the medium is a key factor influencing the switch from primary to secondary metabolism.
Q5: Can micronutrients influence this compound production?
A5: Yes, micronutrients can play a role in this compound biosynthesis. The enzyme responsible for converting farnesyl pyrophosphate to this compound, this compound synthase, is a metalloenzyme that requires divalent cations like magnesium (Mg²⁺) and zinc (Zn²⁺) for its catalytic activity.[3] Therefore, ensuring an adequate supply of these micronutrients in the culture medium can be important for optimal enzyme function and, consequently, higher this compound yields.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Inoculum Variability | Ensure a consistent and standardized inoculum preparation. Use a fresh and actively growing culture for inoculation. Inoculate with a consistent spore concentration or mycelial mass. |
| Media Preparation Inconsistency | Prepare all media components fresh and from the same stock solutions whenever possible. Double-check the final pH of the medium after autoclaving and adjust if necessary. |
| Fluctuations in Incubation Conditions | Use a calibrated incubator and monitor the temperature throughout the fermentation period. Ensure consistent agitation and aeration rates between batches. |
Problem 2: No or Very Low this compound Detected
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Medium | Re-evaluate the composition of your culture medium. Refer to the data tables below for recommended starting points for carbon and nitrogen sources. |
| Incorrect pH | Monitor and control the pH of the culture throughout the fermentation. An acidic shift is often required to trigger this compound production. |
| Inadequate Aeration | For submerged cultures, ensure sufficient dissolved oxygen. Experiment with different agitation speeds and aeration rates. |
| Extraction Inefficiency | Review your extraction protocol. Ensure the chosen solvent is appropriate for this compound and that the extraction time is sufficient. |
| Analytical Method Sensitivity | Verify the sensitivity and calibration of your GC-MS or other analytical instruments. Use an internal standard for accurate quantification. |
Data on Culture Conditions Influencing this compound Accumulation
The following tables summarize the impact of various culture parameters on this compound and trichothecene production based on available literature. Please note that optimal conditions can be species- and strain-dependent and may require further optimization for your specific experimental setup.
Table 1: Effect of Carbon Source on Trichothecene Production
| Carbon Source | Organism | Effect on Trichothecene Production |
| Glucose | Fusarium graminearum | Supports growth, but may not be the optimal inducer of trichothecene biosynthesis. |
| Fructose | Trichoderma spp. | Shown to be an effective carbon source for growth. |
| Sucrose | Fusarium graminearum | Can induce trichothecene biosynthesis. |
Table 2: Effect of Nitrogen Source on Trichothecene Production
| Nitrogen Source | Organism | Effect on Trichothecene Production |
| Peptone | Fusarium spp. | Generally supports good growth and secondary metabolite production. |
| Yeast Extract | Fusarium spp. | Provides essential growth factors and can enhance trichothecene yields. |
| Ammonium Nitrate | Fusarium spp. | Can be utilized, but the concentration needs careful optimization. |
| Agmatine | Fusarium graminearum | Can induce trichothecene biosynthesis, often associated with a decrease in culture pH.[1] |
Table 3: Effect of pH on Fungal Growth and Trichothecene Production
| pH Range | Effect on Fungal Growth | Effect on Trichothecene Production |
| 6.0 - 7.0 | Generally optimal for the growth of many Fusarium species. | Often suboptimal; higher pH can suppress TRI gene expression. |
| 4.0 - 5.5 | Growth may be slightly reduced compared to optimal pH. | Generally optimal for the induction of trichothecene biosynthesis. |
| < 4.0 | Can be inhibitory to fungal growth. | May still support trichothecene production, but biomass may be limited. |
Table 4: Effect of Temperature on Fungal Growth and Trichothecene Production
| Temperature Range (°C) | Effect on Fungal Growth | Effect on Trichothecene Production |
| 15 - 20 | Slower growth rate. | Can support trichothecene production, with some studies showing high yields at lower temperatures.[4] |
| 25 - 30 | Generally optimal for the growth of many Fusarium species.[5] | Often coincides with high trichothecene production.[5][6] |
| > 30 | Can be inhibitory to the growth of some Fusarium species. | May lead to reduced trichothecene accumulation. |
Experimental Protocols
Protocol 1: General Culture Maintenance and Inoculum Preparation
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) plates for routine culture maintenance.
-
Incubation: Incubate the plates at 25-28°C for 5-7 days until sufficient mycelial growth or sporulation is observed.
-
Inoculum for Liquid Culture:
-
Spore Suspension: Flood the surface of a mature PDA plate with sterile distilled water containing 0.05% (v/v) Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores. Filter the suspension through sterile glass wool to remove mycelial fragments. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).
-
Mycelial Inoculum: From the edge of an actively growing colony on a PDA plate, cut a small agar plug (e.g., 5 mm in diameter) using a sterile cork borer.
-
Protocol 2: this compound Extraction from Liquid Culture
-
Harvesting: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter.
-
Extraction of Mycelia:
-
Lyophilize the mycelia to dryness.
-
Grind the dried mycelia into a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., ethyl acetate, hexane, or a mixture of chloroform:methanol) by shaking for several hours at room temperature.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
-
Extraction of Culture Filtrate (Liquid-Liquid Extraction):
-
To the culture filtrate, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or hexane) in a separatory funnel.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic phase.
-
Repeat the extraction process 2-3 times.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to concentrate the extract.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place a known volume of the culture filtrate or a suspension of the mycelia in a sealed headspace vial.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C) with agitation.[7][8]
-
Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption.
-
Protocol 3: Quantification of this compound by GC-MS
-
Gas Chromatograph (GC) Conditions (Example):
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor characteristic ions of this compound (e.g., m/z 204, 189, 105).
-
-
Quantification:
-
Prepare a calibration curve using a certified this compound standard.
-
Incorporate an internal standard (e.g., a deuterated analog of this compound if available) into all samples and standards to correct for variations in extraction efficiency and injection volume.
-
Signaling Pathways and Experimental Workflows
Caption: Core biosynthetic pathway of trichothecenes from FPP.
Caption: Simplified regulatory network of TRI5 gene expression.
Caption: General experimental workflow for this compound analysis.
References
- 1. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]
- 2. agilent.com [agilent.com]
- 3. Assessment of the Roles of Magnesium and Zinc in Clinical Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of water activity and temperature on growth and production of trichothecenes by Fusarium graminearum sensu stricto and related species in maize grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. news-medical.net [news-medical.net]
- 8. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Feedback Inhibition in the Trichodiene Pathway
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to feedback inhibition in the trichodiene synthesis pathway.
Frequently Asked Questions (FAQs)
General Questions about the this compound Pathway
Q1: What is the this compound pathway?
A1: The this compound pathway is the biosynthetic route for the production of this compound, a sesquiterpene hydrocarbon. It is the first committed step in the biosynthesis of a large family of mycotoxins known as trichothecenes, which are produced by various fungal genera, including Fusarium and Trichoderma. The key enzyme in this pathway is this compound synthase (TS), which catalyzes the cyclization of farnesyl diphosphate (FPP) to this compound.[1][2]
Q2: What is the primary enzyme in the this compound pathway?
A2: The primary and rate-limiting enzyme is this compound synthase (TS). This enzyme converts the universal sesquiterpene precursor, farnesyl diphosphate (FPP), into this compound.[3]
Questions about Feedback Inhibition
Q3: What is feedback inhibition in the context of the this compound pathway?
A3: In the this compound pathway, feedback inhibition is not a classic example of the final product (this compound) inhibiting the initial enzyme. Instead, the activity of this compound synthase can be inhibited by several other molecules, including substrate analogs and a co-product of the reaction, inorganic pyrophosphate (PPi).[4][5]
Q4: What are the known inhibitors of this compound synthase?
A4: Several competitive inhibitors of this compound synthase have been identified:
-
Inorganic Pyrophosphate (PPi): A co-product of the reaction, PPi is a potent competitive inhibitor.[4]
-
Substrate Analogs: Compounds that mimic the structure of the substrate (FPP) or the carbocation intermediates can act as competitive inhibitors. Examples include 10-fluorofarnesyl diphosphate and various ammonium analogs of the bisabolyl cation.[5][6]
-
Mechanism-Based Inhibitors: Certain substrate analogs, like the 10-cyclopropylidene analog of farnesyl diphosphate, can act as mechanism-based inhibitors, which covalently modify the enzyme.[7]
Questions about Protein Engineering of this compound Synthase
Q5: Can this compound synthase be engineered to overcome feedback inhibition?
A5: Yes, protein engineering, particularly site-directed mutagenesis, can be employed to alter the enzyme's kinetic properties and substrate specificity, which may help in overcoming certain types of inhibition. For example, mutations in the active site can reduce the binding affinity of inhibitory substrate analogs.
Q6: Which amino acid residues in this compound synthase are important for catalysis and can be targeted for mutagenesis?
A6: Several key residues in the active site of this compound synthase are crucial for its catalytic activity. Mutating these residues can impact the enzyme's function. For example, Arg304 is important for catalysis, and its mutation to lysine (R304K) leads to a significant increase in K_m and a drastic reduction in k_cat. Tyr305 has also been studied, and its replacement with phenylalanine (Y305F) affects K_m with a smaller impact on k_cat.
Questions about Metabolic Engineering Strategies
Q7: How can metabolic engineering be used to increase this compound production?
A7: Metabolic engineering strategies in host organisms like Saccharomyces cerevisiae can be used to enhance the production of this compound by increasing the intracellular pool of its precursor, FPP. This can be achieved by:
-
Overexpressing key enzymes in the mevalonate (MVA) pathway, which is responsible for FPP synthesis.
-
Downregulating competing pathways that also utilize FPP, such as the sterol biosynthesis pathway.
Q8: Are there any strategies to deal with the inhibitory pyrophosphate (PPi)?
A8: A potential in vivo strategy to mitigate PPi inhibition is the co-expression of a pyrophosphatase. This enzyme would hydrolyze PPi to two molecules of inorganic phosphate, thereby pulling the this compound synthase reaction forward and removing the inhibitory co-product. While this is a common strategy in metabolic engineering, specific examples in the this compound pathway are not yet widely documented.
Questions about Experimental Assays and Quantification
Q9: How can I measure the activity of this compound synthase in vitro?
A9: The activity of this compound synthase can be measured using an in vitro enzyme assay. This typically involves incubating the purified enzyme with its substrate, FPP (often radiolabeled), and then extracting and quantifying the this compound produced. A detailed protocol is provided in the "Experimental Protocols" section.
Q10: How is this compound quantified from a fermentation broth?
A10: this compound is a volatile compound and is typically quantified using Gas Chromatography-Mass Spectrometry (GC-MS). This involves extracting the this compound from the culture medium or the headspace, followed by separation and detection by GC-MS. A detailed protocol for this is available in the "Experimental Protocols" section.
Troubleshooting Guides
Low or No this compound Production in In Vitro Assays
| Problem | Possible Cause | Solution |
| No or very low enzyme activity | Inactive enzyme | - Ensure the enzyme has been purified and stored correctly. - Perform a protein quantification assay (e.g., Bradford) to confirm the enzyme concentration. - Check for the presence of protease inhibitors during purification. |
| Incorrect assay conditions | - Verify the pH and temperature of the assay buffer are optimal for this compound synthase. - Ensure the correct concentration of the Mg2+ cofactor is present. | |
| Substrate degradation | - Use freshly prepared FPP substrate. | |
| Activity decreases over time | Pyrophosphate (PPi) inhibition | - Add a commercial pyrophosphatase to the assay mixture to hydrolyze the inhibitory PPi. - Use a lower initial concentration of FPP to reduce the rate of PPi accumulation. |
Low this compound Yield in Recombinant Microbial Hosts (e.g., E. coli, S. cerevisiae)
| Problem | Possible Cause | Solution |
| Low this compound production despite good cell growth | Insufficient FPP precursor supply | - Overexpress key enzymes of the mevalonate (MVA) pathway (e.g., tHMG1, ERG20). - Downregulate competing pathways that consume FPP (e.g., sterol biosynthesis by repressing ERG9). |
| Toxicity of this compound or pathway intermediates to the host cells | - Implement an in situ product removal strategy, such as using a two-phase fermentation system with an organic solvent overlay to capture the this compound. - Use a strain that has been engineered for higher tolerance to terpenes. | |
| Sub-optimal fermentation conditions | - Optimize fermentation parameters such as temperature, pH, aeration, and nutrient feed rates. | |
| Accumulation of FPP but low this compound levels | Inefficient this compound synthase expression or activity in vivo | - Codon-optimize the this compound synthase gene for the expression host. - Use a stronger promoter to drive the expression of this compound synthase. - Co-express a pyrophosphatase to alleviate PPi inhibition. |
Data Presentation
Table 1: Kinetic Parameters of Wild-Type and Mutant this compound Synthases
| Enzyme Variant | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Wild-Type | 0.12 | 0.087 | 1.4 x 10⁶ | [5] |
| R304K | 0.0006 | 2.2 | 2.7 x 10² | [7] |
| Y305F | 0.09 | 0.6 | 1.5 x 10⁵ | [7] |
Experimental Protocols
Detailed Protocol for this compound Synthase In Vitro Assay
Materials:
-
Purified this compound synthase
-
[1-³H]FPP (farnesyl diphosphate, radiolabeled)
-
Assay buffer: 10 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol
-
n-pentane (HPLC grade)
-
Silica gel for column chromatography
-
Scintillation vials and scintillation cocktail
Procedure:
-
Prepare the reaction mixture in a glass test tube by adding the assay buffer.
-
Add the purified this compound synthase to the desired final concentration.
-
Initiate the reaction by adding [1-³H]FPP to a final concentration in the range of 0.025–60 µM.
-
Overlay the reaction mixture with an equal volume of n-pentane to capture the volatile this compound product.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes to several hours), ensuring the reaction is in the linear range.
-
Stop the reaction by vortexing vigorously to extract the this compound into the n-pentane layer.
-
Separate the n-pentane layer.
-
Pass the n-pentane extract through a small silica gel column to remove any remaining polar compounds.
-
Transfer a known volume of the purified n-pentane extract to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of this compound produced based on the specific activity of the [1-³H]FPP.
Detailed Protocol for Quantification of this compound from Fermentation Broth by GC-MS
Materials:
-
Fermentation broth sample
-
Internal standard (e.g., caryophyllene)
-
n-hexane or n-pentane (HPLC grade)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Take a known volume of the fermentation broth (e.g., 1 mL).
-
Add a known amount of the internal standard.
-
Extract the this compound by adding an equal volume of n-hexane or n-pentane and vortexing vigorously for 2 minutes.
-
Centrifuge the sample to separate the phases.
-
Carefully collect the upper organic layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the dried extract into the GC-MS.
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ion source: Electron Impact (EI) at 70 eV
-
Scan range: m/z 40-400
-
-
-
Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area of this compound to the peak area of the internal standard, using a calibration curve prepared with a pure this compound standard.
-
Visualizations
This compound Biosynthesis Pathway and Feedback Inhibition
References
- 1. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Diastereoselective synthesis of (±)-trichodiene and (±)-trichodiene-D3 as analytical standards for the on-site quantification of trichothecenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient production of oxidized terpenoids via engineering fusion proteins of terpene synthase and cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncompetitive inhibition of monoterpene cyclases by an analog of the substrate geranyl pyrophosphate and inhibition of monoterpene biosynthesis in vivo by an analog of geraniol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recombinant Trichodiene Synthase Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of recombinant trichodiene synthase, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound synthase is expressed, but it's mostly insoluble and forms inclusion bodies. What is the first thing I should try?
A1: The most common and often most effective initial step is to lower the cultivation temperature after inducing protein expression. Reducing the temperature from 37°C to a range of 15-25°C can significantly slow down the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.
Q2: What is a solubility-enhancing fusion tag, and should I use one for this compound synthase?
A2: A solubility-enhancing fusion tag is a protein or peptide that is genetically fused to your target protein to improve its solubility and stability. Yes, using a fusion tag is a highly recommended strategy for this compound synthase. Tags like Maltose-Binding Protein (MBP) and Small Ubiquitin-like Modifier (SUMO) have been shown to be effective for other terpene synthases.
Q3: Can the E. coli expression strain affect the solubility of my protein?
A3: Absolutely. Different E. coli strains have genetic variations that can impact protein folding and stability. Strains like BL21(DE3) are common starting points. However, if you face solubility issues, consider using strains engineered to assist with protein folding, such as those that co-express chaperone proteins (e.g., GroEL/GroES) or strains that have a less stringent codon bias if your gene has many rare codons for E. coli.
Q4: I have a high yield of this compound synthase in inclusion bodies. Is it possible to recover active protein?
A4: Yes, it is often possible to recover active protein from inclusion bodies through a process of denaturation and refolding. This typically involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea or guanidine hydrochloride, and then gradually removing the denaturant to allow the protein to refold into its native conformation.
Q5: Are there any additives I can include in the culture medium to improve solubility?
A5: Some studies suggest that adding certain small molecules to the culture medium can aid in protein folding and improve solubility. For example, the addition of osmolytes like sorbitol or betaine can sometimes stabilize the native protein structure.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the solubility of recombinant this compound synthase.
| Problem | Potential Cause | Recommended Solution |
| Low or no expression of this compound synthase. | Codon bias, toxic protein expression, inefficient transcription/translation. | - Optimize the gene sequence for E. coli codon usage.- Use a vector with a tightly controlled promoter (e.g., pET series).- Verify the integrity of your expression plasmid. |
| This compound synthase is expressed but is found predominantly in the insoluble fraction (inclusion bodies). | - High expression rate overwhelming the cellular folding machinery.- Suboptimal folding conditions (temperature, pH).- Intrinsic properties of the protein. | - Lower the induction temperature (e.g., 18-25°C) and extend the expression time.- Reduce the inducer concentration (e.g., IPTG) to slow down expression.- Fuse a solubility-enhancing tag (e.g., MBP, SUMO) to the N- or C-terminus of the protein.- Co-express with molecular chaperones (e.g., GroEL/ES).- Switch to a different E. coli expression strain. |
| The protein is partially soluble, but the yield of soluble protein is low. | A combination of the factors leading to inclusion body formation, but to a lesser extent. | - Systematically optimize expression conditions (temperature, inducer concentration, induction time).- Test different solubility tags to find the most effective one.- Consider a richer growth medium to support cell health during expression. |
| Attempts to refold the protein from inclusion bodies result in aggregation. | Incorrect refolding buffer composition or refolding process. | - Optimize the refolding buffer (pH, ionic strength, redox potential).- Include additives in the refolding buffer that inhibit aggregation (e.g., L-arginine, polyethylene glycol).- Employ a gradual denaturant removal method (e.g., dialysis, dilution). |
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving the solubility of terpene synthases, which can serve as a valuable reference for optimizing this compound synthase expression.
Table 1: Effect of Fusion Tags and Temperature on Taxadiene Synthase (a related terpene synthase) Titer
| Fusion Tag | Expression Temperature (°C) | Taxadiene Titer (mg/L) | Fold Improvement (vs. no tag at 30°C) |
| None | 30 | ~2.6 | 1.0 |
| Multiple copies with fusion tags | 30 | 57 ± 3 | ~22 |
| Multiple copies with fusion tags | 20 | 129 ± 15 | ~50 |
Data adapted from a study on taxadiene synthase, highlighting the significant positive impact of fusion tags and lower temperature on the production of a functional terpene synthase.[1]
Table 2: Soluble Expression of Recombinant this compound Synthase in E. coli
| Vector System | Expression Host | Soluble Protein Yield (% of total soluble protein) |
| pLM1 (T7 promoter) | E. coli BL21(DE3) | 20-30% |
This data demonstrates that high-level soluble expression of this compound synthase is achievable with an optimized expression system.[2]
Experimental Protocols & Workflows
Protocol 1: Optimization of Soluble this compound Synthase Expression
This protocol outlines a systematic approach to optimizing the soluble expression of this compound synthase in E. coli.
-
Vector Construction:
-
Clone the codon-optimized this compound synthase gene into an expression vector (e.g., pET-28a) with an N-terminal His-tag for purification.
-
For comparison, create constructs with N-terminal MBP and SUMO fusion tags.
-
-
Transformation:
-
Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).
-
-
Small-Scale Expression Screening:
-
Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony. Grow overnight at 37°C.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for various durations (e.g., 4 hours, 16 hours).
-
-
Solubility Analysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication.
-
Separate the soluble and insoluble fractions by centrifugation (e.g., 12,000 x g for 20 minutes at 4°C).
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the relative amount of soluble this compound synthase.
-
Protocol 2: Purification and Refolding of this compound Synthase from Inclusion Bodies
This protocol provides a general procedure for recovering this compound synthase from inclusion bodies.
-
Inclusion Body Isolation:
-
After cell lysis (as described in Protocol 1), centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Repeat the wash step with a buffer containing no detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 10 mM DTT).
-
Incubate with gentle agitation until the inclusion bodies are fully dissolved.
-
Clarify the solubilized protein solution by centrifugation.
-
-
Refolding:
-
Gradually remove the denaturant to allow the protein to refold. This can be achieved by:
-
Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.
-
-
The refolding buffer should be optimized but typically contains a suitable pH buffer, salt, and a redox system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation if necessary.
-
-
Purification of Refolded Protein:
-
Purify the refolded this compound synthase using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography to remove aggregates.
-
Visualizations
Caption: Experimental workflow for improving this compound synthase solubility.
Caption: Troubleshooting logic for enhancing protein solubility.
References
Navigating the Challenges of Trichodiene Fermentation Scale-Up: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and optimizing the scale-up of trichodiene fermentation. This compound is a volatile sesquiterpene hydrocarbon and a key precursor to the trichothecene mycotoxins. Its efficient production is of significant interest for various biotechnological applications. This guide, presented in a question-and-answer format, addresses common challenges encountered during the transition from laboratory-scale experiments to larger bioreactor production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound fermentation?
Scaling up this compound fermentation from shake flasks to bioreactors often presents several challenges that can impact yield and process consistency. These include:
-
Mass Transfer Limitations: In large bioreactors, inefficient mixing can lead to gradients in dissolved oxygen, nutrients, and pH, creating suboptimal conditions for microbial growth and this compound production.
-
Shear Stress: The higher agitation rates required for mixing in large vessels can cause cellular stress and damage, particularly to filamentous fungi like Trichoderma.
-
Substrate and Product Inhibition: High concentrations of the carbon source or the accumulation of this compound and other byproducts can inhibit microbial growth and the activity of this compound synthase.
-
Genetic Instability of Production Strains: Engineered strains, particularly those with high expression of the this compound synthase gene, can be prone to genetic mutations or plasmid loss during prolonged fermentation, leading to decreased productivity.
-
Foaming: Increased protein content in the fermentation broth, especially at high cell densities, can lead to excessive foaming, which can interfere with bioreactor operation and increase the risk of contamination.
Q2: Which microorganisms are typically used for this compound production, and how does the choice of organism affect scale-up?
This compound is naturally produced by various fungi, most notably species of Fusarium and Trichoderma. Additionally, metabolic engineering has enabled the production of this compound in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. The choice of organism significantly influences scale-up strategies:
-
Trichoderma and Fusarium: As natural producers, these filamentous fungi possess the native metabolic pathways for this compound synthesis. However, their filamentous morphology can lead to high viscosity of the fermentation broth, posing challenges for mixing and oxygen transfer in large bioreactors.
-
Escherichia coli: This bacterium offers rapid growth and well-established genetic tools for high-level expression of this compound synthase. However, challenges include potential formation of inactive inclusion bodies of the enzyme and the need to engineer the precursor pathway (mevalonate or MEP pathway) to supply sufficient farnesyl pyrophosphate (FPP).
-
Saccharomyces cerevisiae: This yeast is a robust industrial microorganism with a native mevalonate pathway. It is generally more tolerant to industrial fermentation conditions than E. coli. However, optimizing FPP precursor supply and minimizing its diversion to competing pathways, such as ergosterol biosynthesis, are critical for high this compound yields.
Troubleshooting Guides
Issue 1: Low this compound Yield
Symptom: this compound titer is significantly lower than expected based on shake flask experiments.
| Potential Cause | Troubleshooting Steps |
| Insufficient Precursor (FPP) Supply | - Overexpress key enzymes in the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. - In S. cerevisiae, down-regulate competing pathways, such as the one leading to ergosterol biosynthesis by targeting the squalene synthase gene (ERG9).[1] |
| Low this compound Synthase Activity | - Confirm the expression and solubility of the this compound synthase enzyme via SDS-PAGE and Western blot. - Optimize codon usage of the this compound synthase gene for the specific expression host. - Perform an in vitro enzyme activity assay to confirm functionality. |
| Suboptimal Fermentation Conditions | - Optimize temperature, pH, and dissolved oxygen (DO) levels in the bioreactor. Maintain DO above 20% to avoid oxygen limitation. - Implement a fed-batch strategy to maintain optimal nutrient concentrations and avoid substrate inhibition. |
| Product Volatility and Loss | - Use an off-gas capture system with a suitable solvent (e.g., dodecane) or a chilled condenser to recover volatile this compound. |
Issue 2: Byproduct Formation and Inhibition
Symptom: Accumulation of undesirable metabolites that may inhibit growth or this compound synthesis.
| Potential Cause | Troubleshooting Steps |
| Overflow Metabolism | - Implement a fed-batch feeding strategy to avoid high glucose concentrations, which can lead to the formation of inhibitory byproducts like acetate in E. coli or ethanol in yeast. |
| Competing Metabolic Pathways | - In S. cerevisiae, the diversion of FPP to the ergosterol biosynthesis pathway is a major competing route. Down-regulation of squalene synthase (ERG9) can redirect FPP towards this compound production.[1] |
| Formation of Other Sesquiterpenes | - this compound synthase can sometimes produce minor amounts of other sesquiterpenes.[2] If significant, consider protein engineering of the enzyme to improve specificity. |
Issue 3: Inconsistent Production at Scale
Symptom: High variability in this compound yield between different fermentation batches.
| Potential Cause | Troubleshooting Steps |
| Inoculum Variability | - Standardize the inoculum preparation procedure, including culture age, cell density, and viability. |
| Genetic Instability | - For plasmid-based expression systems, ensure consistent antibiotic selection pressure. - Consider genomic integration of the this compound synthase expression cassette for improved strain stability. |
| Bioreactor Environment Heterogeneity | - Characterize and optimize mixing parameters (e.g., agitation speed, impeller design) to ensure homogeneity. - Utilize computational fluid dynamics (CFD) modeling to understand and mitigate gradients within the bioreactor. |
Quantitative Data Summary
The following tables provide a summary of reported this compound production titers in different host organisms and at various scales.
Table 1: this compound Production in Engineered Escherichia coli
| Strain | Scale | Titer | Reference |
| Engineered E. coli | Shake Flask | 60 µg/L | [3] |
| E. coli expressing Fusarium sporotrichioides this compound synthase | Shake Flask | ~25 mg/L |
Table 2: this compound Production in Engineered Saccharomyces cerevisiae
| Strain | Scale | Titer | Reference |
| Engineered S. cerevisiae | Shake Flask | 683 µg/L | [4] |
| Engineered S. cerevisiae with integrated FgTRI5 | Shake Flask | 6,535 µg/L | [4] |
Table 3: this compound Production in Trichoderma Species
| Strain | Scale | Titer | Reference |
| Trichoderma harzianum expressing T. arundinaceum tri5 | Not Specified | Not Quantified | [5] |
| Trichoderma species | Solid-State Fermentation | Conidia Count: 8.6-9.62 log10 (conidia/g dry substrate) | [6] |
Experimental Protocols
Protocol 1: Heterologous Expression of this compound Synthase in E. coli
-
Gene Synthesis and Cloning: Synthesize the codon-optimized this compound synthase gene (tri5) from Fusarium sporotrichioides and clone it into an appropriate expression vector (e.g., pET series) under the control of a strong inducible promoter (e.g., T7).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression host, such as BL21(DE3).
-
Inoculum Preparation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 50 mL of fresh LB medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.05-0.1.
-
Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue shaking for 16-24 hours.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.
-
Analysis: Analyze the soluble and insoluble fractions by SDS-PAGE to confirm the expression of this compound synthase.
Protocol 2: this compound Extraction and Quantification by GC-MS
-
Sample Preparation: Add a known volume of an organic solvent (e.g., ethyl acetate or hexane) containing an internal standard (e.g., caryophyllene) to a liquid culture sample or the headspace of a solid-state fermentation.
-
Extraction: Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the phases.
-
Analysis: Inject an aliquot of the organic phase into a gas chromatograph-mass spectrometer (GC-MS).
-
GC-MS Conditions (Example):
-
Column: DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Detection: Scan mode from m/z 40 to 300.
-
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the concentration by comparing the peak area to that of the internal standard and a standard curve of purified this compound.
Visualizations
Diagram 1: this compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from FPP and the competing sterol pathway.
Diagram 2: Troubleshooting Workflow for Low this compound Yield
References
- 1. This compound Production in a Trichoderma harzianum erg1-Silenced Strain Provides Evidence of the Importance of the Sterol Biosynthetic Pathway in Inducing Plant Defense-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the this compound synthase gene of Fusarium sporotrichioides in Escherichia coli results in sesquiterpene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
The Volatile Clue: Validating Trichodiene as a Predictive Biomarker for Mycotoxin Contamination
A deep dive into the scientific evidence supporting trichodiene as an early warning signal for the presence of harmful trichothecene mycotoxins in agricultural commodities. This guide compares its performance against other biomarkers and provides detailed experimental methodologies for its detection.
For researchers, scientists, and professionals in drug development and food safety, the early and accurate detection of mycotoxin contamination is paramount. Trichothecenes, a large family of mycotoxins produced by Fusarium species, pose a significant threat to human and animal health. The volatile nature of this compound, the sesquiterpene precursor to all trichothecenes, presents a unique opportunity for non-invasive, early detection of potential contamination. This guide provides a comprehensive comparison of this compound with other biomarkers, supported by experimental data and detailed protocols.
This compound: A Volatile Precursor with Predictive Power
This compound is the first committed intermediate in the biosynthesis of all trichothecene mycotoxins.[1][2] Its production is catalyzed by the enzyme this compound synthase, which is encoded by the tri5 gene.[3] The presence of this volatile organic compound (VOC) in the headspace of a sample is a direct indication that the metabolic machinery for trichothecene production is active. This offers a significant advantage over the detection of the mycotoxins themselves, as this compound may be detectable before significant toxin accumulation occurs.
Research has demonstrated a strong correlation between the presence of the tri5 gene, and by extension this compound, and the concentration of deoxynivalenol (DON), a major trichothecene, in wheat samples.[1] One study reported a correlation coefficient of r=0.9557 between the DNA of trichothecene-producing Fusarium species (targeting the tri5 gene) and DON concentrations.[1] This high correlation underscores the potential of this compound as a reliable predictive biomarker.
Comparative Analysis of Mycotoxin Biomarkers
The validation of any biomarker requires a thorough comparison with existing or alternative methods. This section evaluates this compound against two other commonly used indicators of fungal contamination: ergosterol and the direct measurement of trichothecene mycotoxins like deoxynivalenol (DON).
| Biomarker | Principle | Advantages | Disadvantages |
| This compound | Volatile precursor of trichothecenes | - Early indicator of potential contamination- Non-invasive detection via headspace analysis- High specificity for trichothecene-producing fungi | - Requires specialized analytical equipment (GC-MS, GC-IMS)- Limited data on direct quantitative correlation with all trichothecene types across various matrices |
| Deoxynivalenol (DON) | Direct measurement of a major trichothecene | - Direct quantification of a regulated mycotoxin- Well-established analytical methods (LC-MS/MS, GC-MS)- Clear regulatory limits in many countries | - Indicates existing contamination, not necessarily early stages- Does not account for other trichothecenes that may be present |
| Ergosterol | Fungal cell membrane component | - General indicator of fungal biomass- Can be used to estimate overall fungal contamination | - Not specific to mycotoxin-producing fungi- Poor correlation with mycotoxin levels in some cases[4]- Can persist after fungal death, not indicating living, toxin-producing fungi[5] |
Experimental Protocols
Accurate and reproducible detection of this compound is crucial for its validation as a biomarker. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the most common and effective method for analyzing volatile compounds like this compound from solid or liquid matrices.
Headspace GC-MS Protocol for this compound Analysis in Grain
This protocol provides a general framework for the analysis of this compound in cereal grains. Optimization of parameters may be required for different matrices and instrumentation.
1. Sample Preparation:
-
Grind a representative sample of the grain (e.g., 50 g) to a fine powder.
-
Weigh 1-5 g of the ground sample into a 20 mL headspace vial.
-
Add an internal standard if quantitative analysis is desired.
-
Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.
2. Headspace Autosampler Parameters:
-
Incubation Temperature: 80-120°C. Higher temperatures increase the volatility of this compound but may also release interfering compounds.
-
Incubation Time: 15-30 minutes to allow for equilibration between the sample and the headspace.
-
Syringe Temperature: 10-20°C above the incubation temperature to prevent condensation.
-
Injection Volume: 1-2.5 mL of the headspace gas.
3. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this compound from other volatiles. Column dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness are common.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 1-2 minutes.
-
Ramp: 5-10°C/min to 180-220°C.
-
Ramp: 20-30°C/min to 280-300°C, hold for 2-5 minutes.
-
-
Inlet Temperature: 250°C in splitless mode.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor characteristic ions of this compound (e.g., m/z 204, 189, 161, 133, 105, 91). The molecular ion at m/z 204 is often the primary ion for quantification.
-
4. Data Analysis:
-
Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantify this compound by comparing the peak area to that of a calibration curve prepared with a certified this compound standard.
Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for this compound by HS-GC-MS can vary depending on the matrix and instrument sensitivity. However, reported LODs for similar volatile compounds are typically in the low ng/g to µg/g range.[6][7]
Signaling Pathways and Experimental Workflows
To understand the biological context of trichothecene contamination, it is essential to visualize the biosynthetic pathway leading to these mycotoxins and the downstream cellular signaling pathways they affect.
Biosynthesis of Trichothecenes from this compound
The following diagram illustrates the initial steps in the trichothecene biosynthetic pathway, highlighting the central role of this compound.
Caption: Biosynthesis of trichothecenes from farnesyl pyrophosphate.
Trichothecene-Induced Cellular Toxicity Pathways
Trichothecenes exert their toxic effects by inhibiting protein synthesis and activating various stress-response signaling pathways.
Caption: Major signaling pathways activated by trichothecene mycotoxins.
Experimental Workflow for this compound Validation
The following workflow outlines the key steps in validating this compound as a biomarker for trichothecene contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. A comparison between the role of enniatins and deoxynivalenol in Fusarium virulence on different tissues of common wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ergosterol as a measure of living fungal biomass: persistence in environmental samples after fungal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
Trichodiene vs. Other Sesquiterpenes: A Comparative Guide to Fungal Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of trichodiene and other prominent sesquiterpenes within the context of fungal metabolism. We delve into their biosynthetic pathways, comparative bioactivities supported by experimental data, and the underlying enzymatic mechanisms. This objective analysis aims to serve as a valuable resource for researchers and professionals in drug discovery and development.
Biosynthesis: A Tale of Two Pathways
Fungal sesquiterpenes, a diverse class of C15 isoprenoid compounds, predominantly originate from a single precursor: farnesyl pyrophosphate (FPP). The incredible structural variety arises from the activity of sesquiterpene synthases (STSs), also known as terpene cyclases, which catalyze the intricate cyclization of the linear FPP molecule.[1][2]
The biosynthesis of these compounds can be broadly categorized based on the initial cyclization strategy of FPP, primarily dictated by the specific STS involved.[3] this compound synthesis, the committed step in the formation of toxic trichothecenes, follows a distinct pathway compared to many other fungal sesquiterpenes.[4][5]
This compound Biosynthesis: The formation of this compound is catalyzed by this compound synthase. This enzyme first isomerizes FPP to nerolidyl diphosphate (NPP). Following the ionization of NPP, a 1,6-cyclization occurs, forming a bisabolyl cation. This intermediate then undergoes further rearrangement and a final cyclization to yield the characteristic this compound scaffold.[6][7]
Other Sesquiterpene Biosynthesis: A vast number of other fungal sesquiterpenes are formed through different cyclization mechanisms. For instance, aristolochene synthase catalyzes a direct 1,10-cyclization of FPP to form a germacrene A intermediate, which then undergoes further cyclization to produce aristolochene.[8][9] Other STSs can initiate cyclization via 1,11-closure of FPP, leading to the formation of humulyl cation and subsequently to a variety of sesquiterpene skeletons like protoilludane.[10][11]
The diagrams below illustrate the divergence in the initial cyclization steps leading to this compound versus other representative sesquiterpenes.
Comparative Analysis of Biological Activities
Fungal sesquiterpenes exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. This compound itself is not directly bioactive in the same manner as its downstream products, the trichothecenes. These mycotoxins are potent inhibitors of eukaryotic protein synthesis and are known for their cytotoxicity.[4][12] Other fungal sesquiterpenes, however, display a range of activities including antibacterial, antifungal, and cytotoxic effects.[1][3][13]
The following tables summarize the reported biological activities of trichothecenes (derived from this compound) and other representative fungal sesquiterpenes.
Table 1: Comparative Cytotoxicity of Fungal Sesquiterpenes
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Reference |
| Trichothecenes | T-2 Toxin | Various human and mouse cell lines | 0.002 - 0.023 | [14] |
| Trichothecenes | Deoxynivalenol (DON) | Various human and mouse cell lines | Significantly higher than T-2 Toxin | [14][15] |
| Cadinanes | Albocinnamin A/B | SW480, MCF-7 | 19.3 - 33.3 | [1] |
| Cadinanes | Albocinnamin C | HL-60 | 12.3 | [1] |
| Zierane-type | Pestabacillin A | - | - | [2] |
| Spiroaxanes | Flammuspirones A & C | HMG-CoA reductase | 114.7 & 77.6 | [2] |
Table 2: Comparative Antimicrobial Activity of Fungal Sesquiterpenes
| Compound Class | Specific Compound | Target Organism | MIC (µg/mL) | Reference |
| Cadinanes | Compounds 5 & 6 | Staphylococcus aureus | 64 | [1] |
| Patchoulanes | 8-Acetoxyl-patchouli alcohol | Staphylococcus aureus | 128 | [13] |
| Patchoulanes | 8-Acetoxyl-patchouli alcohol | Pseudomonas aeruginosa | 64 | [13] |
| Germacranes | 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Candida albicans | 0.26 | [13] |
| Germacranes | 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Candida parapsilosis | 0.31 | [13] |
| - | Compound 1 | Staphylococcus aureus | 26.8 | [13] |
| - | Compound 1 | Candida albicans | 16 | [13] |
| - | Compound 2 | Microsporum gypseum | 8 | [13] |
| - | Compound 3 | Candida albicans | 32 | [13] |
Physicochemical Properties
The physicochemical properties of sesquiterpenes, such as their volatility and solubility, are crucial for their isolation, characterization, and biological function. As hydrocarbons, most sesquiterpenes are volatile and have low solubility in water.
Table 3: Physicochemical Properties of Representative Sesquiterpenes
| Property | This compound | Aristolochene | General Sesquiterpenes |
| Molecular Formula | C15H24 | C15H24 | C15H24 (hydrocarbons) |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol | ~204 g/mol (hydrocarbons) |
| Boiling Point | Estimated ~250-280 °C | Estimated ~250-280 °C | Generally in the range of 250-280 °C |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents | Generally insoluble in water, soluble in organic solvents |
| Volatility | Volatile | Volatile | Volatile |
Experimental Protocols
Extraction and Isolation of Sesquiterpenes from Fungal Cultures
This protocol outlines a general procedure for the extraction and isolation of sesquiterpenes from fungal cultures.
Materials:
-
Fungal culture broth and mycelia
-
Organic solvent (e.g., ethyl acetate, hexane, or a mixture)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., hexane/ethyl acetate gradients)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Visualization agent for TLC (e.g., anisaldehyde-sulfuric acid reagent)
Procedure:
-
Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract the culture broth multiple times with an equal volume of ethyl acetate in a separatory funnel.
-
Homogenize the mycelia and extract with ethyl acetate or another suitable organic solvent.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
-
Chromatographic Separation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
-
Purification:
-
Combine fractions containing the compounds of interest based on their TLC profiles.
-
Further purify the combined fractions using additional chromatographic techniques such as preparative TLC or HPLC until pure compounds are obtained.
-
Heterologous Expression of Sesquiterpene Synthases in E. coli
This protocol provides a general method for expressing fungal sesquiterpene synthase genes in E. coli to produce specific sesquiterpenes.[16][17][18]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector)
-
Sesquiterpene synthase gene of interest
-
Restriction enzymes and T4 DNA ligase
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Culture flasks
Procedure:
-
Cloning:
-
Amplify the sesquiterpene synthase gene from fungal cDNA using PCR.
-
Digest the PCR product and the expression vector with appropriate restriction enzymes.
-
Ligate the gene into the expression vector.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.
-
Verify the construct by sequencing.
-
-
Transformation and Expression:
-
Transform the verified expression plasmid into an E. coli expression strain.
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight.
-
-
Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to separate the soluble protein fraction from the cell debris.
-
-
Enzyme Assay and Product Analysis:
-
The soluble fraction containing the expressed sesquiterpene synthase can be used for in vitro assays with FPP as a substrate.
-
Alternatively, the culture can be directly extracted to analyze the in vivo production of the sesquiterpene.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenes
This protocol describes a general method for the analysis of volatile sesquiterpenes using GC-MS.[5][11][19][20][21]
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)
-
Helium carrier gas
-
Sesquiterpene standards (if available)
-
Sample dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate)
Procedure:
-
Sample Preparation:
-
Dissolve the extracted and purified sesquiterpenes or the crude extract in a suitable volatile solvent.
-
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of ~250°C in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 50-60°C), hold for a few minutes, then ramp the temperature up to a final temperature of ~280-300°C at a rate of 5-10°C/min.
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Set to scan a mass range of m/z 40-400.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Acquire the data.
-
-
Data Interpretation:
-
Identify the sesquiterpenes by comparing their retention times and mass spectra with those of authentic standards or by searching mass spectral libraries (e.g., NIST, Wiley).
-
Conclusion
This compound and other fungal sesquiterpenes represent a vast and largely untapped resource for novel bioactive compounds. While this compound itself is primarily a precursor to the toxic trichothecenes, the broader family of fungal sesquiterpenes showcases a remarkable diversity of structures and biological activities, from potent cytotoxins to promising antimicrobial agents. Understanding the intricacies of their biosynthetic pathways and the structure-activity relationships is paramount for harnessing their therapeutic potential. The experimental protocols provided in this guide offer a foundational framework for researchers to explore and characterize these fascinating molecules, paving the way for future discoveries in drug development and biotechnology.
References
- 1. Sesquiterpenes from the Fungus Antrodiella albocinnamomea with Cytotoxicity and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological properties of T-2 toxin and related trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome Mining of Fungal Unique this compound Synthase-like Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the trichothecenes deoxynivalenol and T-2 toxin for their effects on brain biogenic monoamines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The in vivo synthesis of plant sesquiterpenes by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heterologous protein expression in E. coli [protocols.io]
- 18. Heterologous protein expression in E. coli [protocols.io]
- 19. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iris.unime.it [iris.unime.it]
- 21. biotechrep.ir [biotechrep.ir]
A Comparative Guide to the Synthesis and Biological Activity of Trichodiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and biological performance of various trichodiene derivatives. This compound, a sesquiterpene hydrocarbon, is the biosynthetic precursor to a large family of mycotoxins known as trichothecenes. These compounds exhibit a wide range of biological activities, from potent cytotoxicity against cancer cells to significant antimicrobial and antifungal effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the research and development of novel therapeutic agents based on the trichothecene scaffold.
Comparative Biological Activity of this compound Derivatives
The biological efficacy of this compound derivatives is highly dependent on their chemical structure. Modifications to the core trichothecene skeleton can significantly modulate their cytotoxic and antimicrobial properties. The following tables summarize the in vitro activity of a selection of these compounds.
Cytotoxic Activity Against Human Cancer Cell Lines
The cytotoxicity of this compound derivatives is a key area of interest for the development of new anticancer agents. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Derivative Type | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |
| Trichodermin | Simple Trichothecene | MCF-7 | Breast Carcinoma | - | - | [1][2] |
| Trichodermol | Simple Trichothecene | MCF-7 | Breast Carcinoma | >20 | - | [1][2] |
| Compound 9 | Trichodermol Derivative | MCF-7 | Breast Carcinoma | 2 | - | [1][2] |
| Compound 13 | Trichodermol Derivative | MCF-7 | Breast Carcinoma | 2 | - | [1][2] |
| Compound 15 | Trichodermol Derivative | MCF-7 | Breast Carcinoma | 2 | - | [1][2] |
| 14'-hydroxymytoxin B | Macrocyclic Trichothecene | Soft-tissue Sarcoma | Sarcoma | - | 1.3 x 10⁻³ | [3] |
| Mytoxin B | Macrocyclic Trichothecene | Soft-tissue Sarcoma | Sarcoma | - | 8.4 x 10⁻⁴ | [3] |
| 16-hydroxyroridin E | Macrocyclic Trichothecene | Soft-tissue Sarcoma | Sarcoma | - | 4.6 x 10⁻² | [3] |
| Roridin E | Macrocyclic Trichothecene | Soft-tissue Sarcoma | Sarcoma | - | 7.6 x 10⁻⁴ | [3] |
| Verrucarin A | Macrocyclic Trichothecene | Soft-tissue Sarcoma | Sarcoma | - | 2.9 x 10⁻⁴ | [3] |
| Roridin D | Macrocyclic Trichothecene | Soft-tissue Sarcoma | Sarcoma | - | 9.5 x 10⁻⁴ | [3] |
| Roridin L-2 | Macrocyclic Trichothecene | Soft-tissue Sarcoma | Sarcoma | - | 3.0 x 10⁻² | [3] |
| Trichoverritone | Macrocyclic Trichothecene | Soft-tissue Sarcoma | Sarcoma | - | 1.3 x 10⁻¹ | [3] |
Antimicrobial Activity
Several this compound derivatives have demonstrated potent activity against a range of microbial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Citation |
| Trichodermin | Simple Trichothecene | Candida albicans | <4 | [1][2] |
| Trichodermol | Simple Trichothecene | Candida albicans | 8-32 | [1][2] |
| Compound 7 | Trichodermol Derivative | Candida albicans | 8-32 | [1][2] |
| Compound 9 | Trichodermol Derivative | Candida albicans | 4-8 | [1][2] |
| Compound 10 | Trichodermol Derivative | Candida albicans | 4-8 | [1][2] |
| Compound 12 | Trichodermol Derivative | Candida albicans | 4 | [1][2] |
| Compound 13 | Trichodermol Derivative | Candida albicans | 4 | [1][2] |
| Compound 14 | Trichodermol Derivative | Candida albicans | 8-32 | [1][2] |
| Compound 15 | Trichodermol Derivative | Candida albicans | 4-8 | [1][2] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Trichodermin and Trichodermol Derivatives
The following is a general procedure for the hemisynthesis of trichodermin and trichodermol derivatives as described by Barúa et al. (2019).[1][2]
1. Production and Extraction of Trichodermin:
-
Trichoderma brevicompactum IBT40841-derived tri5-overexpressing transformant Tb41tri5 is fermented in PDB medium for 14 days.
-
The fermentation broth is extracted with ethyl acetate to yield a crude extract.
-
The crude extract is purified by chromatographic techniques, including HPLC, to obtain pure trichodermin.
2. Synthesis of Trichodermol:
-
Trichodermin is treated with a methanolic solution of NaOH (2M) with stirring to hydrolyze the acetyl group at the C-4 position, yielding trichodermol.
3. General Procedure for Esterification of Trichodermol (Compounds 6-16):
-
To a solution of trichodermol in a suitable solvent (e.g., pyridine), the corresponding acyl chloride or anhydride is added.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the desired ester derivative.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The cells are treated with various concentrations of the this compound derivatives and incubated for 48 hours. A vehicle control (e.g., DMSO) is also included.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
4. Formazan Solubilization:
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
Antimicrobial Assay (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Inoculum:
-
A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
2. Serial Dilution of Compounds:
-
The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Trichothecenes exert their biological effects through the induction of a "ribotoxic stress response," which leads to the activation of several downstream signaling pathways, ultimately culminating in apoptosis.
Caption: Signaling cascade initiated by trichothecene derivatives.
The primary molecular target of trichothecenes is the peptidyl transferase center of the 60S ribosomal subunit, leading to the inhibition of protein synthesis. This triggers a ribotoxic stress response, characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK). Concurrently, the Nuclear Factor-kappa B (NF-κB) pathway is activated. These signaling cascades converge to induce the expression of pro-inflammatory genes and ultimately lead to programmed cell death, or apoptosis.
Caption: Workflow for the development of this compound-based therapeutics.
The development of novel drugs from this compound derivatives follows a structured workflow. It begins with the synthesis of a library of compounds, followed by rigorous biological evaluation to determine their efficacy and cytotoxicity. The data from these assays are then used to establish structure-activity relationships, which guide the optimization of lead compounds for enhanced activity and reduced toxicity, ultimately leading to preclinical development.
References
A Comparative Analysis of the Kinetic Properties of Wild-Type and Mutant Trichodiene Synthases
This guide provides a detailed comparison of the kinetic properties of wild-type trichodiene synthase from Fusarium sporotrichioides and several of its mutants. This compound synthase is a sesquiterpene cyclase that catalyzes the conversion of farnesyl diphosphate (FPP) into this compound, the precursor to a large family of mycotoxins known as trichothecenes.[1][2] Understanding the kinetic differences between the wild-type enzyme and its mutants provides valuable insights into its catalytic mechanism and the roles of specific amino acid residues. This information is crucial for researchers in enzymology, protein engineering, and drug development.
Kinetic Parameters of Wild-Type and Mutant this compound Synthases
Site-directed mutagenesis has been instrumental in probing the function of key amino acid residues within the active site of this compound synthase.[3][4] Mutations in the metal-binding motifs and other critical regions can significantly alter the enzyme's affinity for its substrate (K_m), its turnover rate (k_cat), and its overall catalytic efficiency (k_cat/K_m). The following table summarizes the steady-state kinetic parameters for several well-characterized mutants compared to the wild-type enzyme.
| Enzyme Variant | Relative K_m | Relative k_cat | Relative k_cat/K_m | Key Observation |
| Wild-Type | 1.0 | 1.0 | 1.0 | Baseline for comparison. |
| N225D | ~6-fold increase | ~28-fold decrease | ~177-fold decrease | N225 is part of the "NSE/DTE" motif that chelates Mg²⁺_B.[5] |
| S229T | ~77-fold increase | ~9-fold decrease | ~708-fold decrease | S229 is also in the NSE motif; the mutation significantly impacts substrate binding.[5] |
| R304K | >25-fold increase | ~200-fold decrease | ~5000-fold decrease | Arg304 is critical for catalysis, likely by stabilizing the diphosphate leaving group.[1][6] |
| Y305T | ~80-fold increase | ~120-fold decrease | ~9600-fold decrease | Tyr305 appears crucial for both substrate binding and catalytic rate.[1] |
| Y305F | ~7- to 8-fold increase | Little to no change | ~7- to 8-fold decrease | The hydroxyl group of Tyr305 is important for maintaining a low K_m.[1] |
| Y295F | Nearly identical | Nearly identical | Nearly identical | This mutation demonstrated that Y295 does not act as the catalytic general base.[5] |
| D101E | - | ~3-fold decrease | - | Pre-steady-state kinetics revealed a 100-fold decrease in the rate of FPP consumption.[7] |
| C146A | - | - | - | Essentially inactive, suggesting Cys146 is critical for function.[3] |
| C190A | Nearly identical | Nearly identical | Nearly identical | Initial reports of reduced activity were later corrected; Cys190 is not essential for catalysis.[3][8] |
Experimental Protocols
The data presented above were generated using established biochemical and analytical techniques. The following sections outline the typical methodologies employed in these studies.
Site-Directed Mutagenesis, Protein Expression, and Purification
-
Mutagenesis : Plasmids containing the gene for this compound synthase are subjected to site-directed mutagenesis to introduce the desired amino acid substitutions.
-
Transformation and Expression : The plasmids encoding the wild-type or mutant enzymes are transformed into an Escherichia coli expression strain, such as BL21 (DE3).[5]
-
Cell Culture and Induction : The E. coli are grown in a suitable medium until they reach a specific optical density, at which point protein expression is induced.
-
Lysis and Purification : The cells are harvested and lysed. The target protein is then purified to homogeneity from the cell lysate, often using a series of chromatography steps.[5]
Determination of Kinetic Parameters
Steady-state kinetic parameters are determined by measuring the initial reaction velocity at various substrate concentrations.
-
Reaction Mixture : The assays are typically conducted in a buffer solution containing 10 mM Tris (pH 7.8), 5 mM MgCl₂, 15% glycerol, and 5 mM β-mercaptoethanol.[5]
-
Substrate : The substrate used is radiolabeled [1-³H]farnesyl diphosphate ([³H]FPP).[5]
-
Enzyme Assay : Varying concentrations of [³H]FPP are incubated with a fixed, optimal concentration of the purified enzyme.
-
Data Analysis : The initial reaction rates are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear least-squares regression to determine the K_m and V_max values. The k_cat is then calculated from V_max and the enzyme concentration.[5]
Product Analysis
Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify the products of the enzymatic reaction.
-
Incubation : The wild-type or mutant enzyme is incubated with FPP under standard assay conditions.
-
Extraction : The resulting sesquiterpene products are extracted from the reaction mixture using an organic solvent (e.g., hexane).
-
GC-MS Analysis : The extracted products are separated and identified by GC-MS. This analysis reveals the primary product (this compound) as well as any alternative or aberrant cyclization products that may be formed by the mutant enzymes.[1][5]
Visualizing the Experimental and Catalytic Pathways
The following diagrams illustrate the general workflow for comparing enzyme kinetics and the catalytic pathway of this compound synthase.
Caption: General experimental workflow for comparing wild-type and mutant enzyme kinetics.
Caption: The catalytic cascade for the formation of this compound from FPP.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. This compound synthase. Identification of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic analysis of this compound synthase using site-directed mutagenesis: probing the catalytic function of tyrosine-295 and the asparagine-225/serine-229/glutamate-233-Mg2+B motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2aet - R304K this compound synthase: Complex with Mg, pyrophosphate, and (4S)-7-azabisabolene - Summary - Protein Data Bank Japan [pdbj.org]
- 7. Pre-steady-state kinetic analysis of the this compound synthase reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
A Comparative Guide to Fungal Trichodiene Synthases: Insights from Fusarium and Trichoderma
For Researchers, Scientists, and Drug Development Professionals
Trichodiene synthases are pivotal enzymes in the biosynthesis of trichothecenes, a large family of sesquiterpenoid mycotoxins produced by various fungal genera. These enzymes catalyze the cyclization of farnesyl diphosphate (FPP) to form this compound, the hydrocarbon precursor to all trichothecenes. Understanding the structural and functional nuances of this compound synthases from different fungal origins is crucial for developing strategies to inhibit mycotoxin production and for engineering novel biocatalysts. This guide provides a detailed structural and functional comparison of this compound synthases from two prominent fungal genera: Fusarium and Trichoderma, with a primary focus on the well-characterized enzyme from Fusarium sporotrichioides and insights into the enzyme from Trichoderma harzianum.
Structural and Functional Comparison
This compound synthases, despite catalyzing the same core reaction, can exhibit variations in their structure, active site architecture, and catalytic efficiency depending on the fungal species.
Overall Structure
The three-dimensional structure of this compound synthase from Fusarium sporotrichioides has been extensively studied and resolved by X-ray crystallography.[1][2] It exists as a homodimer, with each monomer comprised of a single domain dominated by α-helices.[1][3] This α-helical fold is a common feature among terpenoid cyclases.[1] The dimeric quaternary structure was the first to be observed for a terpenoid cyclase.[1]
In contrast, an experimentally determined crystal structure for this compound synthase from Trichoderma harzianum is not yet available. However, in silico modeling and comparative sequence analysis suggest that it shares a similar overall α-helical fold with its Fusarium counterpart.[4] Molecular dynamics simulations of the modeled T. harzianum this compound synthase indicate a stable tertiary structure.[4]
| Feature | Fusarium sporotrichioides this compound Synthase | Trichoderma harzianum this compound Synthase |
| Quaternary Structure | Homodimer[1] | Predicted to be a monomer or dimer |
| Dominant Secondary Structure | α-helical[1] | Predicted to be predominantly α-helical[4] |
| Experimentally Determined Structure | Yes (Multiple PDB entries available, e.g., 1YJ4, 1YYQ)[4] | No (Structure is based on in silico modeling)[4] |
The Active Site
The active site of this compound synthase is a hydrophobic pocket responsible for binding the nonpolar farnesyl diphosphate substrate and stabilizing the carbocation intermediates formed during the cyclization cascade.[1] In F. sporotrichioides, the active site is lined with several key residues that are crucial for catalysis.
Two highly conserved aspartate-rich motifs, DDXXD and NSE/DTE , are essential for binding the divalent metal ion cofactors (typically Mg²⁺), which are required for the ionization of FPP.[5] Site-directed mutagenesis studies on the F. sporotrichioides enzyme have confirmed the importance of specific residues within these motifs.[6] For instance, the DRRYR motif is also critical, with Arg304 playing a key role in catalysis.[6]
Comparative sequence analysis of the T. harzianum this compound synthase reveals the conservation of these critical active site residues, suggesting a similar catalytic mechanism.[4] Phylogenetic analysis shows a close relationship between the this compound synthases of Trichoderma and Fusarium, with key aspartate-rich metal-binding motifs being conserved.[7]
| Active Site Feature | Fusarium sporotrichioides | Trichoderma harzianum (Predicted) |
| Key Conserved Motifs | DDXXD, NSE/DTE, DRRYR[5][6] | Conserved DDXXD and NSE/DTE motifs[4][7] |
| Metal Ion Binding | Requires Mg²⁺ for activity[5] | Predicted to require Mg²⁺ |
| Key Catalytic Residues | Asp100, Asp101, Arg304, Tyr305[6] | Corresponding conserved residues are present[4] |
Performance and Experimental Data
The catalytic efficiency of this compound synthases can be compared by examining their kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate constant (kcat).
Kinetic Parameters
Detailed kinetic studies have been performed on the wild-type this compound synthase from F. sporotrichioides and several of its mutants. The wild-type enzyme exhibits a specific set of kinetic parameters for the conversion of FPP to this compound.
| Enzyme Source | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Fusarium sporotrichioides (Wild-Type) | ~0.3 - 1.0 | ~0.03 - 0.09 | ~3 x 10⁴ - 1 x 10⁵ |
| Trichoderma harzianum | Data not available | Data not available | Data not available |
| Note: The kinetic parameters for F. sporotrichioides this compound synthase can vary depending on the experimental conditions. |
Product Profile
The primary product of the reaction catalyzed by this compound synthase is this compound. However, like many sesquiterpene cyclases, these enzymes can also produce minor amounts of other sesquiterpene byproducts. Analysis of the product profile is typically carried out using Gas Chromatography-Mass Spectrometry (GC-MS).
For F. sporotrichioides this compound synthase, in addition to this compound, several minor products have been identified, especially in mutants where the fidelity of the cyclization reaction is compromised.[6] The product profile of the T. harzianum enzyme is expected to be similar, with this compound as the major product.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of enzymes. Below are summaries of key experimental protocols.
Recombinant Expression and Purification of this compound Synthase
-
Host System: Escherichia coli is commonly used for the heterologous expression of fungal this compound synthases.
-
Vector: An expression vector such as pET or pDR540 containing the this compound synthase gene is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induction: Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: The enzyme is purified from the cell lysate using a series of chromatography steps, which may include anion exchange, hydrophobic interaction, and size-exclusion chromatography.
This compound Synthase Activity Assay
-
Reaction Mixture: A typical assay mixture contains the purified enzyme, farnesyl diphosphate (FPP) as the substrate, MgCl₂, and a suitable buffer (e.g., Tris-HCl).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent such as pentane or hexane.
-
Quantification: The amount of product formed is quantified using methods such as radio-TLC (if using radiolabeled FPP) or GC-MS with an internal standard.
X-ray Crystallography for Structural Determination
-
Crystallization: Purified this compound synthase is crystallized using techniques such as vapor diffusion. Crystals are grown from a solution containing the protein and a precipitant.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map, from which the three-dimensional structure of the protein is built and refined.
GC-MS Analysis of Sesquiterpene Products
-
Sample Preparation: The organic extract containing the sesquiterpene products is concentrated and injected into the GC-MS system.
-
Gas Chromatography: The different sesquiterpene products are separated based on their boiling points and interactions with the GC column.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer detects these fragments, generating a unique mass spectrum for each compound.
-
Identification: The products are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries.
Visualizations
Catalytic Mechanism of this compound Synthase
The following diagram illustrates the proposed cyclization cascade for the conversion of farnesyl diphosphate to this compound.
Caption: Proposed catalytic mechanism of this compound synthase.
Experimental Workflow for this compound Synthase Characterization
This diagram outlines the typical experimental workflow for the expression, purification, and characterization of a this compound synthase.
Caption: Experimental workflow for this compound synthase characterization.
Conclusion
The structural and functional analysis of this compound synthases provides valuable insights into the biosynthesis of trichothecenes. While the enzyme from Fusarium sporotrichioides has been extensively characterized, providing a robust model for this class of enzymes, further research is needed to elucidate the detailed structural and kinetic properties of this compound synthases from other important fungal genera like Trichoderma. Such comparative studies will not only enhance our fundamental understanding of terpenoid biosynthesis but also pave the way for the rational design of enzyme inhibitors for mycotoxin control and the development of novel biocatalysts for the production of valuable sesquiterpenoids. The availability of detailed experimental protocols will facilitate these future research endeavors.
References
- 1. Structure of this compound synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. [PDF] Structure of this compound synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthase. Identification of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic studies on optimized extracellular laccase from Trichoderma harzianum PP389612 and its capabilities for azo dye removal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Landscape of Novel Trichodiene Synthase-Like Enzymes
For Researchers, Scientists, and Drug Development Professionals
The discovery and characterization of novel enzymes are paramount to advancing drug discovery and biotechnology. Within the vast family of terpene cyclases, trichodiene synthase-like enzymes (TDTSs) represent a fascinating subgroup with the potential to generate a rich diversity of sesquiterpenoid scaffolds.[1][2] This guide provides a comparative functional analysis of recently identified TDTSs against the well-characterized this compound synthase from Fusarium sporotrichioides, offering insights into their catalytic activities, product profiles, and structural features. The information presented herein is supported by experimental data and detailed methodologies to aid in the design of future research and development endeavors.
Comparative Analysis of Enzyme Function and Product Specificity
The functional diversity of TDTSs stems from subtle variations in their amino acid sequences, particularly within the active site, which dictate the folding of the farnesyl diphosphate (FPP) substrate and guide the intricate carbocation cascade.[3][4] While the canonical this compound synthase from F. sporotrichioides primarily produces this compound, a precursor to trichothecene mycotoxins, novel TDTSs have been shown to yield a variety of other sesquiterpene skeletons.[1][2][4]
A recent genome mining study of fungal species has led to the identification and characterization of several novel TDTSs with distinct product profiles.[1][2] This guide will focus on a comparative analysis of four such enzymes: the first identified chamipinene synthase, and the first fungal-derived cedrene, sabinene, and camphene synthases, benchmarked against the this compound synthase from F. sporotrichioides.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the selected enzymes. It is important to note that detailed kinetic parameters for the newly discovered enzymes are not yet fully published; however, their primary products have been identified through heterologous expression and GC-MS analysis.[1][2]
| Enzyme | Source Organism | Substrate | Major Product(s) | kcat (s⁻¹) | KM (µM) | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) |
| This compound Synthase (Benchmark) | Fusarium sporotrichioides | Farnesyl Diphosphate (FPP) | This compound | 0.083 | 0.35 | 2.4 x 10⁵ |
| Chamipinene Synthase (Novel) | Fungal Species (from genome mining) | Farnesyl Diphosphate (FPP) | Chamipinene | Data not yet available | Data not yet available | Data not yet available |
| Cedrene Synthase (Novel) | Fungal Species (from genome mining) | Farnesyl Diphosphate (FPP) | Cedrene | Data not yet available | Data not yet available | Data not yet available |
| Sabinene Synthase (Novel) | Fungal Species (from genome mining) | Farnesyl Diphosphate (FPP) | Sabinene | Data not yet available | Data not yet available | Data not yet available |
| Camphene Synthase (Novel) | Fungal Species (from genome mining) | Farnesyl Diphosphate (FPP) | Camphene | Data not yet available | Data not yet available | Data not yet available |
Note: Kinetic data for F. sporotrichioides this compound synthase is sourced from established literature. The characterization of the novel enzymes is recent, and comprehensive kinetic analyses are ongoing.
Experimental Protocols
The functional characterization of these enzymes relies on a series of well-established biochemical and analytical techniques. The following are detailed methodologies for the key experiments cited in this guide.
Heterologous Expression of TDTS Genes
To obtain sufficient quantities of purified enzyme for functional assays, the genes encoding the TDTSs are typically expressed in a heterologous host, such as Escherichia coli or Aspergillus oryzae.[1][2][5]
Protocol:
-
Gene Synthesis and Cloning: The codon-optimized synthetic gene for the target TDTS is cloned into an appropriate expression vector (e.g., pET series for E. coli or a fungal expression vector for A. oryzae).
-
Transformation: The expression vector is transformed into a suitable expression host strain.
-
Culture and Induction: The transformed cells are grown in a suitable medium to a desired cell density (e.g., OD600 of 0.6-0.8 for E. coli). Gene expression is then induced by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli).
-
Cell Lysis and Protein Purification: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or high-pressure homogenization. The soluble protein fraction is then purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for further purification.
In Vitro Enzyme Activity Assays and Product Identification by GC-MS
The catalytic activity of the purified TDTSs is assessed by incubating the enzyme with its substrate, FPP, and analyzing the resulting products by Gas Chromatography-Mass Spectrometry (GC-MS).[1][5][6]
Protocol:
-
Enzyme Reaction: The purified enzyme is added to a reaction buffer containing FPP and essential cofactors, typically Mg²⁺. The reaction is overlaid with a layer of an organic solvent (e.g., n-hexane or pentane) to capture the volatile sesquiterpene products.
-
Product Extraction: After incubation at an optimal temperature for a set period, the organic layer containing the products is carefully collected.
-
GC-MS Analysis: The extracted products are then analyzed by GC-MS. The sample is injected into the GC, where the different sesquiterpene products are separated based on their boiling points and interactions with the column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
Product Identification: The mass spectrum of each product is compared to a database of known mass spectra (e.g., NIST database) to identify the chemical structure of the sesquiterpenes produced.
Steady-State Kinetic Analysis
To determine the kinetic parameters (kcat and KM) of an enzyme, a series of enzyme assays are performed with varying substrate concentrations.
Protocol:
-
Enzyme Assays: A series of reactions are set up with a fixed concentration of the purified enzyme and a range of FPP concentrations.
-
Quantification of Product Formation: The rate of product formation is measured for each substrate concentration. This can be done by quantifying the amount of product formed over time using GC-MS with an internal standard or by using a coupled enzyme assay that produces a spectrophotometrically detectable signal.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the values of kcat and KM.
Visualizing Workflows and Pathways
Experimental Workflow for Functional Characterization
The following diagram illustrates the general workflow for the functional characterization of a novel this compound synthase-like enzyme.
Caption: A generalized workflow for the discovery and functional characterization of novel TDTSs.
Generalized Sesquiterpene Cyclization Cascade
The cyclization of FPP by TDTSs proceeds through a series of highly reactive carbocation intermediates. The initial ionization of FPP is followed by a cascade of cyclizations and rearrangements that are guided by the enzyme's active site architecture.
Caption: A simplified schematic of the FPP cyclization cascade initiated by TDTSs.
This comparative guide highlights the expanding diversity within the this compound synthase-like enzyme family. The discovery of novel TDTSs with unique product specificities opens up new avenues for the biocatalytic production of valuable sesquiterpenoids for applications in pharmaceuticals, agriculture, and beyond. The provided methodologies and workflows serve as a foundational resource for researchers aiming to explore and harness the synthetic potential of these remarkable enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. Genome Mining of Fungal Unique this compound Synthase-like Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Plasticity of Trichodiene Synthase: A Comparative Guide to its Specificity with Farnesyl Pyrophosphate Analogs
For researchers, scientists, and professionals in drug development, understanding the substrate flexibility of enzymes is paramount for protein engineering and the design of novel therapeutics. This guide provides a comprehensive comparison of the substrate specificity of trichodiene synthase, a key enzyme in the biosynthesis of trichothecene mycotoxins, when presented with various analogs of its natural substrate, farnesyl pyrophosphate (FPP). The following sections present quantitative data, detailed experimental protocols, and visual representations of the enzymatic process to offer a clear and objective overview.
This compound synthase catalyzes the conversion of FPP into this compound, the parent hydrocarbon of the trichothecene family.[1] The enzyme's active site, while exquisitely evolved for its natural substrate, exhibits a degree of promiscuity, accepting a range of FPP analogs. This flexibility opens avenues for the chemoenzymatic synthesis of novel sesquiterpenoids.
Comparative Analysis of Substrate Analog Performance
The efficiency with which this compound synthase processes FPP and its analogs varies significantly. Kinetic parameters such as the Michaelis constant (Km), maximal velocity (Vmax), and inhibition constant (Ki) provide a quantitative measure of the enzyme's affinity and catalytic activity for different substrates. A summary of these parameters for various FPP analogs is presented below.
| Substrate/Inhibitor | Type | Km (nM) | Vmax (relative to FPP) | Ki (nM) | Product(s) |
| trans,trans-Farnesyl Diphosphate (FPP) | Natural Substrate | 87 | 100% | - | This compound (major), other sesquiterpenes (minor)[2] |
| cis,trans-Farnesyl Diphosphate | Substrate | - | - | - | Complex mixture of sesquiterpenes |
| (3R)-Nerolidyl Diphosphate | Substrate | - | - | - | Complex mixture of sesquiterpenes |
| 10-Fluorofarnesyl Diphosphate | Competitive Inhibitor | - | - | 16 | - |
| FPP Ether Analog | Competitive Inhibitor | - | - | - | - |
| 2-Fluorofarnesyl Diphosphate (2F-FPP) | Substrate | - | - | - | Complex mixture of fluorinated sesquiterpenes[2] |
| 4-Methylfarnesyl Diphosphate (4M-FPP) | Substrate | - | - | - | Complex mixture of sesquiterpenes[2] |
Data compiled from Cane et al., 1995 and Vedula et al., 2007.[2][3]
The natural substrate, trans,trans-FPP, is converted predominantly to this compound, with minor amounts of other sesquiterpenes.[2] In contrast, analogs such as 2-fluorofarnesyl diphosphate (2F-FPP) and 4-methylfarnesyl diphosphate (4M-FPP) lead to the formation of complex mixtures of sesquiterpene analogs, highlighting the active site's adaptability.[2] Interestingly, 10-fluorofarnesyl diphosphate acts as a potent competitive inhibitor, with a Ki value significantly lower than the Km for the natural substrate.[3]
Experimental Methodologies
The data presented in this guide are derived from established biochemical and analytical techniques. The following protocols are representative of the key experiments used to characterize the substrate specificity of this compound synthase.
Enzyme Expression and Purification
Recombinant this compound synthase is typically overexpressed in Escherichia coli BL21(DE3) cells.[2] The enzyme is then purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.
Enzyme Assays for Kinetic Analysis
Steady-state kinetic parameters are determined by incubating the purified enzyme with varying concentrations of the FPP analog.[4] The reaction is typically carried out in a buffer containing Tris-HCl (pH 7.8), MgCl2, glycerol, and β-mercaptoethanol.[2][4] The rate of product formation is measured, often using a radiolabeled substrate like [1-³H]FPP, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax. For inhibitors, the inhibition constant (Ki) is determined by measuring the reaction rate at different substrate and inhibitor concentrations.
Product Identification and Analysis
The products of the enzymatic reaction are extracted from the aqueous reaction mixture using an organic solvent such as pentane.[2][5] The extracted compounds are then concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different sesquiterpene products.[2][5]
Visualizing the Catalytic Process
To better understand the enzymatic reaction and the flow of the experimental process, the following diagrams are provided.
Caption: The catalytic cascade of this compound synthesis from FPP.
Caption: Workflow for analyzing this compound synthase substrate specificity.
References
- 1. Structure of this compound synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Biosynthetic Diversity with this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthase. Substrate specificity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Analysis of this compound Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying and manipulating structural determinates linking catalytic specificities in terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Trichodiene Disposal Protocols
Trichodiene, as a mycotoxin, necessitates stringent disposal procedures to ensure the safety of laboratory personnel and the environment. All materials contaminated with this compound must be treated as hazardous waste and handled in accordance with institutional and regulatory guidelines. The primary method for rendering mycotoxins inactive involves chemical decontamination, followed by proper segregation and disposal through your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling
Before beginning any work that will generate this compound-contaminated waste, it is crucial to establish a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area, which can be a designated benchtop or a section of a fume hood, is for the temporary storage of hazardous waste.[1] All work with mycotoxins should be conducted in these designated areas with controlled access.
Personal Protective Equipment (PPE): Adherence to strict PPE protocols is essential to prevent exposure. The following should be worn at all times when handling this compound and its associated waste:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves. | Protects hands from contamination. |
| Lab Coat | Disposable or a dedicated, regularly decontaminated lab coat.[2] | Protects skin and personal clothing.[2] |
| Eye Protection | Chemical splash goggles. | Protects eyes from splashes. |
| Footwear | Closed-toe shoes.[2] | Protects feet from spills.[2] |
Decontamination and Disposal Workflow
The following step-by-step procedure outlines the process for the safe decontamination and disposal of this compound-contaminated waste.
Step 1: Decontamination of Surfaces and Equipment
Chemical inactivation is a widely recommended method for decontaminating surfaces and non-disposable equipment.[2]
-
Preparation: Prepare a fresh 1% sodium hypochlorite solution. Standard household bleach is typically 5-6% sodium hypochlorite and can be diluted accordingly.[2]
-
Application: Liberally apply the decontamination solution to the contaminated surfaces or equipment.
-
Contact Time: Allow for a sufficient contact time. For glassware, a minimum soaking time of two hours is recommended.[2]
-
Rinsing: After the contact time, thoroughly rinse the surface or equipment with water.[2]
Step 2: Waste Segregation
Proper segregation of waste is critical to prevent hazardous reactions and ensure compliant disposal.[3] Never mix incompatible waste streams.[3]
-
Solid Waste: Collect all contaminated solid materials, such as gloves, absorbent materials, and disposable labware, in clearly labeled, leak-proof containers.[2]
-
Liquid Waste: Decontaminate liquid waste with the 1% sodium hypochlorite solution before collection in a designated, labeled, and sealed waste container.[2]
-
Sharps Waste: All chemically contaminated needles, syringes, and razor blades must be disposed of in an approved, puncture-resistant sharps container.[4]
Step 3: Waste Containment and Labeling
All hazardous waste must be stored in appropriate, closed containers.[5]
-
Container Integrity: Ensure waste containers are in good condition and compatible with the waste they are holding.[3] Do not fill containers beyond 90% of their capacity.[6]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the chemical name(s) of the contents, and the associated hazards (e.g., toxic).[1]
Step 4: Disposal Coordination
The final disposal of hazardous waste must be managed by your institution's EHS department or a licensed hazardous waste disposal company.[4][5]
-
Request Pickup: Once a waste container is full, or if it has been in storage for an extended period (regulations may vary), complete and submit a hazardous waste disposal form to your EHS office for pickup.[4][5]
-
Regulatory Compliance: Hazardous chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Adherence to these federal and state regulations is mandatory.[4]
Quantitative Data for Decontamination
| Decontamination Method | Agent | Concentration | Contact Time | Application |
| Chemical Inactivation | Sodium Hypochlorite | 1% | ≥ 2 hours for glassware[2] | Surfaces, Equipment, Liquid Waste[2] |
Experimental Protocols
Protocol for Surface Decontamination:
-
Don appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.
-
Prepare a 1% sodium hypochlorite solution by diluting standard household bleach.
-
Apply the solution generously to the contaminated surface, ensuring complete coverage.
-
Allow the solution to remain in contact with the surface for at least 30 minutes.
-
Wipe the surface with absorbent material.
-
Thoroughly rinse the surface with water.
-
Dispose of all contaminated materials (wipes, gloves) as hazardous solid waste.[2]
This compound Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Navigating the Safe Handling of Trichodiene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Trichodiene, a volatile sesquiterpene and a precursor to trichothecene mycotoxins, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While comprehensive toxicological data for pure this compound is limited, this document leverages available information for this compound solutions and general best practices for handling volatile organic compounds and mycotoxin-related substances.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its common form as a solution in ethyl acetate, a comprehensive approach to personal protection is critical. The primary hazards are associated with the flammable and irritant nature of the solvent.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects against splashes of the solution. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material based on solvent compatibility | Prevents skin contact with the solution. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | A properly functioning chemical fume hood | Essential for preventing inhalation of flammable and potentially harmful vapors. |
Operational Plans: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound.
Experimental Workflow for Handling this compound Solution:
Caption: A logical workflow for the safe handling of this compound solution in a laboratory setting.
Procedural Guidance:
-
Preparation : Before starting any work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Handling in Fume Hood : All manipulations of the this compound solution, including transfers, dilutions, and reactions, must be conducted within a certified chemical fume hood to control vapor exposure.
-
Storage : When not in use, the this compound solution should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Waste Disposal : All waste materials, including contaminated consumables and excess solution, must be collected in a designated hazardous waste container.
-
Work Area Cleanup : After handling is complete, the work area within the fume hood should be decontaminated according to standard laboratory procedures for volatile organic compounds.
Disposal Plans: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As this compound is a precursor to mycotoxins, waste should be handled with the assumption of potential toxicity.
Disposal Workflow:
Caption: A step-by-step process for the safe disposal of this compound waste.
Disposal Protocol:
-
Collect Waste : All liquid waste containing this compound and solid waste (e.g., contaminated gloves, pipette tips, paper towels) should be collected in separate, compatible, and clearly marked hazardous waste containers.
-
Label Waste Container : The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound in Ethyl Acetate"), and the associated hazards (e.g., "Flammable," "Irritant").
-
Store Waste Securely : The sealed waste container should be stored in a designated satellite accumulation area away from sources of ignition and incompatible materials.
-
Dispose via EHS : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour this compound waste down the drain.
Emergency Protocols
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Emergency Contact Information:
| Emergency Service | Contact Information |
| Institutional EHS | [Insert Institution-Specific EHS Number] |
| Poison Control Center | [Insert Local Poison Control Number] |
| Fire Department | [Insert Local Emergency Number] |
Exposure Procedures:
-
Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Evacuate : Immediately evacuate the area and alert others.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Clean : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Report : Report the spill to your supervisor and the institutional EHS department.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
